Methyl 2-chloro-4-iodonicotinate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 2-chloro-4-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGPTKSMXUWJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445860 | |
| Record name | Methyl 2-chloro-4-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185041-05-8 | |
| Record name | Methyl 2-chloro-4-iodo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185041-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-4-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-iodo-nicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Molecular Identity and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-chloro-4-iodonicotinate
This guide provides an in-depth exploration of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to provide a foundational understanding of its synthesis, reactivity, and characterization, grounded in established chemical principles.
This compound is a polysubstituted pyridine derivative. The strategic placement of chloro, iodo, and methyl ester functional groups on the pyridine core makes it a highly versatile intermediate for constructing complex molecular architectures.
Structural Representation and Identifiers
The molecule's structure is foundational to its reactivity. The electron-withdrawing nature of the nitrogen atom, the ester, and the halogen substituents significantly influences the electron density of the pyridine ring.
Caption: 2D Structure of this compound.
A summary of its key identifiers and properties is presented below.
Table 1: Core Identifiers and Physicochemical Data
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 185041-05-8 | [1][2][3][4] |
| Molecular Formula | C₇H₅ClINO₂ | [1][2][4][5] |
| Molecular Weight | 297.48 g/mol | [1][4][] |
| IUPAC Name | methyl 2-chloro-4-iodopyridine-3-carboxylate | [3][] |
| Appearance | White to light brown solid/crystalline powder | [4][][7] |
| Melting Point | 85-86 °C | [1][7] |
| Boiling Point | 304.4 ± 37.0 °C (Predicted) | [1][7] |
| Density | 1.924 ± 0.06 g/cm³ (Predicted) | [1][] |
| Solubility | Soluble in most common organic solvents. | [8] |
| Storage | Store in a dry, cool, well-ventilated place under inert gas (e.g., Argon). Light sensitive. |[1][7] |
Synthesis Strategy: A Plausible & Referenced Approach
The logical approach involves a multi-step sequence starting from a more common precursor, such as 2-chloronicotinic acid. The causality for this choice is precursor availability and the well-defined reactivity of its positions.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Protocol and Scientific Rationale
Step 1: Esterification of 2-Chloronicotinic Acid
-
Protocol: To a solution of 2-chloronicotinic acid in methanol, slowly add thionyl chloride (SOCl₂) at 0 °C. Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC). Remove the solvent under reduced pressure. The resulting crude product, methyl 2-chloronicotinate, can be purified by crystallization or chromatography.
-
Rationale: The acid chloride method is a classic, high-yielding esterification protocol. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn activates the carboxylic acid for nucleophilic attack by methanol. This is often preferable to acid-catalyzed Fischer esterification for its milder conditions and irreversible nature.
Step 2: Directed Iodination via Ortho-Metalation
-
Protocol: Dissolve methyl 2-chloronicotinate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Slowly add a solution of Lithium Diisopropylamide (LDA). Stir for 1-2 hours at this temperature to ensure complete deprotonation. Then, add a solution of iodine (I₂) in THF. After the addition, allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent like ethyl acetate. Purify by column chromatography.
-
Rationale: This step is the most critical. The substituents on the pyridine ring are not positioned to easily direct electrophilic iodination to the C4 position. Therefore, a directed ortho-metalation (DoM) strategy is employed. The ester and the chloro group are both ortho-directing groups for metalation. LDA, a strong, non-nucleophilic base, will selectively deprotonate the most acidic aromatic proton at the C4 position. The resulting lithiated species is a powerful nucleophile that readily reacts with the electrophilic iodine to install the iodo group precisely at the desired position.
Reactivity and Synthetic Utility
The true value of this compound lies in its differentiated reactivity, allowing for selective, stepwise functionalization.
Caption: Key reactivity sites on this compound.
-
C4-Iodo Position: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions. The lower bond strength of C-I compared to C-Cl allows for selective oxidative addition of palladium(0) catalysts. This makes it the ideal handle for Suzuki, Stille, Sonogashira, Heck, or Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
-
C2-Chloro Position: The carbon-chlorine bond is less reactive in cross-coupling but is activated towards Nucleophilic Aromatic Substitution (SₙAr). Its position ortho to the ring nitrogen and the ester group makes it susceptible to displacement by strong nucleophiles like amines, alkoxides, or thiolates. This orthogonal reactivity is a powerful tool for sequential synthesis.
-
Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. This acid can then be used for amide bond formation, further extending the molecular complexity.
This hierarchy of reactivity allows a synthetic chemist to perform a Suzuki coupling at the C4 position while leaving the C2-chloro group intact for a subsequent SₙAr reaction, a cornerstone of modern synthetic strategy.
Spectroscopic Characterization Profile (Predicted)
For a compound to be useful, its identity and purity must be verifiable. Spectroscopic methods are the primary means of characterization. Below are the predicted spectral data based on the molecule's structure.[9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data | Rationale |
|---|---|---|
| ¹H NMR | δ ~8.4 ppm (d, 1H), δ ~8.0 ppm (d, 1H), δ ~3.9 ppm (s, 3H) | The two aromatic protons on the pyridine ring will appear as doublets (d) due to coupling with each other. Their exact chemical shift is influenced by the surrounding electron-withdrawing groups. The methyl ester protons will be a singlet (s). |
| ¹³C NMR | 7 unique signals expected. δ ~165 ppm (C=O), δ ~160-120 ppm (5 aromatic C), δ ~53 ppm (-OCH₃) | The ester carbonyl carbon is significantly downfield. The five carbons of the pyridine ring will have distinct chemical shifts. The methyl carbon will be the most upfield. |
| IR (cm⁻¹) | ~1730 (C=O stretch), ~1580-1450 (C=C/C=N ring stretch), ~3000-2850 (C-H stretch) | The most prominent peak will be the strong carbonyl stretch of the ester. The aromatic ring stretches and C-H stretches will also be present. |
| Mass Spec (EI) | M⁺ peak at m/z 297/299. Key fragments from loss of -OCH₃ (m/z 266/268) or -COOCH₃ (m/z 238/240). | The molecular ion (M⁺) will show a characteristic 3:1 isotopic pattern for the single chlorine atom. Fragmentation will likely involve the loss of the ester components.[10] |
Applications in Medicinal Chemistry and Drug Discovery
Halogenated heterocycles are privileged scaffolds in pharmacology.[11] Chlorine and iodine atoms can form halogen bonds, act as bioisosteres for other groups, and modulate the lipophilicity and metabolic stability of a drug candidate. This compound is a valuable starting material for synthesizing compounds for various therapeutic areas.[12] Its utility as a building block has been noted in the development of agrochemicals and fine chemicals as well.[12]
Safety and Handling
Proper handling is essential when working with any reactive chemical intermediate.
-
Hazard Identification: Classified as an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Handling Precautions: Handle in a well-ventilated place, preferably a fume hood.[1] Wear suitable protective clothing, including gloves and safety goggles. Avoid formation and inhalation of dust.[1][13]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] It is noted as being light-sensitive and should be protected from light.[7] It is incompatible with strong oxidizing agents.[13]
References
- 1. echemi.com [echemi.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 2-Chloro-4-iodo-nicotinic acid methyl ester AldrichCPR 185041-05-8 [sigmaaldrich.com]
- 5. 2-Chloro-4-iodo-nicotinic acid methyl ester AldrichCPR 185041-05-8 [sigmaaldrich.com]
- 7. 2-CHLORO-4-IODO-NICOTINIC ACID METHYL ESTER | 185041-05-8 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. lehigh.edu [lehigh.edu]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 2-chloro-4-iodonicotinate: Properties, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-chloro-4-iodonicotinate is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring chloro, iodo, and methyl ester functionalities on a pyridine core, offers multiple reaction sites for diversification and scaffold elaboration. This guide provides a comprehensive overview of its core physical properties, detailed spectroscopic characterization, practical handling information, and demonstrated applications as a synthetic intermediate. Notably, recent computational studies have highlighted its potential as a therapeutic agent for conditions such as pulmonary fibrosis, underscoring its relevance in contemporary drug discovery programs.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 185041-05-8, is a crystalline solid at room temperature. The strategic placement of an electron-withdrawing chloro group at the 2-position, a bulky iodo group at the 4-position, and a methyl ester at the 3-position makes it an attractive starting material for complex molecular design. The iodine atom, in particular, is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the chlorine atom can be targeted in nucleophilic aromatic substitution reactions.
The core physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 185041-05-8 | [1][2] |
| Molecular Formula | C₇H₅ClINO₂ | [1][3][4] |
| Molecular Weight | 297.48 g/mol | [1][4] |
| Appearance | White to light brown crystalline powder/solid | [4][5] |
| Melting Point | 85-86 °C | [3][5][6] |
| Boiling Point | 304.4 ± 37.0 °C (Predicted) | [3][4][6] |
| Density | 1.924 ± 0.06 g/cm³ (Predicted) | [3][4][6] |
| Flash Point | 137.9 ± 26.5 °C | [3] |
| Vapor Pressure | 0.001 mmHg at 25°C | [3][6] |
| Refractive Index | 1.615 | [3][6] |
| InChI Key | FXGPTKSMXUWJGO-UHFFFAOYSA-N | [1][4] |
Spectroscopic and Analytical Characterization
A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and quality control. The following data is derived from a combination of experimental and quantum chemical (DFT) studies, which provide a robust framework for structural confirmation.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups. The ester carbonyl (C=O) stretch is the most prominent feature. The presence of halogen atoms and the pyridine ring gives rise to a complex fingerprint region.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |
| ~1730 | C=O Stretching | Confirms the presence of the methyl ester group. |
| ~1550 | C=C Stretching | Aromatic ring vibration. |
| ~1250 | C-O Stretching | Asymmetric stretch of the ester linkage. |
| ~1100 | C-H Bending (in-plane) | Aromatic C-H vibrations. |
| ~850 | C-Cl Stretching | Confirms the chloro substituent. |
| ~600 | C-I Stretching | Confirms the iodo substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise connectivity of the molecule.
-
¹H NMR: The proton NMR spectrum is relatively simple and diagnostic. The two aromatic protons on the pyridine ring appear as distinct doublets due to ortho-coupling. The methyl ester protons appear as a sharp singlet further upfield.
-
δ ~8.2 ppm (d, 1H): Aromatic proton at the 6-position.
-
δ ~7.8 ppm (d, 1H): Aromatic proton at the 5-position.
-
δ ~3.9 ppm (s, 3H): Methyl protons of the ester group.
-
-
¹³C NMR: The carbon spectrum shows seven distinct resonances corresponding to each carbon atom in the unique electronic environments created by the substituents. Simulated chemical shifts provide the following expected assignments[7]:
-
δ ~164 ppm: Carbonyl carbon of the ester (C=O).
-
δ ~152-155 ppm: Aromatic carbons attached to heteroatoms (C-Cl, C-N).
-
δ ~125-145 ppm: Aromatic carbons (C-H, C-C).
-
δ ~110 ppm: Aromatic carbon attached to iodine (C-I).
-
δ ~53 ppm: Methyl carbon of the ester (-OCH₃).
-
Mass Spectrometry
In mass spectrometry, this compound would be expected to show a clear molecular ion (M⁺) peak at m/z 297. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, showing an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak. Common fragmentation pathways would include the loss of the methoxy group (-•OCH₃) or the entire methoxycarbonyl group (-•COOCH₃).
Synthesis and Reactivity
While this compound is a commercially available reagent, understanding its reactivity is key to its application. It serves as a substrate for a variety of transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Representative Reaction: Cyanation via Rosenmund-von Braun Reaction
A common and powerful transformation for this molecule is the replacement of the iodine atom with a cyano group. This reaction introduces a valuable nitrile functionality that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of other heterocycles. The following protocol is based on procedures described in patent literature for the synthesis of kinase inhibitors.[8][9]
Experimental Protocol:
-
Reagent Preparation: In a dry reaction vessel equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), cuprous cyanide (CuCN, 1.0 eq), and a suitable high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP).
-
Reaction Execution: Heat the reaction mixture to 130 °C with vigorous stirring. The choice of a high temperature is crucial to overcome the activation energy for the nucleophilic substitution on the electron-rich pyridine ring.
-
Monitoring: Monitor the reaction progress by a suitable chromatographic method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically 4-6 hours).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate (EtOAc).
-
Filter the mixture to remove insoluble copper salts.
-
Wash the organic filtrate with an aqueous solution of ammonium hydroxide to remove any residual copper species, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude product (Methyl 2-chloro-4-cyanonicotinate) by column chromatography on silica gel to yield the pure product.
Caption: Workflow for the cyanation of this compound.
Applications in Drug Discovery
The structural motifs present in this compound are highly relevant to medicinal chemistry. Halogenated pyridines are prevalent scaffolds in a vast number of FDA-approved drugs.
Case Study: A Potential Agent for Pulmonary Fibrosis
Idiopathic pulmonary fibrosis (IPF) is a chronic lung disease with limited treatment options. Research has identified several protein targets involved in its progression. A 2022 study by Pandimeena et al. utilized computational methods to investigate this compound as a potential inhibitor of key proteins implicated in fibrosis.[7]
-
Mechanism of Action (Proposed): The study performed molecular docking simulations to predict the binding affinity of the title compound to several protein targets, including matrix metalloproteinases (MMPs) and protein kinase C (PKC).
-
Key Findings: The results indicated strong binding interactions between this compound and the active sites of these proteins. The interactions were stabilized by hydrogen bonds and hydrophobic contacts, suggesting that the compound could act as an effective inhibitor.
-
Significance: This computational work provides a strong rationale for the further experimental investigation of this compound and its derivatives as lead compounds for the development of new anti-fibrotic therapies. It demonstrates how a relatively simple building block can possess drug-like properties.
Caption: Conceptual workflow of molecular docking for drug discovery.
Handling, Storage, and Safety
As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, it is recommended to store under an inert gas (nitrogen or argon) at 2–8 °C.[5] The compound is also noted to be light-sensitive, so storage in an amber vial or in the dark is advisable.[5]
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its well-defined physical properties, predictable spectroscopic signatures, and versatile reactivity make it a reliable and valuable component in the synthetic chemist's toolbox. The recent identification of its potential as a lead structure in pulmonary fibrosis research highlights the continued importance of functionalized heterocyclic compounds in the quest for new medicines. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this potent building block in their synthetic and drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantum chemical, spectroscopic and molecular docking investigations of potential pulmonary fibrosis drug methyl 2-chloro 4-iodonicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors - Google Patents [patents.google.com]
- 9. CA2776690A1 - Heterocyclic compounds useful as pdk1 inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structural Analysis of Methyl 2-chloro-4-iodonicotinate
Prepared by: Gemini, Senior Application Scientist
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the precise characterization of molecular architecture is not merely a preliminary step but the foundational bedrock upon which all subsequent research is built. Heterocyclic compounds, particularly substituted pyridines, represent a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Methyl 2-chloro-4-iodonicotinate (CAS No. 185041-05-8) is a key building block in this domain, offering multiple reactive sites for synthetic elaboration.[][4][5] Its utility, however, is directly proportional to the certainty of its structure. An erroneous structural assignment can lead to the costly and time-consuming pursuit of non-viable synthetic pathways and misinterpreted biological data.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We move beyond a simple recitation of data, delving into the causal reasoning behind spectroscopic signals and fragmentation patterns. Our objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework that is both technically sound and field-proven, ensuring the unequivocal confirmation of this vital research chemical's identity.
Molecular Identity and Physicochemical Properties
Before delving into spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. These parameters inform sample preparation, choice of analytical technique, and interpretation of results.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClINO₂ | [][4][6] |
| Molecular Weight | 297.48 g/mol | [][6] |
| CAS Number | 185041-05-8 | [4][6] |
| Appearance | White to brown crystalline powder | [] |
| Melting Point | 85-86°C | [6] |
| Boiling Point | 304.4 ± 37.0 °C (Predicted) | [6] |
The Core Analytical Workflow: An Integrated Approach
No single analytical technique provides a complete structural picture. True confidence is achieved through the convergence of data from orthogonal methods. The following workflow illustrates a best-practice approach, where each step logically informs the next, culminating in an unambiguous structural assignment.
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure.
Below is a diagram illustrating the distinct chemical environments within the molecule, which are fundamental to interpreting the resulting NMR spectra.
Caption: Key proton and carbon environments in this compound for NMR analysis.
¹H NMR Spectroscopy
Expertise & Causality: The ¹H NMR spectrum is predicted to show three distinct signals. The pyridine ring contains two protons. The proton at the C-6 position (H-6) is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing a significant downfield shift. The proton at the C-5 position (H-5) is ortho to the iodine atom. These two protons will appear as doublets due to coupling with each other. The methyl ester protons (-OCH₃) are in a shielded environment and will appear as a sharp singlet further upfield.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.25 | Doublet (d) | 1H | H-6 | Deshielded by adjacent electronegative nitrogen atom. |
| ~ 7.90 | Doublet (d) | 1H | H-5 | Influenced by ortho-iodine and meta-chloro substituents. |
| ~ 3.95 | Singlet (s) | 3H | -OCH₃ | Standard chemical shift for a methyl ester. |
¹³C NMR Spectroscopy
Expertise & Causality: The ¹³C NMR spectrum will show all seven carbon atoms of the molecule. Carbons directly attached to electronegative atoms (Cl, I, N, O) will be significantly deshielded and appear downfield.[7] The carbonyl carbon (C=O) of the ester group will be the most downfield signal. The carbons attached to chlorine (C-2) and iodine (C-4) will also have characteristic downfield shifts. The remaining aromatic carbons (C-3, C-5, C-6) and the methyl carbon (-OCH₃) will appear at more shielded, upfield positions.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 164.5 | C=O | Typical range for an ester carbonyl carbon. |
| ~ 152.0 | C-6 | Aromatic carbon adjacent to nitrogen. |
| ~ 150.0 | C-2 | Attached to electronegative chlorine and adjacent to nitrogen. |
| ~ 141.0 | C-5 | Aromatic CH carbon. |
| ~ 125.0 | C-3 | Aromatic carbon deshielded by adjacent ester and chloro groups. |
| ~ 95.0 | C-4 | Attached to iodine; heavy atom effect causes a relative upfield shift compared to other halogenated carbons. |
| ~ 53.0 | -OCH₃ | Standard chemical shift for a methyl ester carbon. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra by setting the TMS signal to 0.00 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule.[8] For this compound, the most prominent and diagnostic absorption band will be the strong C=O stretch from the methyl ester group. Additionally, characteristic vibrations for the aromatic ring (C=C and C=N stretching) and the C-O single bond of the ester will be present in the fingerprint region. The C-Cl and C-I stretches will appear at lower frequencies.
Predicted IR Absorption Bands (KBr Pellet)
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~ 1730 | Strong | C=O Stretch (Ester) | Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹). |
| 1600 - 1450 | Medium-Strong | Aromatic C=C & C=N Stretches | Characteristic vibrations for the substituted pyridine ring.[9] |
| 1300 - 1100 | Strong | C-O Stretch (Ester) | Asymmetric and symmetric stretching modes of the C-O-C linkage. |
| ~ 750 | Medium-Strong | C-Cl Stretch | Typical frequency range for an aryl chloride. |
| ~ 600 | Medium | C-I Stretch | Lower frequency due to the higher mass of the iodine atom. |
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically background-corrected by the instrument software, yielding the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Expertise & Causality: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.[10] Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent quasi-molecular ion, [M+H]⁺. The high-resolution mass of this ion can confirm the elemental composition. A key feature to look for is the isotopic pattern of chlorine: the presence of ³⁵Cl and ³⁷Cl in a ~3:1 ratio will result in two peaks for every chlorine-containing fragment, separated by 2 Da.[11]
Under harsher ionization conditions (e.g., Electron Ionization - EI) or tandem MS (MS/MS), predictable fragmentation pathways will occur. The most likely fragmentations involve the ester group, which is a common leaving group.[12]
Predicted Mass Spectrometry Data (ESI-MS)
| m/z (Mass/Charge) | Ion | Rationale |
|---|---|---|
| 297.9/299.9 | [M+H]⁺ | Protonated molecular ion. The two peaks represent the ³⁵Cl and ³⁷Cl isotopes, respectively. |
| 266.9/268.9 | [M - OCH₃]⁺ | Loss of the methoxy radical from the molecular ion. |
| 238.9/240.9 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy radical. |
| 170.9 | [M - I]⁺ | Cleavage of the C-I bond. |
Experimental Protocol: MS Data Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap for accurate mass measurement.
-
Methodology: The sample is introduced into the ESI source via direct infusion or through a short LC column.
-
Ionization Mode: Positive ion mode is chosen to generate the [M+H]⁺ ion.
-
Full Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the molecular ion and its isotopic pattern.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 297.9) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate the fragmentation spectrum.
-
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass for C₇H₆ClINO₂⁺. Analyze the fragmentation pattern to confirm the connectivity of the molecule.
Single Crystal X-ray Crystallography: The Definitive Structure
While the combination of NMR, IR, and MS provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography stands as the unequivocal gold standard. This technique provides a precise three-dimensional map of the electron density in a crystalline solid, allowing for the determination of absolute stereochemistry, bond lengths, bond angles, and intermolecular packing interactions.[13]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a loop, and flash-cooled in a stream of liquid nitrogen.
-
Data Collection: The mounted crystal is placed on a diffractometer. X-rays (commonly from a Mo or Cu source) are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.
The successful execution of this protocol would yield a definitive 3D model of this compound, leaving no ambiguity as to its structure.
Conclusion
The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Through Mass Spectrometry, we confirm its molecular weight and elemental formula. Infrared Spectroscopy provides a rapid check for essential functional groups, most notably the ester carbonyl. Nuclear Magnetic Resonance spectroscopy offers the most detailed map of the molecular framework, elucidating the specific proton and carbon environments and their connectivity. Finally, X-ray Crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. By following the integrated workflow presented in this guide, researchers can proceed with confidence, knowing that the structural integrity of this valuable building block is assured.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 2-CHLORO-4-IODO-NICOTINIC ACID METHYL ESTER | 185041-05-8 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. chimia.ch [chimia.ch]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. whitman.edu [whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis and Utility of Methyl 2-chloro-4-iodonicotinate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides an in-depth technical examination of Methyl 2-chloro-4-iodonicotinate, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect the strategic considerations underpinning its synthesis, detailing the core chemical principles and methodologies that ensure a high-yielding and regioselective outcome. This guide offers a mechanistic exploration of the key transformations, a step-by-step experimental protocol, and a summary of the analytical data required for structural verification. Furthermore, we will illustrate the compound's critical role as a versatile intermediate for the synthesis of complex pharmaceutical agents, particularly through its application in transition metal-catalyzed cross-coupling reactions. This paper is intended for researchers, chemists, and drug development professionals who require a robust understanding of this valuable synthetic intermediate.
Introduction: The Strategic Importance of a Polysubstituted Pyridine
This compound (CAS Number: 185041-05-8) is a polysubstituted pyridine derivative whose value lies in the orthogonal reactivity of its substituents.[1][2][3] The pyridine core is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. However, the selective functionalization of this ring system presents a significant synthetic challenge. This molecule elegantly solves that problem by offering three distinct reactive sites:
-
An ester group at the C3 position, which can be hydrolyzed or converted to an amide.
-
A chloro group at the C2 position, which can be displaced by nucleophiles or participate in cross-coupling reactions.
-
An iodo group at the C4 position, which is highly reactive in a wide array of palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).
This pre-functionalized scaffold allows chemists to build molecular complexity in a controlled, stepwise manner, making it an invaluable tool in the construction of novel drug candidates.
| Compound Properties | |
| IUPAC Name | Methyl 2-chloro-4-iodopyridine-3-carboxylate[] |
| Molecular Formula | C₇H₅ClINO₂[1][2] |
| Molecular Weight | 297.48 g/mol [1][2] |
| Appearance | White to brown crystalline powder[] |
| Melting Point | 85-86°C[5] |
| Boiling Point | 304.4 °C at 760 mmHg (Predicted)[] |
| CAS Number | 185041-05-8[1][2] |
The Synthetic Blueprint: A Tale of Regioselectivity
The "discovery" of a building block like this compound is intrinsically linked to the development of a reliable and scalable synthetic route. The primary challenge is the regioselective introduction of the iodo group onto a pre-existing 2-chloronicotinic acid framework.
Retrosynthetic Analysis & Strategic Choices
A logical retrosynthetic approach breaks the target molecule down into readily available starting materials. The ester can be disconnected to reveal the carboxylic acid, which in turn can be traced back to a commercially available precursor, 2-chloronicotinic acid.
Caption: Retrosynthetic analysis of the target compound.
The key transformation is the iodination of 2-chloronicotinic acid. The pyridine ring is electron-deficient, making it less reactive towards electrophilic substitution than benzene. However, the positions are not equivalent. The C2 and C6 positions are the most electron-deficient due to the inductive effect of the nitrogen atom. The C3 and C5 positions are more electron-rich. The presence of two electron-withdrawing groups (the chloro group at C2 and the carboxylic acid at C3) further deactivates the ring but directs incoming electrophiles. They direct the iodination to the C4 position, which is para to the chloro group and meta to the carboxylic acid, leading to the desired regioisomer.
The Forward Synthesis: A Mechanistic Perspective
The synthesis is typically a two-step process starting from 2-chloronicotinic acid.
Caption: Overall synthetic workflow.
Step 1: Electrophilic Iodination
The core of the discovery lies in finding conditions to effectively iodinate the deactivated pyridine ring at the correct position. A common and effective method involves using molecular iodine (I₂) in the presence of a strong acid and an oxidizing agent.
-
The Reagents' Roles:
-
Iodine (I₂): The source of the electrophile.
-
Concentrated Sulfuric Acid (H₂SO₄): This serves two purposes. It protonates the pyridine nitrogen, further deactivating the ring but also making the reaction medium highly polar. More importantly, it helps to generate a more potent electrophilic iodine species, such as I⁺ or its equivalent.
-
Ammonium Persulfate ((NH₄)₂S₂O₈): This is a crucial oxidizing agent. It oxidizes I⁻ (formed during the reaction) back to I₂, preventing the reverse reaction and ensuring the reaction goes to completion. Other oxidative systems can also be employed.[6]
-
The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the generated iodonium species (I⁺) is attacked by the electron-rich C4 position of the pyridine ring.
Step 2: Fischer Esterification
With the 2-chloro-4-iodonicotinic acid in hand, the final step is a straightforward esterification. A standard method is to first convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol (CH₃OH) to furnish the methyl ester in high yield. This two-step sequence is often preferable to a direct acid-catalyzed Fischer esterification, which might require harsh conditions and prolonged reaction times that could be detrimental to the sensitive halo-pyridine structure.
Experimental Protocols & Data Validation
The following protocols are representative of established laboratory procedures for the synthesis of this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 2-chloro-4-iodonicotinic acid
-
To a stirred solution of concentrated sulfuric acid (100 mL), carefully add 2-chloronicotinic acid (15.7 g, 0.1 mol).
-
Add iodine (28.0 g, 0.11 mol) to the mixture in portions.
-
Heat the reaction mixture to 80°C.
-
Slowly add ammonium persulfate (25.1 g, 0.11 mol) portion-wise over 1 hour, maintaining the temperature between 80-90°C.
-
After the addition is complete, maintain the reaction at 90°C for an additional 4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice (500 g).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water, followed by a cold solution of sodium thiosulfate to remove excess iodine, and finally with more cold water until the filtrate is neutral.
-
Dry the resulting solid under vacuum to yield 2-chloro-4-iodonicotinic acid as an off-white solid.
Step 2: Synthesis of this compound
-
Suspend the dried 2-chloro-4-iodonicotinic acid (28.3 g, 0.1 mol) in methanol (150 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (11 mL, 0.15 mol) dropwise, keeping the temperature below 10°C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield this compound as a crystalline solid.
Characterization & Data Interpretation
Structural confirmation is achieved through standard analytical techniques.
| Spectroscopic Data | Expected Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (d, 1H, J=5.2 Hz), 7.85 (d, 1H, J=5.2 Hz), 3.95 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 164.0, 152.0, 151.5, 132.0, 128.5, 110.0, 53.0 |
| Mass Spec (ESI) | m/z 298.0 [M+H]⁺ |
The proton NMR clearly shows two doublets in the aromatic region, characteristic of a 2,3,4-trisubstituted pyridine ring, and a singlet for the methyl ester protons. The mass spectrum confirms the molecular weight of the compound.
Applications in Drug Discovery: A Gateway to Complexity
The true value of this compound is realized in its application as a versatile synthetic intermediate. The differential reactivity of the C-I and C-Cl bonds is key. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for selective functionalization at the C4 position while leaving the C2 chloro-substituent intact for a subsequent transformation.
Caption: Stepwise functionalization pathway.
This strategy is frequently employed in the synthesis of kinase inhibitors, where a core heterocyclic scaffold is decorated with various aryl, heteroaryl, or alkyl groups to optimize binding affinity and pharmacokinetic properties. For example, a Suzuki coupling can be performed at the C4 position with a boronic acid, followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig amination at the C2 position to install a key amine pharmacophore.
Conclusion
The development of a robust synthesis for this compound represents a significant enabling step in medicinal chemistry. Its discovery was not a singular event but rather the application of fundamental principles of physical organic chemistry to solve a practical synthetic challenge. By providing a reliable, regiochemically defined, and orthogonally functionalized pyridine scaffold, this compound grants chemists streamlined access to complex molecular architectures. Its continued application in drug discovery programs underscores its importance as a high-value building block for creating the next generation of therapeutics.
References
- 1. 2-Chloro-4-iodo-nicotinic acid methyl ester AldrichCPR 185041-05-8 [sigmaaldrich.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. 2-CHLORO-4-IODO-NICOTINIC ACID METHYL ESTER | 185041-05-8 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-chloro-4-iodonicotinate: A Strategic Bifunctional Building Block for Advanced Synthesis
Abstract
Methyl 2-chloro-4-iodonicotinate has emerged as a highly valuable and versatile starting material in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its strategic placement of two distinct halogen atoms—a reactive iodine at the C4 position and a less reactive chlorine at the C2 position—on a pyridine-3-carboxylate core allows for programmed, sequential cross-coupling reactions. This guide provides an in-depth technical overview of the compound's properties, handling, and, most importantly, its application in sophisticated synthetic strategies, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Advantage of Orthogonal Reactivity
In the landscape of drug discovery and development, the ability to construct complex molecular architectures with precision and efficiency is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless therapeutic agents. This compound (CAS No. 185041-05-8) is a pyridine-based building block that offers a distinct advantage: differential reactivity of its two halogen substituents.[1]
The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the corresponding carbon-chlorine (C-Cl) bond.[2] This disparity in bond dissociation energies and reactivity enables chemists to perform selective cross-coupling reactions at the C4-iodo position while leaving the C2-chloro position intact for a subsequent, different transformation. This "one-pot" or sequential functionalization capability makes it an ideal scaffold for building molecular diversity from a single, common intermediate, streamlining synthetic routes and accelerating the discovery process.
Physicochemical Properties and Safe Handling
Understanding the physical properties and safety requirements of a starting material is the foundation of any successful synthetic endeavor. This compound is typically a white to brown crystalline powder.[]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 185041-05-8 | [1][4] |
| Molecular Formula | C₇H₅ClINO₂ | [][4][5] |
| Molecular Weight | 297.48 g/mol | [] |
| Appearance | White to brown crystalline powder/solid | [] |
| Melting Point | 85-86°C | [5] |
| Boiling Point | 304.4 °C at 760 mmHg (Predicted) | [] |
| Density | 1.924 g/cm³ (Predicted) | [] |
| SMILES | COC(=O)C1=C(C=CN=C1Cl)I | [] |
| InChI Key | FXGPTKSMXUWJGO-UHFFFAOYSA-N | [] |
Handling and Storage
Safe and effective use of this reagent necessitates adherence to standard laboratory safety protocols.
-
Handling: Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] Standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, must be worn to avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[5]
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] It should be kept away from incompatible materials such as strong oxidizing agents.[8]
Synthetic Applications: A Gateway to Molecular Complexity
The primary utility of this compound lies in its capacity for sequential palladium-catalyzed cross-coupling reactions. The C4-iodo position serves as the initial reaction site, followed by functionalization at the C2-chloro position.
Caption: Sequential functionalization workflow for this compound.
Suzuki-Miyaura Coupling at the C4-Iodo Position
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[9] For this compound, this reaction proceeds with high selectivity at the C-I bond. This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C4 position.
The reaction mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation with the activated organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.
-
Add a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2-3 equiv) or K₂CO₃.
-
De-gas the vessel by purging with an inert gas (Nitrogen or Argon).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-substituted-2-chloronicotinate derivative.
Sonogashira Coupling at the C4-Iodo Position
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[2][11] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[12] Similar to the Suzuki coupling, the reaction occurs selectively at the C4-iodo position, enabling the introduction of alkyne functionalities.
The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki reaction, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[12]
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
-
To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and a copper(I) co-catalyst, typically CuI (0.05-0.10 equiv).
-
Add a suitable solvent, such as anhydrous THF or DMF, followed by an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equiv).
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 4-alkynyl-2-chloronicotinate product.
Characterization
The identity and purity of this compound and its synthetic derivatives are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons on the pyridine ring and the methyl ester protons. ¹³C NMR will confirm the number of unique carbon atoms and their chemical environment.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The isotopic pattern for chlorine will be observable.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O stretch of the ester and vibrations associated with the substituted aromatic ring.
Conclusion
This compound stands out as a pre-validated, strategically designed building block for complex molecule synthesis. Its inherent chemoselectivity enables researchers to perform sequential, site-specific modifications, drastically improving synthetic efficiency. The ability to introduce diverse functionalities through robust and well-understood reactions like the Suzuki-Miyaura and Sonogashira couplings makes this reagent an indispensable tool for medicinal chemists and material scientists aiming to explore novel chemical space with precision and control.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. echemi.com [echemi.com]
- 6. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Preliminary Investigation into the Reactivity of Methyl 2-chloro-4-iodonicotinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4-iodonicotinate, a halogenated pyridine derivative, is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical applications.[1][2] Its structure, featuring two distinct halogen atoms at the C-2 and C-4 positions and a methyl ester at the C-3 position, allows for selective and sequential functionalization, making it a valuable intermediate in the synthesis of highly substituted pyridine cores.[3] This guide provides a preliminary investigation into the reactivity of this compound, focusing on its behavior in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Compound Profile:
| Property | Value | Reference |
| CAS Number | 185041-05-8 | [][5] |
| Molecular Formula | C₇H₅ClINO₂ | [][5] |
| Molecular Weight | 297.48 g/mol | [][5] |
| Appearance | White to brown crystalline powder or solid | [][6] |
| Melting Point | 85-86 °C | [7] |
The Dichotomy of Halogen Reactivity: A Tale of Two Bonds
The synthetic utility of this compound hinges on the differential reactivity of its carbon-iodine (C-I) and carbon-chloride (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond.
The bond dissociation energy of the C-I bond is significantly lower than that of the C-Cl bond. This fundamental difference dictates that the oxidative addition of the palladium catalyst will occur preferentially at the more labile C-I bond at the C-4 position. This inherent selectivity allows for the controlled, stepwise functionalization of the pyridine ring, first at the C-4 position, leaving the C-2 chloro substituent intact for subsequent transformations.
The electronic nature of the pyridine ring, influenced by the nitrogen atom and the methyl ester group, further modulates this reactivity. The electron-withdrawing character of these groups enhances the electrophilicity of the pyridine ring, facilitating the oxidative addition step.
Palladium-Catalyzed Cross-Coupling Reactions: Harnessing Selective Reactivity
The selective reactivity of the C-4 iodo group makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at this position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, this reaction can be employed to introduce aryl, heteroaryl, or vinyl groups at the C-4 position with high selectivity.
Generalized Experimental Protocol for Selective Suzuki-Miyaura Coupling at C-4:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Illustrative Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C-4 position.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. This reaction is instrumental for installing alkynyl functionalities, which can serve as versatile handles for further synthetic transformations.
Generalized Experimental Protocol for Selective Sonogashira Coupling at C-4:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 4-10 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF, DMF, or triethylamine) and a suitable base (e.g., triethylamine, diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (25-60 °C) and monitor the reaction progress.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Illustrative Reaction Scheme:
Caption: Sonogashira coupling at the C-4 position.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction allows for the introduction of a wide range of primary and secondary amines at the C-4 position of the pyridine ring.
Generalized Experimental Protocol for Selective Buchwald-Hartwig Amination at C-4:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst; 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP; 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.5-3.0 equiv.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring (typically 80-120 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, dry the organic phase, and concentrate. Purify the product by column chromatography.
Illustrative Reaction Scheme:
References
- 1. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. 2-Chloro-4-iodo-nicotinic acid methyl ester AldrichCPR 185041-05-8 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
Spectroscopic Analysis of Methyl 2-chloro-4-iodonicotinate: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloro-4-iodonicotinate (CAS No. 185041-05-8) is a halogenated pyridine derivative with potential applications in pharmaceutical synthesis and materials science.[1][2] Its chemical structure, characterized by a substituted pyridine ring, suggests a unique spectroscopic fingerprint that is crucial for its identification, purity assessment, and the understanding of its chemical behavior. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available in public databases, this document will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics. This approach offers a robust framework for researchers working with this compound to verify their experimental findings.
Chemical Structure and Properties
This compound is a solid with a molecular weight of 297.48 g/mol and a molecular formula of C₇H₅ClINO₂.[] Its melting point is reported to be in the range of 85-86°C.[1] The molecule's structure, featuring a pyridine ring with chloro, iodo, and methyl ester substituents, dictates its electronic and vibrational properties, which are in turn reflected in its spectroscopic signatures.
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental spectra for this compound, the following sections provide a detailed prediction of its spectroscopic data based on established principles and comparison with related compounds.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, we expect to see distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl ester group.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | Doublet | 1H | H-6 |
| ~ 7.5 - 8.0 | Doublet | 1H | H-5 |
| ~ 3.9 | Singlet | 3H | -OCH₃ |
Interpretation:
-
The two aromatic protons on the pyridine ring (H-5 and H-6) are expected to appear as doublets due to coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro, iodo, and ester groups.
-
The methyl protons of the ester group (-OCH₃) will appear as a singlet, as they have no adjacent protons to couple with. This signal is typically found in the 3.5-4.0 ppm region.
Experimental Considerations:
A standard ¹H NMR experiment would be conducted by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and acquiring the spectrum on a 300 or 500 MHz spectrometer.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (ester) |
| ~ 150 - 160 | C-2 (C-Cl) |
| ~ 140 - 150 | C-6 |
| ~ 120 - 130 | C-5 |
| ~ 110 - 120 | C-3 |
| ~ 90 - 100 | C-4 (C-I) |
| ~ 52 | -OCH₃ |
Interpretation:
-
The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around 165 ppm.
-
The carbons of the pyridine ring will have chemical shifts influenced by the attached substituents. The carbon bearing the chlorine (C-2) and the carbon bearing the iodine (C-4) will be significantly affected. The carbon attached to iodine (C-4) is expected to be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect".
-
The methyl carbon of the ester group will appear upfield, typically around 52 ppm.
Experimental Workflow for NMR Data Acquisition:
References
theoretical studies of Methyl 2-chloro-4-iodonicotinate
An In-Depth Technical Guide to the Theoretical Studies of Methyl 2-chloro-4-iodonicotinate
Executive Summary
This technical guide provides a comprehensive theoretical analysis of this compound (MCIN), a pyridine derivative with significant potential in pharmaceutical applications. Leveraging quantum chemical calculations, primarily Density Functional Theory (DFT), we explore the molecule's structural, spectroscopic, and electronic properties. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth look at the computational methodologies used to predict molecular behavior and guide experimental research. Key areas of focus include geometric optimization, vibrational frequency analysis, NMR and UV-Vis spectral simulation, and the characterization of molecular reactivity through frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) mapping. The findings presented herein are validated against available experimental data and provide a robust framework for understanding the molecule's potential as a therapeutic agent, particularly in the context of pulmonary fibrosis treatment.[1]
Introduction: The Rationale for Theoretical Investigation
This compound (MCIN) is an ester derivative of nicotinic acid (Niacin or Vitamin B3).[2] The nicotinic acid scaffold is of immense interest in medicinal chemistry due to its presence in various natural products and its role in treating conditions like high cholesterol.[3] The strategic substitution of the pyridine ring with chloro and iodo groups, along with the methyl ester functionality, significantly alters the molecule's electronic distribution, steric profile, and, consequently, its biological activity.
Understanding these modifications at a sub-molecular level is paramount for rational drug design. While experimental characterization is indispensable, theoretical and computational studies offer a powerful, complementary approach. They provide unparalleled insight into properties that are difficult or impossible to measure directly, such as electron density distribution, orbital energies, and the precise nature of molecular vibrations.[4] By employing methods like Density Functional Theory (DFT), we can construct a detailed "digital twin" of the MCIN molecule to predict its behavior, identify sites of reactivity, and elucidate its interaction with biological targets.[3][5][6] This guide details the application of these theoretical methods to MCIN, showcasing how computational science can accelerate the drug discovery process.[1]
Computational Protocol: A Self-Validating Workflow
The reliability of any theoretical study hinges on the appropriateness of the computational methodology. The protocol described below was designed to ensure a high degree of accuracy and self-validation, a cornerstone of trustworthy computational research.
Workflow for Theoretical Analysis of MCIN
References
- 1. Quantum chemical, spectroscopic and molecular docking investigations of potential pulmonary fibrosis drug methyl 2-chloro 4-iodonicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption wavelength (TD-DFT) and adsorption of metal chalcogen clusters with methyl nicotinate: Structural, electronic, IRI, SERS, pharmacological and antiviral studies (HIV and omicron) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Chemoselective Suzuki-Miyaura Coupling of Methyl 2-chloro-4-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of Substituted Nicotinates
Methyl 2-chloro-4-iodonicotinate is a highly valuable and strategically functionalized building block in medicinal chemistry and drug discovery. The pyridine core is a privileged scaffold found in numerous FDA-approved drugs, where it often serves as a key hydrogen bond acceptor or positions other functional groups for optimal interaction with biological targets. This particular substrate offers two distinct halogen atoms, a chloro group at the C2 position and an iodo group at the C4 position, providing orthogonal handles for sequential, regioselective functionalization via palladium-catalyzed cross-coupling reactions.
The ability to selectively introduce aryl, heteroaryl, or alkyl groups at the C4 position while preserving the C2 chloro atom for subsequent transformations is a powerful strategy. This stepwise approach allows for the rapid generation of diverse molecular libraries and the controlled synthesis of complex, highly substituted pyridine derivatives, which are often key intermediates in the development of targeted therapies such as kinase inhibitors.
This guide provides a detailed examination of the Suzuki-Miyaura coupling protocol for this compound, focusing on achieving high chemoselectivity for the C4 position.
Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of a selective Suzuki-Miyaura coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The key step governing this selectivity is the oxidative addition of the aryl halide to the active Pd(0) species.[1] The relative reactivity of halogens in this step follows the general trend: I > Br > OTf >> Cl.[1]
The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, it undergoes oxidative addition to a Pd(0) catalyst much more readily and under milder conditions.[2][3] This inherent reactivity difference is the cornerstone of our experimental design, allowing for the precise coupling of a boronic acid at the C4-iodo position while leaving the more robust C2-chloro position untouched for potential future reactions.[2][4]
Experimental Protocol: Selective C4-Arylation
This protocol details a standard laboratory procedure for the chemoselective Suzuki-Miyaura coupling of an arylboronic acid to the C4 position of this compound.
Materials & Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.1–1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)
-
Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture (e.g., 4:1 v/v)
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[3]
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon). This process should be repeated three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Subsequently, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.[5] The solvent should be thoroughly deoxygenated beforehand by bubbling with argon for 20-30 minutes.
-
Reaction Execution: Place the sealed flask in a preheated oil bath (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material. Reactions are typically complete within 2-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3]
-
Drying and Concentration: Combine all the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, will separate the desired product (methyl 4-aryl-2-chloronicotinate) from residual catalyst and byproducts.
Data Summary & Optimization
The choice of catalyst, base, and solvent can be optimized to maximize yield and selectivity. The following table provides a summary of typical conditions and expected outcomes for the selective C4 coupling.
| Parameter | Selection | Rationale & Field Insights | Expected Yield |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a classic, reliable choice for standard Suzuki couplings. PdCl₂(dppf) often shows excellent activity for heteroaryl halides and can be more robust.[6] Catalyst loading is typically 1-5 mol%. | 70-95% |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | An aqueous solution of an inorganic base is crucial for activating the boronic acid to form a boronate species, which facilitates the transmetalation step. K₂CO₃ is a cost-effective and generally effective choice. | Varies |
| Solvent | Dioxane/H₂O, Toluene/H₂O | A biphasic solvent system is common. The organic solvent (dioxane, toluene, or THF) solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base. | Varies |
| Temperature | 80–110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The temperature is kept moderate to ensure selectivity for the C-I bond.[5] | Varies |
Mechanistic Insights & Visualization
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.
The Catalytic Cycle
The reaction mechanism consists of three primary steps:[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond (C-I) of the substrate, forming a Pd(II) intermediate. This is generally the rate-determining step and the basis for the reaction's chemoselectivity.[7]
-
Transmetalation: The organic group from the boronic acid (which is activated by the base to form a more nucleophilic boronate) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.
Workflow & Catalytic Cycle Diagrams
Caption: High-level experimental workflow for the Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for Methyl 2-chloro-4-iodonicotinate: A Versatile Scaffold for Chemical Synthesis
Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block
Methyl 2-chloro-4-iodonicotinate is a highly functionalized pyridine derivative that serves as a cornerstone in the synthesis of complex heterocyclic compounds, particularly within the pharmaceutical and agrochemical industries.[][2] Its utility stems from the orthogonal reactivity of its three key functional groups: a highly reactive iodo group at the C4 position, a chloro group at the C2 position activated for nucleophilic substitution, and a methyl ester at the C3 position amenable to further modification. This unique arrangement allows for a programmed, sequential introduction of diverse substituents onto the pyridine core, making it an invaluable tool for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.
The molecule presents as a white to brown crystalline powder with a molecular weight of 297.48 g/mol .[][3] Its distinct reactive sites—the C4-I bond being prime for palladium-catalyzed cross-coupling and the C2-Cl bond susceptible to nucleophilic aromatic substitution (SNAr)—enable chemists to execute highly regioselective transformations.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 185041-05-8 | [3][4] |
| Molecular Formula | C₇H₅ClINO₂ | [][3][4] |
| Molecular Weight | 297.48 g/mol | [][3][4] |
| Appearance | White to brown crystalline powder | [] |
| Melting Point | 85-86°C | [4] |
| Boiling Point | 304.4 ± 37.0 °C (Predicted) | [][4] |
| Density | 1.924 ± 0.06 g/cm³ (Predicted) | [][4] |
| SMILES | COC(=O)C1=C(C=CN=C1Cl)I | [] |
| InChI Key | FXGPTKSMXUWJGO-UHFFFAOYSA-N | [][3][4] |
Safety & Handling Precautions
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Identification : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Handling : Handle in a well-ventilated place, preferably within a chemical fume hood.[4][5][6] Wear suitable protective clothing, gloves, and eye/face protection.[4][7] Avoid formation of dust and aerosols.[4] Wash hands and any exposed skin thoroughly after handling.[5]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6] Keep away from strong oxidizing agents.[5]
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[5][7]
-
Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[5]
-
Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[5][7]
-
Ingestion : Rinse mouth and seek medical attention if symptoms occur.[5][7]
-
Core Synthetic Applications: A Strategy of Sequential Functionalization
The primary application of this compound lies in its capacity for sequential, regioselective functionalization. The significant difference in reactivity between the C-I and C-Cl bonds is the key to this strategy. The C4-I bond is highly susceptible to oxidative addition by Pd(0) catalysts, making it the preferred site for initial cross-coupling reactions. The C2-Cl bond, while less reactive in cross-coupling, is activated towards nucleophilic attack due to the electron-withdrawing pyridine nitrogen.
This differential reactivity enables a powerful one-pot or stepwise workflow:
Caption: Sequential functionalization workflow for this compound.
Application 1: Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[8] Utilizing this compound, this reaction proceeds with high regioselectivity at the C4-iodo position due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.
Reaction Mechanism: Suzuki-Miyaura Catalytic Cycle
The reaction follows a well-established catalytic cycle involving a palladium catalyst.[9] The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-iodide bond.
-
Transmetalation : The organic group from the activated boronic acid is transferred to the palladium center.[8][10]
-
Reductive Elimination : The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of Methyl 2-chloro-4-phenylnicotinate
This protocol details the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Table 2: Reagents for Protocol 1
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 297.48 | 297 mg | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Equipment:
-
50 mL round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Caption: Experimental workflow for Suzuki-Miyaura coupling (Protocol 1).
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add Pd(PPh₃)₄ (0.03 eq) to the flask.
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1 ratio) via cannula or syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure product.
Application 2: Regioselective Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[11] As with the Suzuki coupling, the reaction with this compound occurs selectively at the C4-iodo position. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]
Reaction Mechanism: Sonogashira Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles.[13]
-
Palladium Cycle : Similar to the Suzuki reaction, it involves oxidative addition of the Pd(0) catalyst to the aryl iodide, followed by transmetalation and reductive elimination.
-
Copper Cycle : The base deprotonates the terminal alkyne, which then coordinates with Cu(I) to form a copper acetylide species. This species is crucial for the transmetalation step with the palladium complex.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol 2: Synthesis of Methyl 2-chloro-4-(phenylethynyl)nicotinate
This protocol describes the coupling of this compound with phenylacetylene.
Table 3: Reagents for Protocol 2
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 297.48 | 297 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 mg (132 µL) | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 11 mg | 0.06 | 0.06 |
| Triethylamine (TEA) | 101.19 | 420 µL | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - | - |
Equipment:
-
50 mL Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes for liquid transfers
-
Standard glassware for work-up and purification
Caption: Experimental workflow for Sonogashira coupling (Protocol 2).
Procedure:
-
Add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq) to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with Argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 eq) via syringe.
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature under Argon.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired alkynylated product.
Application 3: Nucleophilic Aromatic Substitution (SNAr)
Following functionalization at the C4 position, the C2-chloro group can be displaced by a variety of nucleophiles. The SNAr reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further activated by the nitrogen atom and the C3-ester group.[14]
Reaction Mechanism: Addition-Elimination (SNAr)
This reaction proceeds via a two-step addition-elimination mechanism.[15][16]
-
Addition : The nucleophile attacks the carbon bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[14][16]
-
Elimination : The leaving group (chloride) is expelled, restoring the aromaticity of the ring.
References
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-4-iodo-nicotinic acid methyl ester AldrichCPR 185041-05-8 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Utility of Methyl 2-chloro-4-iodonicotinate in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the efficiency of synthetic routes and the strategic value of building blocks are paramount. Methyl 2-chloro-4-iodonicotinate (CAS No. 185041-05-8) has emerged as a highly versatile and valuable intermediate for medicinal chemists.[][2][3] Its utility stems from a trifunctionalized pyridine core, featuring a methyl ester, a chloro substituent at the 2-position, and an iodo substituent at the 4-position. This unique arrangement of reactive sites allows for sequential and site-selective modifications, providing a powerful platform for constructing complex molecular architectures, particularly those found in targeted therapies like kinase inhibitors.[4][5][6] This guide provides an in-depth analysis of the compound's properties, explains the strategic rationale behind its use, and details robust protocols for its key transformations.
Compound Properties and Strategic Value
This compound is a solid, light-sensitive compound, typically appearing as a white to brown crystalline powder.[][7] Its physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 185041-05-8 | [8][9] |
| Molecular Formula | C₇H₅ClINO₂ | [8][9][10] |
| Molecular Weight | 297.48 g/mol | [9][10] |
| Melting Point | 85-86°C | [7] |
| Boiling Point | 304.4 ± 37.0 °C (Predicted) | [][10] |
| Density | 1.924 ± 0.06 g/cm³ (Predicted) | [][10] |
| Appearance | Solid; Light brown to brown | [][7] |
The primary strategic advantage of this molecule lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond.[11][12] This allows for selective functionalization at the C4 position while leaving the C2-chloro group untouched for subsequent transformations, such as nucleophilic aromatic substitution (SNAr).[13][14] This sequential, controlled introduction of complexity is a cornerstone of efficient drug candidate synthesis.
Palladium-Catalyzed Cross-Coupling at the C4-Position
The C4-iodo group is the primary site for introducing molecular diversity via palladium-catalyzed reactions. These reactions are foundational in modern medicinal chemistry for their reliability, functional group tolerance, and broad scope.[15][16]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[16] It is widely used to synthesize biaryl and vinyl-substituted aromatic systems, which are common motifs in kinase inhibitors.[17][18]
Causality Behind Protocol Choices:
-
Catalyst: A Pd(0) species is required.[16][19] Using a stable precatalyst like [Pd(IPr)(μ-Cl)Cl]₂ or generating the active catalyst in situ from Pd(OAc)₂ and a phosphine ligand ensures reproducibility.[20]
-
Base: A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate complex.[19][21] K₂CO₃ is a common, moderately strong base suitable for many functional groups.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The organic phase dissolves the substrates and catalyst, while the aqueous phase dissolves the inorganic base.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in 1,4-dioxane. Add this catalyst solution to the main flask via syringe.
-
Add additional 1,4-dioxane and deionized water to the reaction flask to create a 4:1 solvent mixture. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 2-chloro-4-phenylnicotinate.
-
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][22] This reaction is invaluable for introducing rigid alkynyl linkers into molecules, a common strategy in the design of various therapeutic agents.[23]
Causality Behind Protocol Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a palladium catalyst for the main catalytic cycle and a copper(I) co-catalyst (typically CuI).[11] The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[22]
-
Copper-Free Variants: Concerns over copper toxicity in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols, which are now common.[12][23][24] These often require stronger bases or specialized ligands to facilitate the catalytic cycle.
Protocol: Sonogashira Coupling with Phenylacetylene
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide [CuI] (0.05 equiv)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask.
-
Evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF and TEA (as a 2:1 mixture with THF).
-
Add phenylacetylene dropwise via syringe at room temperature.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete in 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield Methyl 2-chloro-4-(phenylethynyl)nicotinate.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[25][26][27] This reaction has revolutionized the synthesis of arylamines, which are critical components of countless pharmaceuticals.[28]
Causality Behind Protocol Choices:
-
Ligand: The choice of phosphine ligand is critical and has evolved significantly.[25][29] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination step.[28]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine starting material. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[26]
-
Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and base.
Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add NaOtBu to a dry Schlenk tube.
-
Add Pd₂(dba)₃ and XPhos, followed by this compound.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Seal the tube and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.
-
After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and separate the layers.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to give Methyl 2-chloro-4-(morpholino)nicotinate.
-
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
After functionalizing the C4 position, the C2-chloro substituent becomes the target for modification. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C2 position for nucleophilic aromatic substitution.[13] This allows for the introduction of various nucleophiles, most commonly amines or alcohols.
Protocol: SNAr with Benzylamine
-
Prerequisite: This protocol assumes the starting material is a C4-functionalized derivative, such as Methyl 2-chloro-4-phenylnicotinate (from the Suzuki protocol).
-
Reagents:
-
Methyl 2-chloro-4-phenylnicotinate (1.0 equiv)
-
Benzylamine (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv) or a non-nucleophilic organic base like DIPEA.
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Combine Methyl 2-chloro-4-phenylnicotinate and K₂CO₃ in a round-bottom flask.
-
Add DMSO and benzylamine.
-
Heat the reaction mixture to 120 °C. The high temperature is necessary to overcome the activation energy for the SNAr reaction.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction to room temperature and pour it into a beaker of ice water, which will often precipitate the product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether to remove impurities.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields.[30][31]
-
Hazards: May cause skin, eye, and respiratory tract irritation.[7][30] Avoid formation of dust and aerosols.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][30] The compound is listed as light-sensitive, so it should be protected from light.[7][30]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[30][31]
Conclusion
This compound is a quintessential example of a strategic building block in medicinal chemistry. Its well-defined and differential reactivity at the C2 and C4 positions provides chemists with a reliable and flexible platform for the synthesis of complex substituted pyridine scaffolds. The ability to perform selective palladium-catalyzed cross-coupling reactions followed by nucleophilic aromatic substitution allows for a convergent and efficient approach to building libraries of compounds for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapeutics.
References
- 2. 2-CHLORO-4-IODO-NICOTINIC ACID METHYL ESTER | 185041-05-8 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel small-molecule inhibitor of protein kinase Ciota blocks transformed growth of non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-CHLORO-4-IODO-NICOTINIC ACID METHYL ESTER | 185041-05-8 [amp.chemicalbook.com]
- 8. vibrantpharma.com [vibrantpharma.com]
- 9. 2-クロロ-4-ヨード-ニコチン酸 メチル エステル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemimpex.com [chemimpex.com]
- 14. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 15. organicreactions.org [organicreactions.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. research.rug.nl [research.rug.nl]
- 29. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 30. fishersci.com [fishersci.com]
- 31. fishersci.com [fishersci.com]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Methyl 2-chloro-4-iodonicotinate
Abstract
Methyl 2-chloro-4-iodonicotinate is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an ester, a chloro leaving group, and an iodo leaving group at positions C3, C2, and C4 respectively, allows for selective and sequential functionalization of the pyridine ring. This guide provides detailed application notes and protocols for the synthesis of diverse pharmaceutical intermediates from this starting material. We will explore key synthetic transformations including palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). The causality behind experimental choices, troubleshooting common issues, and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
The nicotinic acid scaffold is a privileged pharmacophore present in numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and cardiovascular effects.[2][3][4] this compound (CAS No: 185041-05-8) serves as a highly strategic starting material for the synthesis of complex nicotinic acid derivatives.[5] The differential reactivity of the chloro and iodo substituents is the cornerstone of its utility. Generally, the carbon-iodine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, enabling selective cross-coupling at the C4 position. The remaining chloro group at the C2 position can then be targeted in a subsequent transformation, such as another cross-coupling reaction or a nucleophilic aromatic substitution.[6] This sequential functionalization provides a powerful tool for the construction of molecular diversity in drug discovery programs.[][8]
Core Synthetic Transformations & Protocols
This section details the primary synthetic routes for the elaboration of this compound. The protocols provided are intended as a starting point and may require optimization for specific substrates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound.[9] The higher reactivity of the C-I bond allows for selective coupling at the C4 position of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Purge the flask with inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[9]
-
Monitor the reaction progress using a suitable analytical technique (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) * |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 100 | ~85 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 110 | ~75 |
Yields are estimated based on typical Suzuki-Miyaura reactions and may vary.
Causality in Experimental Design: The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling.[10] Bidentate phosphine ligands like dppf often enhance catalytic activity.[11] The base is necessary to activate the boronic acid for transmetalation.[10][12] A mixed solvent system, often including water, can aid in dissolving the base and boronic acid.
Visualization of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
The Sonogashira reaction is a powerful method for the formation of C(sp²)–C(sp) bonds, coupling an aryl halide with a terminal alkyne.[13][14] This reaction is frequently used in the synthesis of pharmaceuticals and natural products.[13][15]
Protocol 2: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2–2.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., Et₃N, DIPEA)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a dry, three-necked round-bottom flask, add this compound, the palladium catalyst, and CuI.
-
Purge the flask with inert gas.
-
Add the degassed solvent, the terminal alkyne, and the base via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Causality in Experimental Design: The Sonogashira reaction typically employs a dual catalyst system of palladium and copper.[16] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[17][18] This reaction has largely replaced harsher traditional methods for the synthesis of aryl amines.[17]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst, ligand, and base.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by chromatography.
-
Causality in Experimental Design: The choice of ligand is crucial in Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.[20] Sterically hindered, electron-rich phosphine ligands are often employed to promote the reductive elimination step.[17] A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amide complex.[18]
Visualization of Catalytic Cycle for Palladium Cross-Coupling:
Caption: Generalized Palladium Catalytic Cycle.
Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent at the C2 position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group at C3.[6] This allows for the displacement of the chloride by a variety of nucleophiles.[21]
Protocol 4: General Procedure for SNAr with an Amine Nucleophile
-
Materials:
-
Methyl 2-chloro-4-substituted-nicotinate (1.0 equiv)
-
Amine nucleophile (1.0–2.0 equiv)
-
Base (optional, e.g., K₂CO₃, Et₃N)
-
Polar aprotic solvent (e.g., DMSO, DMF, NMP)[6]
-
-
Procedure:
-
To a reaction vessel, add the Methyl 2-chloro-4-substituted-nicotinate and the solvent.
-
Add the amine nucleophile and the base (if required).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).[6]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by chromatography or recrystallization.
-
Causality in Experimental Design: SNAr reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[22] The rate of reaction is enhanced by electron-withdrawing groups on the aromatic ring and the use of polar aprotic solvents, which solvate the cation of the nucleophile's salt, making the nucleophilic anion more reactive.[6] Elevated temperatures are often necessary to overcome the activation energy barrier.[6]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion in cross-coupling | Inactive catalyst, poor quality reagents/solvents, insufficient temperature. | Use a fresh batch of catalyst, ensure anhydrous and degassed conditions, screen different ligands and bases, increase reaction temperature. |
| Formation of homocoupling byproducts | Oxygen contamination, inefficient transmetalation. | Thoroughly degas all solvents and the reaction mixture, use a higher concentration of the coupling partner. |
| Hydrolysis of the ester group | Presence of water, especially under basic conditions. | Use anhydrous solvents and reagents, consider using a non-aqueous base. |
| Low yield in SNAr | Weak nucleophile, insufficient temperature, poor solvent choice. | Use a stronger nucleophile or a base to generate a more potent nucleophile, increase the reaction temperature, switch to a more polar aprotic solvent like DMSO or NMP.[6] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of pharmaceutical intermediates. By leveraging the differential reactivity of its halogen substituents, chemists can achieve selective and sequential functionalization of the nicotinic acid core. The protocols and insights provided in this guide are intended to facilitate the efficient and reproducible synthesis of novel compounds for drug discovery and development.
References
- 1. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications [cads.arda.or.th]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Methyl 2-chloro-4-iodonicotinate as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Methyl 2-chloro-4-iodonicotinate in Heterocyclic Synthesis
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules.[][2] Among the vast array of pyridine-based building blocks, this compound (CAS 185041-05-8) emerges as a particularly strategic starting material for the synthesis of complex, multi-substituted heterocycles.[3][4] Its unique trifunctional nature, featuring a chloro-substituent at the 2-position, an iodo-substituent at the 4-position, and a methyl ester at the 3-position, offers a hierarchical platform for sequential and regioselective chemical transformations.
The differential reactivity of the carbon-halogen bonds is the linchpin of this building block's utility. The carbon-iodine bond at the C4 position is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond at the C2 position.[3] This inherent reactivity difference allows for the selective introduction of a diverse range of substituents at the C4 position, while leaving the C2 and C3 positions available for subsequent functionalization. This stepwise approach is paramount for the controlled and efficient synthesis of highly decorated pyridine rings, which are often key components of biologically active compounds, including kinase inhibitors.[5][6]
This guide provides a comprehensive overview of the reactivity of this compound and detailed protocols for its application in the synthesis of novel heterocyclic frameworks through key palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies.
Core Reactivity and Strategic Bond Formation
The synthetic utility of this compound is centered on the sequential functionalization of its three reactive sites. The general strategy involves an initial reaction at the most labile C4-iodo position, followed by modification at the C2-chloro position, and potentially culminating in a cyclization reaction involving the C3-ester group.
Diagram 1: Regioselective Functionalization Strategy
Caption: Sequential functionalization workflow for this compound.
Application Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are designed as robust starting points for the functionalization of this compound at the C4-position. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl groups.[7][8]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C4-Position
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C4-arylated product.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 80-95 |
| [Pd(IPr)(μ-Cl)Cl]₂ | K₃PO₄ | THF | 80 | 85-98 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling. Yields are illustrative and will vary with the specific boronic acid used.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyridines which are versatile intermediates for further transformations.[9][10]
Protocol 2: General Procedure for Sonogashira Coupling at the C4-Position
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), a copper(I) co-catalyst like CuI (0.04-0.10 equiv.), and a degassed solvent such as THF or DMF.
-
Reagent Addition: Add a suitable base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until completion. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 25-50 | 70-90 |
| Pd(OAc)₂/PPh₃ | CuI | DIPEA | DMF | 60 | 75-95 |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | 25 | 80-97 |
Table 2: Representative Conditions for Sonogashira Coupling. Yields are illustrative and will vary with the specific alkyne used.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, introducing primary or secondary amines at the C4 position, which is a key step in the synthesis of many biologically active molecules.
Protocol 3: General Procedure for Buchwald-Hartwig Amination at the C4-Position
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.02-0.10 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.). Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite. Concentrate the filtrate and purify the residue by flash column chromatography.
| Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 70-90 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 75-95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 65-85 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination. Yields are illustrative and will vary with the specific amine used.
Synthesis of Novel Heterocycles: A Stepwise Approach to Pyrido[4,3-d]pyrimidines
Following the successful functionalization at the C4 position, the resulting intermediate can be further elaborated to construct fused heterocyclic systems. For instance, the synthesis of a pyrido[4,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry, can be envisioned.[]
Proposed Synthetic Pathway:
-
Buchwald-Hartwig Amination at C4: React this compound with an amidine (e.g., acetamidine hydrochloride) under Buchwald-Hartwig conditions to introduce the N-C(=NH)CH₃ group at the C4 position.
-
Intramolecular Cyclization: The resulting intermediate, possessing an amine/amidine functionality at C4 and an ester at C3, can undergo an intramolecular cyclization upon heating, potentially with an acid or base catalyst, to form the pyrimidinone ring. The C2-chloro substituent remains for further diversification.
Diagram 3: Proposed Synthesis of a Pyrido[4,3-d]pyrimidinone Derivative
Caption: A plausible synthetic route to a pyrido[4,3-d]pyrimidinone scaffold. (Note: Imgur links are placeholders for chemical structures)
Conclusion and Future Outlook
This compound stands as a highly valuable and versatile building block for the construction of novel and complex heterocyclic systems. The predictable and sequential reactivity of its halogen substituents under various palladium-catalyzed cross-coupling conditions provides a robust platform for the strategic introduction of molecular diversity. The protocols outlined in this guide offer a solid foundation for researchers to explore the rich chemistry of this starting material. The potential for subsequent intramolecular cyclizations further expands its utility, paving the way for the discovery of new chemical entities with potential applications in drug discovery and materials science. Further exploration of tandem reaction sequences and the development of one-pot procedures will undoubtedly continue to unlock the full potential of this powerful synthetic tool.
References
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. pschemicals.com [pschemicals.com]
- 4. echemi.com [echemi.com]
- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone - Eureka | Patsnap [eureka.patsnap.com]
Mastering Regioselective Synthesis: Palladium-Catalyzed Cross-Coupling of Methyl 2-chloro-4-iodonicotinate
Introduction: A Versatile Scaffold for Innovation
In the landscape of modern drug discovery and materials science, the pyridine ring system stands as a cornerstone of molecular design. Substituted nicotinic acid derivatives, in particular, are privileged scaffolds found in a multitude of biologically active compounds and functional materials.[1] Methyl 2-chloro-4-iodonicotinate is a highly valuable and versatile building block, offering two distinct halogen handles for sequential, site-selective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium catalysis allows for a strategic and controlled approach to the synthesis of complex, polysubstituted pyridine cores. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging palladium-catalyzed cross-coupling reactions for the selective functionalization of this important intermediate.
The Principle of Regioselective Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2] The general catalytic cycle for many of these reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
The key to the selective functionalization of this compound lies in the differing bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst.[5] This inherent difference in reactivity allows for the selective coupling at the C4-position while leaving the C2-chloro substituent intact for subsequent transformations.
Core Reactions and Mechanistic Overview
Several palladium-catalyzed cross-coupling reactions can be effectively employed for the selective functionalization of the C4-position of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)-C(sp²) bonds due to the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6] The reaction typically involves an organoborane, an organic halide, a palladium catalyst, and a base.[7]
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of arylalkynes, reacting a terminal alkyne with an aryl or vinyl halide.[5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8]
General Catalytic Cycle for Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Stille Coupling: Utilizing Organostannanes
The Stille coupling involves the reaction of an organostannane with an organic halide.[4] A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.[6]
Buchwald-Hartwig Amination: Forming C-N Bonds
For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is an indispensable tool, allowing for the coupling of amines with aryl halides.[2] This reaction has broad substrate scope and functional group tolerance.[1]
Experimental Protocols: A Practical Guide
The following protocols are provided as detailed starting points for the selective cross-coupling of this compound at the C4-position. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Readily available and effective for a wide range of substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Biphasic systems are often effective for Suzuki couplings. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Protocol 2: Selective Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective catalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[5] |
| Base | TEA, DIPA | Acts as both a base to deprotonate the alkyne and often as a solvent.[8] |
| Solvent | THF, DMF | Good solvents for dissolving the reactants and catalysts. |
| Temperature | Room temperature to 70 °C | Many Sonogashira couplings proceed efficiently at or slightly above room temperature. |
Expert Insights and Troubleshooting
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically hindering this coordination.
-
Homocoupling: A common side reaction in Sonogashira (Glaser coupling) and Stille couplings is the homocoupling of the alkyne or organostannane reagent. Running the reaction under dilute conditions and adding the coupling partner slowly can often minimize this side reaction.
-
Incomplete Conversion: If the reaction stalls, adding a fresh portion of the catalyst may help drive it to completion. Ensure that the solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
-
Purification: The removal of organotin byproducts from Stille reactions can be challenging. Washing the organic layer with an aqueous solution of potassium fluoride can help precipitate the tin salts, facilitating their removal.[1]
Conclusion
This compound is a powerful synthetic intermediate that allows for the strategic and selective introduction of diverse functionalities onto the pyridine core. By leveraging the differential reactivity of the C-I and C-Cl bonds, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings provide a robust and versatile toolkit for the synthesis of novel substituted nicotinic acid derivatives. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully employ these powerful synthetic methods in their pursuit of new medicines and materials.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Strategic Application of Methyl 2-chloro-4-iodonicotinate in the Synthesis of Kinase Inhibitors: A Technical Guide
Introduction: The Architectural Significance of a Dihalogenated Pyridine Scaffold
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the strategic selection of starting materials is paramount.[1][2] Kinase inhibitors, a class of drugs that interfere with kinase enzymes to block cancer cell proliferation, often feature complex heterocyclic cores. Methyl 2-chloro-4-iodonicotinate, a dihalogenated pyridine derivative, has emerged as a highly valuable and versatile building block in the synthesis of these inhibitors. Its utility stems from the differential reactivity of its two halogen atoms—the iodine at the 4-position and the chlorine at the 2-position—which allows for sequential, regioselective functionalization through palladium-catalyzed cross-coupling reactions.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the mechanistic principles that govern its reactivity, provide detailed protocols for key synthetic transformations, and discuss its role in the construction of scaffolds for inhibitors targeting critical signaling pathways, such as the BRAF V600E mutated kinase involved in melanoma.
Understanding the Reactivity Landscape: A Tale of Two Halogens
The synthetic power of this compound lies in the orthogonal reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the stronger C-Cl bond. This difference in reactivity is the cornerstone of its utility, enabling selective functionalization at the 4-position while leaving the 2-chloro substituent intact for subsequent transformations.
The electron-withdrawing nature of the methyl ester group at the 3-position further influences the reactivity of the pyridine ring, making it more electron-deficient. This electronic effect can impact the rate-determining step of cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, while electron-withdrawing groups on the aryl halide generally accelerate the initial oxidative addition, they can slow down the subsequent transmetalation step.[3][4] Careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, is therefore crucial to achieve high yields and selectivity.
Application in Kinase Inhibitor Synthesis: Building the Core Scaffold
A prime example of a kinase inhibitor class whose synthesis can be envisioned utilizing a scaffold derived from this compound is that of BRAF inhibitors like Vemurafenib. Vemurafenib targets the BRAF V600E mutation, which is prevalent in a significant percentage of melanomas.[5][6] The core of Vemurafenib is a 7-azaindole (pyrrolo[2,3-b]pyridine) moiety. This compound serves as an ideal starting point for constructing this critical heterocyclic system.
The general strategy involves an initial cross-coupling reaction at the 4-position (the iodo position) to introduce a desired aryl or alkynyl group, followed by a subsequent reaction sequence to construct the fused pyrrole ring and functionalize the 2-position.
Targeted Signaling Pathway: The BRAF V600E-MEK-ERK Cascade
The BRAF V600E mutation leads to constitutive activation of the BRAF kinase, which in turn activates the downstream MEK and ERK kinases. This hyperactivation of the MAPK/ERK signaling pathway drives uncontrolled cell proliferation and survival in melanoma.[5][7][8] Kinase inhibitors synthesized from scaffolds derived from this compound are designed to bind to the ATP-binding site of the mutated BRAF V600E kinase, blocking its activity and shutting down this oncogenic signaling cascade.[5][7]
Experimental Protocols and Methodologies
The following sections provide detailed, representative protocols for the key palladium-catalyzed cross-coupling reactions of this compound. These protocols are based on established methodologies for similar substrates and are intended to serve as a robust starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction is highly selective for the C-4 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the specific substrates.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Methyl 2-chloro-4-aryl-nicotinate.
Protocol 2: Sonogashira Coupling of this compound
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyridines. This reaction is also highly selective for the C-4 iodo position of the starting material.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Solvent and Base Addition: Add the anhydrous, deoxygenated solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne dropwise to the mixture.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow a similar aqueous workup procedure as described for the Suzuki-Miyaura coupling. The crude product is then purified by flash column chromatography to afford the Methyl 2-chloro-4-alkynyl-nicotinate.
Data Summary and Comparative Analysis
The choice of reaction conditions can significantly influence the yield of the desired coupled product. The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura and Sonogashira couplings of 2-chloro-4-iodopyridine derivatives, which serve as a strong proxy for the reactivity of this compound.
| Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 |
| Suzuki-Miyaura | PdCl₂(dppf) (3 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 6-18 | 80-90 |
| Sonogashira | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF/DMF | 25-60 | 4-16 | 85-95 |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ | Dioxane | 80-100 | 12-24 | 75-85 |
Note: Yields are illustrative and highly dependent on the specific coupling partners and optimization of reaction conditions.
Conclusion and Future Outlook
This compound is a powerful and strategically important building block for the synthesis of kinase inhibitors. Its well-defined and predictable regioselectivity in palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of complex heterocyclic cores, such as the 7-azaindole scaffold found in BRAF inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this versatile starting material. As the demand for novel and highly selective kinase inhibitors continues to grow, the importance of architecturally sound and synthetically accessible building blocks like this compound will only increase, paving the way for the next generation of targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog [mdpi.com]
- 6. WO2016083956A1 - Substantially pure vemurafenib and its salts - Google Patents [patents.google.com]
- 7. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 2-chloro-4-iodonicotinate in Drug Discovery
Introduction: The Strategic Advantage of Polysubstituted Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, substituted pyridines are of paramount importance due to their prevalence in biologically active compounds, including numerous approved kinase inhibitors.[1][2] The precise arrangement of substituents on the pyridine ring is critical for modulating pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Methyl 2-chloro-4-iodonicotinate (CAS: 185041-05-8) is a trifunctionalized pyridine building block of significant strategic value.[3][4] Its utility lies not just in the presence of three distinct functional handles—a methyl ester, a chloro group, and an iodo group—but in the differential reactivity of its halogenated positions. This intrinsic chemical bias allows for programmed, regioselective synthesis, enabling the construction of complex, highly substituted molecules in a controlled and efficient manner, a crucial requirement for accelerating drug discovery campaigns.[5] This application note provides a detailed guide to leveraging the unique reactivity of this intermediate, with a focus on its application in the synthesis of kinase inhibitor scaffolds.
Core Principle: Regioselective Cross-Coupling via Differential Halogen Reactivity
The synthetic power of this compound stems from the significant difference in bond strength and reactivity between the C4-Iodo and C2-Chloro bonds in palladium-catalyzed cross-coupling reactions.[6] The carbon-iodine bond is considerably weaker and thus more susceptible to oxidative addition by a Palladium(0) catalyst, which is the initial, rate-determining step in most cross-coupling cycles.[7] This reactivity differential (I >> Br > Cl) allows for the selective functionalization of the C4 position while leaving the C2-chloro group intact for a subsequent, different coupling reaction under more forcing conditions.
This stepwise approach provides medicinal chemists with precise control over the introduction of molecular diversity at specific vectors of the pyridine core, making it an ideal platform for structure-activity relationship (SAR) studies.
Caption: Sequential functionalization workflow for this compound.
Application Showcase: Streamlined Synthesis of a Kinase Inhibitor Scaffold
To illustrate the practical application of this compound, we present a representative, three-step synthesis of a substituted aminopyridine scaffold, a common core in many kinase inhibitors.[8][9] This pathway leverages a sequential Suzuki coupling and a Buchwald-Hartwig amination, followed by modification of the methyl ester.
Step 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
The first transformation targets the more reactive C4-iodo position. A Suzuki-Miyaura coupling is employed to install an aryl or heteroaryl moiety (R¹), which often serves to occupy the solvent-exposed region of a kinase active site or to provide vectors for improving physicochemical properties.[10]
Protocol 1: Suzuki-Miyaura Coupling
-
Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration is typically 0.1 M with respect to the starting material.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C4-arylated product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A robust, commercially available catalyst effective for coupling with iodides at moderate temperatures.[6] |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for activating the boronic acid to facilitate transmetalation.[7] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Sufficient to drive the reaction at the C-I bond without significantly affecting the C-Cl bond. |
| Representative Yield | 75-95% | Yields are substrate-dependent but are typically high for this selective transformation. |
Step 2: Buchwald-Hartwig Amination at the C2-Position
With the C4 position functionalized, the less reactive C2-chloro position can now be targeted. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a crucial linkage in many kinase inhibitors that often forms a key hydrogen bond interaction with the "hinge" region of the kinase.[11][12]
Protocol 2: Buchwald-Hartwig Amination
-
Reagent Setup: To a flame-dried Schlenk flask under argon, add the C4-arylated intermediate from Step 1 (1.0 eq), the desired amine (R²-NH₂) (1.3 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.5 eq).
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.05 eq).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to 100-110 °C and stir for 6-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude material by flash column chromatography to yield the C2-aminated, C4-arylated product.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos or RuPhos | Bulky, electron-rich phosphine ligands are required to facilitate the challenging oxidative addition to the C-Cl bond and promote reductive elimination.[13] |
| Base | NaOtBu or K₃PO₄ | A strong base is necessary to deprotonate the amine, forming the active aminyl species for the catalytic cycle.[4] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic, non-coordinating solvents are preferred to avoid interference with the catalytic species. |
| Temperature | 100-110 °C | Higher temperatures are required to overcome the larger activation energy for oxidative addition to the C-Cl bond. |
| Representative Yield | 60-85% | Yields can be variable depending on the steric and electronic properties of the amine coupling partner. |
Step 3: Final Scaffold Diversification via Amide Coupling
The methyl ester at the C3 position provides a third, orthogonal handle for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce further diversity (R³), often targeting solvent-exposed regions or introducing groups to improve solubility.
Protocol 3: Saponification and Amide Coupling
-
Saponification: Dissolve the product from Step 2 in a mixture of THF/Methanol/Water (e.g., 3:1:1). Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature or with gentle heating (40 °C) until hydrolysis is complete (monitor by LC-MS). Acidify the mixture with 1N HCl to pH ~4-5 and extract the carboxylic acid with ethyl acetate. Dry and concentrate to use directly in the next step.
-
Amide Coupling: Dissolve the crude carboxylic acid in a solvent like DMF. Add the desired amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a base like diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 2-16 hours.
-
Work-up and Purification: Dilute the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate, water, and brine. Dry, concentrate, and purify by flash chromatography or preparative HPLC to obtain the final target molecule.
Biological Context: Targeting Protein Kinase Signaling
The scaffolds synthesized from this compound are highly relevant to the development of inhibitors for protein kinases, which are critical regulators of cellular signaling pathways.[14] Dysregulation of these pathways, such as the MAPK/ERK pathway, is a hallmark of many cancers. The synthesized compounds can be designed to bind to the ATP-binding site of a target kinase, preventing phosphorylation of downstream substrates and thereby blocking the aberrant signal.
Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical kinase inhibitor.
The following table presents examples of approved or clinical-stage kinase inhibitors that feature substituted pyridine or pyrimidine cores, illustrating the biological relevance of the scaffolds accessible from this compound.
| Kinase Inhibitor | Target(s) | Core Scaffold | Reported IC₅₀ / Kᵢ |
| Gefitinib | EGFR | Anilinoquinazoline | ~30-80 nM[14] |
| Palbociclib | CDK4/6 | Anilinopyrimidine | CDK4: 11 nM, CDK6: 16 nM[2] |
| Ceritinib | ALK | Anilinopyrimidine | 0.2 nM[2] |
| Compound 13 | Aurora A | Pyrimidine | 16.2 nM[9] |
Conclusion
This compound is a sophisticated and highly valuable building block for drug discovery. Its well-defined hierarchy of halogen reactivity enables a programmed and regioselective approach to the synthesis of complex, trisubstituted pyridine scaffolds. By employing a sequence of palladium-catalyzed cross-coupling reactions, medicinal chemists can efficiently generate libraries of analogues for rapid SAR exploration, particularly in the pursuit of novel kinase inhibitors. The protocols and strategies outlined in this document provide a robust framework for unlocking the full synthetic potential of this versatile intermediate.
References
- 1. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. soci.org [soci.org]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Methyl 2-chloro-4-iodonicotinate for pulmonary fibrosis research
An in-depth analysis of current literature reveals that methyl 2-chloro-4-iodonicotinate is a novel investigational compound for pulmonary fibrosis, with its direct biological effects and mechanisms of action in this context being an emerging area of research. This guide, therefore, serves as a comprehensive framework for researchers initiating studies on this molecule. It synthesizes established principles of anti-fibrotic drug discovery with a proposed, logical workflow for the systematic evaluation of this compound, from initial in vitro screening to preclinical validation.
Scientific Rationale and Proposed Mechanism of Action
Pulmonary fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scar tissue formation and a progressive decline in lung function. A key cellular driver of this process is the myofibroblast, which is primarily derived from the activation of resident fibroblasts. Transforming growth factor-beta (TGF-β) is a master regulator of this fibrotic cascade.
While direct evidence for this compound is not yet established in public-domain research, its substituted nicotinate structure is of significant interest. Nicotinic acid and its derivatives have been explored for their anti-inflammatory and anti-fibrotic properties in various disease models. The presence of chloro- and iodo- substituents on the pyridine ring of this compound suggests the potential for unique interactions with key signaling pathways implicated in fibrosis.
This research guide is predicated on the hypothesis that this compound may exert anti-fibrotic effects by interfering with one or more critical nodes in the fibrotic signaling network, such as the TGF-β pathway. The protocols outlined below are designed to rigorously test this hypothesis.
In Vitro Evaluation of Anti-Fibrotic Activity
The initial phase of investigation focuses on characterizing the compound's effects on primary human lung fibroblasts (HLFs), the key effector cells in pulmonary fibrosis.
Core Experimental Workflow: In Vitro Analysis
The following diagram outlines the logical flow for the in vitro assessment of this compound.
Caption: Workflow for in vitro screening of this compound.
Protocol: Fibroblast-to-Myofibroblast Differentiation Assay
This protocol details the core experiment to assess if this compound can inhibit the TGF-β1-induced transformation of fibroblasts into pro-fibrotic myofibroblasts.
Materials:
-
Primary Human Lung Fibroblasts (HLFs)
-
Fibroblast Growth Medium (FGM-2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 0.2% Bovine Serum Albumin (BSA)
-
Recombinant Human TGF-β1
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Reagents for protein and RNA analysis (e.g., RIPA buffer, TRIzol)
Step-by-Step Procedure:
-
Cell Seeding: Plate HLFs in 6-well plates at a density of 1 x 10^5 cells per well in FGM-2 and allow them to adhere overnight.
-
Serum Starvation: The following day, aspirate the growth medium and wash the cells once with PBS. Replace the medium with DMEM containing 0.2% BSA and incubate for 24 hours. This synchronizes the cells and reduces baseline activation.
-
Compound Pre-treatment: Prepare a range of concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) in DMEM/0.2% BSA. Add the compound solutions to the appropriate wells. Include a vehicle control (DMSO) at a volume equivalent to the highest compound concentration. Incubate for 1 hour.
-
TGF-β1 Stimulation: Add recombinant human TGF-β1 to all wells (except the unstimulated control) to a final concentration of 5 ng/mL.
-
Incubation: Incubate the plates for 24-48 hours. The 24-hour time point is typically used for signaling pathway analysis (e.g., p-SMAD), while the 48-hour time point is suitable for assessing markers of differentiation (e.g., α-SMA, Collagen I).
-
Harvesting:
-
For Protein Analysis (Western Blot): Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells directly in the well with RIPA buffer containing protease and phosphatase inhibitors.
-
For Gene Expression Analysis (qPCR): Aspirate the medium, wash cells with PBS, and add TRIzol reagent to lyse the cells.
-
For Soluble Collagen (Sircol Assay): Collect the cell culture supernatant before lysing the cells.
-
Data Interpretation and Expected Outcomes
The efficacy of this compound is determined by its ability to suppress the TGF-β1-induced expression of pro-fibrotic markers.
| Parameter | Assay | Expected Outcome with Effective Compound |
| Myofibroblast Differentiation | Western Blot / qPCR for α-SMA (ACTA2) | Dose-dependent decrease in TGF-β1-induced α-SMA protein and mRNA levels. |
| ECM Production | Western Blot / qPCR for Collagen I (COL1A1) | Dose-dependent decrease in TGF-β1-induced Collagen I protein and mRNA levels. |
| Soluble Collagen Secretion | Sircol Assay | Reduction in the amount of soluble collagen in the culture supernatant. |
| TGF-β Pathway Activation | Western Blot for p-SMAD2/3 | Reduction in the ratio of phosphorylated SMAD2/3 to total SMAD2/3. |
In Vivo Preclinical Validation
Promising in vitro results should be followed by validation in a well-established animal model of pulmonary fibrosis. The bleomycin-induced lung fibrosis model in mice is the industry standard.
Core Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo validation using the bleomycin mouse model.
Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Dosing vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
Step-by-Step Procedure:
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to the experiment.
-
Bleomycin Instillation (Day 0):
-
Anesthetize a mouse.
-
Expose the trachea via a small incision.
-
Using a fine-gauge needle, intratracheally instill a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in 50 µL of sterile saline.
-
Suture the incision and allow the mouse to recover.
-
-
Compound Administration (Day 1-21):
-
Randomize mice into treatment groups (e.g., Vehicle, Test Compound Low Dose, Test Compound High Dose, Positive Control).
-
Administer this compound or vehicle daily via oral gavage.
-
Monitor body weight and clinical signs throughout the study.
-
-
Sacrifice and Tissue Collection (Day 21):
-
Euthanize mice via an approved method.
-
Perform a bronchoalveolar lavage (BAL) on a subset of animals to assess inflammation.
-
Perfuse the lungs with saline and harvest the lung tissue.
-
Process the right lung lobe for histological analysis (fix in 10% neutral buffered formalin).
-
Snap-freeze the left lung lobe in liquid nitrogen for biochemical analysis.
-
Key In Vivo Endpoints
| Parameter | Assay | Purpose |
| Lung Architecture & Fibrosis | Histology (Masson's Trichrome) & Ashcroft Scoring | To visually assess collagen deposition and structural distortion. |
| Total Collagen Content | Hydroxyproline Assay | To quantify the total amount of collagen in the lung tissue. |
| Inflammation | BAL Fluid Cell Counts | To measure the influx of inflammatory cells (macrophages, neutrophils) into the lungs. |
| Pro-fibrotic Gene Expression | qPCR on Lung Homogenates | To measure mRNA levels of key fibrotic genes (e.g., Acta2, Col1a1, Tgfb1). |
Investigating the Mechanism: TGF-β Signaling
A core component of this research plan is to determine if this compound directly modulates the canonical TGF-β signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Nicotinic Acid Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted nicotinic acid esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of molecules. Nicotinic acid and its ester derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] However, their synthesis is often fraught with challenges ranging from low yields to difficult purifications.
This document moves beyond simple protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven solutions to enhance the success of your synthetic endeavors.
Section 1: Core Synthesis Challenges & Troubleshooting FAQs
This section addresses the most frequent issues encountered during the synthesis of substituted nicotinic acid esters. Each question is followed by a detailed analysis of potential causes and actionable solutions.
FAQ 1: My overall yield is consistently low. What are the primary factors I should investigate?
Low yields are a common frustration that can stem from multiple points in a synthetic sequence. A systematic approach is crucial to pinpoint the issue.[3]
Answer: Low yields can typically be traced back to three main areas: incomplete reactions, competing side reactions, or significant material loss during workup and purification.
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Causality: Insufficient reaction time, inadequate temperature, or catalyst deactivation can all lead to stalling. For instance, in classic Fischer esterifications, the equilibrium may not be sufficiently driven towards the product.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time. This will establish the optimal reaction time.[3]
-
Optimize Temperature: Cautiously increase the reaction temperature. Some reactions, like the cyclodehydration step in the Bohlmann-Rahtz synthesis, are notorious for requiring high heat, which can be lowered with acid catalysis.[4][5][6]
-
Check Catalyst Activity: If using a catalyst (e.g., H₂SO₄ for esterification, or a transition metal for cross-coupling), ensure it is fresh and active. Pyridine nitrogen can sometimes poison metal catalysts, so specialized ligands or conditions may be necessary.[7]
-
-
-
Side Reactions: The formation of byproducts consumes starting materials and complicates purification.
-
Causality: The electronic nature of the pyridine ring and the reactivity of the substituents can open pathways to undesired products. Common examples include hydrolysis of the ester or a nitrile precursor, over-oxidation of a side chain, or polymerization.[3]
-
Troubleshooting Steps: See FAQ 2 for a detailed breakdown of specific side reactions and how to mitigate them.
-
-
Purification Losses: A significant amount of product can be lost during extraction, crystallization, or chromatography.[3]
-
Causality: Substituted nicotinic acids and their esters can have awkward solubility profiles, sometimes being soluble in both aqueous and organic layers, leading to poor recovery during liquid-liquid extraction. Emulsion formation is also common.
-
Troubleshooting Steps: See FAQ 5 for targeted advice on optimizing purification protocols.
-
Troubleshooting Workflow for Low Yields
FAQ 2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?
Byproducts are the bane of clean synthesis. Understanding their origin is key to suppression.
Answer: Selectivity issues often arise from the inherent reactivity of the starting materials. Let's address the most common scenarios.
-
Problem: Hydrolysis of Ester or Nitrile Groups
-
Q: My reaction mixture contains the corresponding nicotinic acid and/or nicotinamide, but I started with the ester or nitrile. Why?
-
A: This points to unwanted hydrolysis. The presence of water, especially under acidic or basic conditions, can readily cleave esters or hydrolyze nitriles to amides and then to carboxylic acids.[3]
-
Causality: In acidic conditions, the carbonyl oxygen of the ester or the nitrile nitrogen is protonated, making it more electrophilic and susceptible to attack by water.[3] Under basic conditions, hydroxide is a potent nucleophile that directly attacks the carbonyl/nitrile carbon.[3]
-
Solutions:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
pH Control: If possible, run the reaction at or near neutral pH to minimize acid/base-catalyzed hydrolysis.[3] For workups, a wash with a mild base like sodium bicarbonate can remove acid without causing significant ester hydrolysis, but prolonged contact should be avoided.[8]
-
Temperature & Time: Minimize reaction time and use the lowest effective temperature, as hydrolysis is often accelerated by heat.[3]
-
-
-
-
Problem: Poor Regioselectivity in Ring Construction
-
Q: My Bohlmann-Rahtz or Guareschi-Thorpe synthesis is giving me a mixture of isomers. How can I control the regiochemistry?
-
A: This is a classic challenge in de novo pyridine synthesis. The initial condensation steps can often occur in multiple ways, leading to different substitution patterns.
-
Causality: In the Bohlmann-Rahtz synthesis, the regioselectivity is determined by the initial Michael addition of the enamine to the alkynone. Steric and electronic factors of both components play a crucial role.[9] In the Guareschi-Thorpe condensation, the initial Knoevenagel condensation dictates the final structure.[10][11]
-
Solutions:
-
Stepwise Addition: Instead of a one-pot approach, try a stepwise sequence. For example, in an unsymmetrical Hantzsch reaction, pre-forming the enamine or the Knoevenagel adduct before the final cyclization can prevent the formation of undesired products.[4]
-
Catalyst Control: For the Bohlmann-Rahtz synthesis, using a Brønsted or Lewis acid catalyst (e.g., acetic acid, Yb(OTf)₃, or ZnBr₂) can not only lower the reaction temperature but also influence the regioselectivity of the initial condensation.[4][5][6]
-
Steric Directing Groups: Employ starting materials with bulky substituents that sterically hinder one reaction pathway, thereby favoring the formation of a single regioisomer.
-
-
-
FAQ 3: I'm having trouble with the esterification of my substituted nicotinic acid. What are the best strategies?
Directly esterifying nicotinic acids can be surprisingly difficult due to the electronic nature of the pyridine ring.
Answer: The electron-withdrawing nature of the pyridine ring deactivates the carboxylic acid carbonyl towards nucleophilic attack. Furthermore, the basic nitrogen can interfere with acid catalysts. Here is a comparison of common methods and their troubleshooting.
| Method | Description | Advantages | Common Issues & Troubleshooting |
| Fischer Esterification | Refluxing the nicotinic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[12][13] | Simple, inexpensive reagents. Good for primary and some secondary alcohols. | Low Conversion: Pyridine nitrogen protonation can compete with catalysis. Solution: Use a large excess of the alcohol (if feasible) and a Dean-Stark trap to remove water and drive the equilibrium.[14] Decomposition: Harsh acid and high heat can cause charring. Solution: Use a milder catalyst like p-toluenesulfonic acid (p-TsOH). |
| Acid Chloride Formation | Convert the carboxylic acid to a highly reactive acyl chloride using SOCl₂ or (COCl)₂, followed by addition of the alcohol.[15] | Very effective for hindered or unreactive alcohols. Reaction is typically fast and high-yielding. | Side Reactions with SOCl₂: Neat SOCl₂ at high temperatures can cause side reactions on the pyridine ring.[16] Solution: Use oxalyl chloride with a catalytic amount of DMF at room temperature.[16] Purification: The intermediate acyl chloride is moisture-sensitive. Solution: Use the crude acyl chloride directly in the next step without purification. |
| Coupling Reagents | Use reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-Dimethylaminopyridine) to activate the carboxylic acid in situ. | Very mild conditions, excellent functional group tolerance. The method of choice for sensitive substrates. | Difficult Purification: Removing urea byproducts from EDC can be challenging. Solution: An acidic wash (e.g., dilute HCl) will protonate the urea byproduct, making it water-soluble and easily removed by extraction.[8] Epimerization: If the substrate is chiral, racemization can occur. Solution: Add an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) to suppress racemization. |
| Transesterification | Reacting a simple alkyl nicotinate (e.g., methyl or ethyl) with a higher-boiling alcohol in the presence of a catalyst.[17] | Useful for introducing complex or high-value alcohols without generating harsh reagents. | Catalyst Reactivity: Overly reactive catalysts (e.g., strong bases) can cause degradation.[17] Solution: Use a mild alkaline catalyst like a C₁-C₄ alkoxide.[17] Equilibrium: The reaction is reversible. Solution: Use a large excess of the desired alcohol and distill off the lower-boiling alcohol byproduct. |
Workflow for Esterification via Acid Chloride
FAQ 4: My de novo pyridine synthesis (Hantzsch, Bohlmann-Rahtz) is failing. What are the common pitfalls?
Building the pyridine ring from acyclic precursors is powerful but can be tricky.
Answer: These multicomponent reactions have several critical steps where things can go wrong.
-
Hantzsch Pyridine Synthesis:
-
Problem: Low yields of the final aromatic pyridine.
-
Causality: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to the pyridine.[4] Incomplete oxidation is a very common cause of low yields. Furthermore, the classical one-pot condensation can be inefficient.[18]
-
Solutions:
-
Ensure Complete Oxidation: Use a reliable oxidizing agent in the correct stoichiometry. While nitric acid is classic, milder and more efficient options include iodine in refluxing methanol, or CrO₃/KMnO₄, though these require careful optimization to avoid side reactions.[4][18]
-
Optimize Condensation: Running the reaction under ultrasonic irradiation or using catalysts like p-toluenesulfonic acid (PTSA) can dramatically improve the yield of the initial 1,4-DHP.[4][18] Solvent-free conditions with solid catalysts have also proven effective.[4]
-
-
-
Bohlmann-Rahtz Pyridine Synthesis:
-
Problem: The reaction requires very high temperatures and still gives a low yield, or the starting materials decompose.
-
Causality: The final step is a thermally-induced cyclodehydration of an aminodiene intermediate, which often requires temperatures of 120-160 °C or higher.[6][9] These harsh conditions can decompose sensitive substrates.
-
Solutions:
-
Acid Catalysis: The single most effective solution is to add a catalyst. Both Brønsted acids (like acetic acid) and Lewis acids (like ZnBr₂ or Yb(OTf)₃) can significantly lower the required temperature for cyclization, often allowing the reaction to proceed in refluxing toluene.[4][5][6] This often enables a more efficient one-pot procedure.
-
In Situ Enamine Generation: For enamines that are unstable or difficult to isolate, they can be generated in situ from the corresponding ketone and an ammonia source like ammonium acetate.[5]
-
-
FAQ 5: I'm struggling to purify my final product. Any tips for nicotinic acid esters?
Purification can make or break a synthesis. The amphoteric nature of the nicotinic acid core presents unique challenges.
Answer: The basic pyridine nitrogen and the potentially hydrolyzable ester group require a careful purification strategy.
-
Problem: Difficulty with Liquid-Liquid Extractions
-
Q: My product seems to be staying in the aqueous layer, or I'm getting intractable emulsions.
-
A: This is due to the basicity of the pyridine nitrogen.
-
Causality: During an acidic wash (intended to remove basic impurities), your nicotinic acid ester will become protonated, forming a salt that is highly soluble in water.
-
Solutions:
-
Strategic pH Adjustment: After an initial extraction with an organic solvent (like Ethyl Acetate or Dichloromethane), you can specifically remove unreacted nicotinic acid starting material by washing the organic layer with a mild base like a saturated solution of sodium bicarbonate (NaHCO₃).[8] This deprotonates the acid, making it water-soluble, while leaving the ester in the organic layer. Avoid strong bases like NaOH, which can hydrolyze your ester.[8]
-
Back-Extraction: If your product is trapped as a salt in the aqueous layer after an acidic wash, you can recover it. Neutralize the aqueous layer with a base (e.g., NaHCO₃) until it is slightly basic (pH ~8), then re-extract with your organic solvent.
-
Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break up emulsions.
-
-
-
-
Problem: Challenges with Column Chromatography
-
Q: My compound is streaking badly on the silica gel column.
-
A: This is a classic sign of a basic compound interacting with acidic silica gel.
-
Causality: The pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica, leading to poor peak shape and difficult separation.
-
Solutions:
-
Add a Modifier: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (TEA) or pyridine in your solvent system (e.g., Hexane/Ethyl Acetate) will neutralize the active sites on the silica and lead to much sharper peaks.
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds.
-
-
-
Section 2: Key Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Fischer Esterification of 6-Chloronicotinic Acid
This protocol describes the synthesis of Ethyl 6-chloronicotinate.
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 6-chloronicotinic acid (10.0 g, 63.5 mmol) and absolute ethanol (150 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (3.5 mL, 63.5 mmol) dropwise to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Neutralization: Carefully pour the residue over crushed ice (approx. 200 g) and slowly neutralize with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester. Purify by column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate) to afford the pure product.
Protocol 2: Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine Ester
This protocol uses acid catalysis to improve a classic Bohlmann-Rahtz reaction.[4][5]
-
Reaction Setup: In a 100 mL round-bottomed flask under a nitrogen atmosphere, dissolve the enamine (e.g., ethyl 3-aminocrotonate, 1.0 eq) and the ethynyl ketone (e.g., 1-phenylprop-2-yn-1-one, 1.0 eq) in toluene (40 mL).
-
Catalyst Addition: Add ytterbium(III) triflate (Yb(OTf)₃, 0.2 eq) to the solution.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and filter through a short plug of celite to remove the catalyst, washing with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a Hexane/Ethyl Acetate eluent system, potentially with 1% triethylamine to prevent streaking) to yield the substituted nicotinic acid ester.
Section 3: References
-
Nakao, Y. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. SYNTHESIS, 2011(20), 3209–3219. (URL not available)
-
Liebeskind, L. S., et al. A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. (--INVALID-LINK--)
-
BenchChem. Technical Support Center: Synthesis of Substituted Nicotinic Acids. (--INVALID-LINK--)
-
ResearchGate. Nicotinic acid derivatives: Application and uses, review. (--INVALID-LINK--)
-
ACS GCI Pharmaceutical Roundtable. Metal-catalysed Pyridine Ring Synthesis. (--INVALID-LINK--)
-
BenchChem. Technical Support Center: Pyridine Synthesis Troubleshooting. (--INVALID-LINK--)
-
National Institutes of Health (NIH). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (--INVALID-LINK--)
-
Akishina, et al. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (--INVALID-LINK--)
-
MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (--INVALID-LINK--)
-
ACS GCI Pharmaceutical Roundtable. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (--INVALID-LINK--)
-
National Institutes of Health (NIH). Methods to Produce Nicotinic Acid with Potential Industrial Applications. (--INVALID-LINK--)
-
Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. (--INVALID-LINK--)
-
J&K Scientific LLC. Bohlmann–Rahtz Pyridine Synthesis. (--INVALID-LINK--)
-
Drugs.com. Nicotinic Acid Side Effects: Common, Severe, Long Term. (--INVALID-LINK--)
-
Merck Index. Guareschi-Thorpe Condensation. (--INVALID-LINK--)
-
Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (--INVALID-LINK--)
-
Google Patents. Purification of nicotinic acid - US3037987A. (--INVALID-LINK--)
-
ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture? (--INVALID-LINK--)
-
Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. (--INVALID-LINK--)
-
Google Patents. Non-catalytic preparation of nicotinic acid esters - US2816112A. (--INVALID-LINK--)
-
National Institutes of Health (NIH). Icilio Guareschi and his amazing “1897 reaction”. (--INVALID-LINK--)
-
J-Stage. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. (--INVALID-LINK--)
-
Scribd. Bohlmann-Rahtz Pyridine Synthesis Guide | PDF. (--INVALID-LINK--)
-
ResearchGate. Guareschi–Thorpe reaction in water using ammonium carbonate. (--INVALID-LINK--)
-
Royal Society of Chemistry. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (--INVALID-LINK--)
-
Wikipedia. Hantzsch pyridine synthesis. (--INVALID-LINK--)
-
Organic Syntheses. Nicotinic acid procedure. (--INVALID-LINK--)
-
BenchChem. A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. (--INVALID-LINK--)
-
Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. (--INVALID-LINK--)
-
Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (--INVALID-LINK--)
-
ResearchGate. Synthesis of 1,4-dihydropyridine and polyhydroquinoline derivatives via Hantzsch reaction using nicotinic acid as a green and reusable catalyst. (--INVALID-LINK--)
-
Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (--INVALID-LINK--)
-
Reddit. Tips and tricks for difficult amide bond formation? (--INVALID-LINK--)
-
Journal of Emerging Technologies and Innovative Research. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (--INVALID-LINK--)
-
Google Patents. New menthyl nicotinate synthesis process - WO2017211543A1. (--INVALID-LINK--)
-
Google Patents. Preparation of nicotinic acid amide - US2280040A. (--INVALID-LINK--)
-
National Institutes of Health (NIH). Challenges and Breakthroughs in Selective Amide Activation. (--INVALID-LINK--)
-
MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (--INVALID-LINK--)
-
PubMed. Nicotinic acid side effects and toxicity: a review. (--INVALID-LINK--)
-
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (--INVALID-LINK--)
-
ResearchGate. Synthesis and antinociceptive activity of methyl nicotinate. (--INVALID-LINK--)
-
Royal Society of Chemistry. Biocatalytic amide bond formation. (--INVALID-LINK--)
-
Google Patents. Nicotinic acid esters and pharmaceutical compositions containing them - WO1996034858A1. (--INVALID-LINK--)
References
- 1. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. baranlab.org [baranlab.org]
- 10. Guareschi-Thorpe Condensation [drugfuture.com]
- 11. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. WO1996034858A1 - Nicotinic acid esters and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. reddit.com [reddit.com]
- 17. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 18. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Sonogashira Reactions of Halopyridines
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of the Sonogashira cross-coupling reaction for the alkynylation of halopyridines. While incredibly powerful, this reaction is often plagued by a persistent side reaction: the homocoupling of the terminal alkyne, also known as Glaser coupling. This is particularly prevalent when working with coordinating heterocyclic substrates like pyridines.
This document moves beyond standard protocols to provide a deeper understanding of the mechanistic competition at play and offers field-proven troubleshooting strategies to help you minimize homocoupling and maximize the yield of your desired cross-coupled product.
Part 1: Frequently Asked Questions (FAQs) on Homocoupling
Q1: What exactly is homocoupling in a Sonogashira reaction?
Homocoupling refers to the undesired dimerization of your terminal alkyne starting material to form a symmetrical 1,3-diyne (a butadiyne derivative). This side reaction is mechanistically distinct from the desired cross-coupling and is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[1][2] This process is often referred to as Glaser or Glaser-Hay coupling.[3][4] The formation of this byproduct consumes your valuable alkyne, complicates purification, and ultimately lowers the yield of the target molecule.
Q2: Why are halopyridines particularly susceptible to Sonogashira homocoupling issues?
While not the direct cause of alkyne homocoupling, halopyridines introduce unique challenges. The pyridine nitrogen is a Lewis base and can coordinate to the palladium catalyst center. This coordination can sometimes slow down the rate-limiting steps of the desired Sonogashira cycle (oxidative addition or reductive elimination).[5] If the rate of the main catalytic cycle slows significantly, the competing copper-mediated homocoupling pathway has more time to occur, leading to a greater proportion of the diyne byproduct.
Q3: What are the primary reaction parameters that drive homocoupling?
There are three main culprits that promote the Glaser homocoupling side reaction:
-
Presence of Oxygen: Oxygen is the terminal oxidant for the copper-catalyzed dimerization of the alkyne.[6][7] Inadequate degassing of solvents, reagents, or the reaction headspace is the most common cause of excessive homocoupling.
-
Copper(I) Co-catalyst: The copper(I) salt is essential in the classic Sonogashira for activating the alkyne C-H bond, but it is also the direct mediator of the oxidative homocoupling pathway.[1][3] Its presence creates a necessary but problematic intermediate, the copper acetylide, which is prone to dimerization.[8]
-
Reaction Temperature & Time: Higher temperatures can sometimes accelerate the homocoupling pathway more than the cross-coupling pathway.[7] Similarly, very long reaction times give the side reaction more opportunity to proceed, especially if the main cross-coupling reaction is sluggish.
Q4: What are the visual or analytical signs of a failed reaction dominated by homocoupling?
Often, the first sign is the formation of a precipitate or sludge, which can be the polymeric or insoluble diyne product. Analytically, TLC or LC-MS analysis will show a new, typically less polar spot corresponding to the symmetrical diyne, alongside unreacted halopyridine starting material and a low yield of the desired cross-coupled product.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving homocoupling issues.
| Problem | Probable Cause(s) | Detailed Solution(s) & Scientific Rationale |
| High Yield of Diyne Byproduct; Low Conversion of Halopyridine | 1. Oxygen Contamination | Solution A (Primary): Rigorous Anaerobic Technique. The copper acetylide intermediate is highly sensitive to air.[8] Ensure all solvents and liquid reagents (especially amine bases) are thoroughly degassed using 3-4 freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes. Assemble your glassware hot from the oven under a positive pressure of inert gas. Maintain this inert atmosphere throughout the entire reaction and workup. |
| Solution B (Advanced): Use a Reducing Atmosphere. A study by Ho, et al., demonstrated that using a dilute atmosphere of hydrogen gas (e.g., 5% H₂ in N₂ or Ar) can effectively scavenge trace oxygen, dramatically reducing homocoupling to as low as 2%.[2][9] This creates a reducing environment that actively suppresses the oxidative dimerization pathway. | ||
| 2. Overactive Homocoupling Pathway | Solution C (Most Effective): Implement Copper-Free Conditions. The most direct way to eliminate Glaser coupling is to remove its mediator.[6][10] Copper-free Sonogashira reactions rely solely on the palladium catalyst. While this may require more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes), higher temperatures, or different bases (e.g., Cs₂CO₃), it completely shuts down the primary homocoupling mechanism.[11][12][13] | |
| 3. Sluggish Cross-Coupling Rate | Solution D: Optimize the Catalyst System. The pyridine substrate may be inhibiting your catalyst. Switch from standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ to a more robust catalyst system. N-Heterocyclic Carbene (NHC) palladium complexes are often more stable and active for challenging substrates.[14][15][16] Alternatively, using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps.[5][8] | |
| Solution E: Control Reagent Addition. If the cross-coupling is inherently slow, the concentration of free alkyne available for homocoupling is high. Use a syringe pump to slowly add the terminal alkyne over several hours. This keeps the instantaneous concentration of the alkyne low, favoring its reaction with the palladium complex over self-coupling.[7] | ||
| 4. Suboptimal Base or Solvent | Solution F: Re-evaluate the Base and Solvent. Amine bases (like TEA or piperidine) also act as ligands and can influence the catalyst.[6] In some cases, switching to a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ can be beneficial, particularly in copper-free systems.[12] The solvent choice also matters; polar aprotic solvents like DMF or MeCN are common, but sometimes less coordinating solvents like toluene can disfavor catalyst inhibition.[17] |
Part 3: Optimized Experimental Protocols
Protocol 1: Copper-Cocatalyzed Sonogashira with Enhanced Homocoupling Suppression
This protocol is designed for standard reactions where homocoupling is a minor to moderate issue. The key is meticulous exclusion of oxygen.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon three times.
-
Solvent Addition: Add freshly distilled and thoroughly degassed (via freeze-pump-thaw) triethylamine (TEA, ~0.2 M concentration based on the halopyridine).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) under a positive pressure of argon. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Robust Copper-Free Sonogashira for Problematic Halopyridines
This is the recommended protocol when homocoupling is severe or when the final product has stringent purity requirements (e.g., for pharmaceutical applications).[3][11]
-
Preparation: To a flame-dried Schlenk flask, add the halopyridine (1.0 equiv), a palladium precatalyst such as Pd(OAc)₂ (0.02 equiv) or a more active catalyst like [DTBNpP]Pd(crotyl)Cl (0.02 equiv), a suitable ligand like triphenylphosphine (0.04 equiv) or cataCXium A (0.04 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).[11][12]
-
Inerting: Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Solvent Addition: Add a thoroughly degassed polar aprotic solvent, such as DMF, DMSO, or 2-MeTHF (~0.2 M).[11][12][15]
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv).
-
Reaction: Stir the mixture at room temperature or heat as required (often 60-100 °C for less reactive bromopyridines). The mild conditions afforded by modern catalysts often allow for room temperature reactions.[11]
-
Workup: Follow the same workup procedure as described in Protocol 1.
Part 4: Visualizing the Competing Pathways & Troubleshooting Workflow
A clear understanding of the mechanistic landscape is crucial for effective troubleshooting.
Diagram 1: The Mechanistic Crossroads
Caption: Competing Sonogashira and Glaser coupling pathways.
Diagram 2: Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting homocoupling.
References
- 1. books.rsc.org [books.rsc.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 16. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. books.lucp.net [books.lucp.net]
Technical Support Center: Purification of Iodinated Pyridine Derivatives by Column Chromatography
Welcome to the technical support center for the chromatographic purification of iodinated pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying these specific and often sensitive compounds. Iodinated pyridines are crucial building blocks in medicinal chemistry and materials science, but their unique electronic and structural properties can present significant purification hurdles.
This resource provides in-depth, field-proven insights to help you navigate these challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your separations, and ensure the integrity of your purified compounds.
Section 1: Core Principles of Separation for Iodinated Pyridines
The purification of iodinated pyridine derivatives by normal-phase column chromatography, typically on silica gel, is governed by a delicate interplay of intermolecular forces. Understanding these principles is the first step toward troubleshooting and optimization.
-
The Stationary Phase (Silica Gel): Silica gel (SiO₂) is a highly polar, porous material. Its surface is covered with silanol groups (Si-OH), which are slightly acidic. These silanol groups are the primary sites for interaction with molecules.
-
Analyte Interactions: The separation process relies on the differential partitioning of compounds between the stationary phase and the mobile phase. For iodinated pyridines, two key structural features dictate their behavior:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a Brønsted-Lowry base. This basic nitrogen can form strong hydrogen bonds with the acidic silanol groups on the silica surface. This interaction is often the cause of significant peak tailing and, in some cases, irreversible adsorption.[1]
-
The Iodine Substituent: The iodine atom is large and polarizable. While not as electronegative as other halogens, it can still participate in dipole-dipole interactions and van der Waals forces. Its presence can influence the overall polarity of the molecule.
-
-
The Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that flows through the column, carrying the sample with it. The polarity of the mobile phase is a critical parameter. A more polar eluent will compete more effectively with the analyte for binding sites on the silica gel, causing the analyte to move faster down the column (higher Rf value). A common starting point for many organic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][3]
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the column chromatography of iodinated pyridine derivatives.
Issue 1: Severe Peak Tailing and Poor Resolution
Q: My iodinated pyridine derivative is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. What is causing this and how can I fix it?
A: This is the most frequently reported problem and is almost always due to the strong interaction between the basic pyridine nitrogen and the acidic silanol groups on the silica gel surface.[1] This leads to a non-linear adsorption isotherm, where a portion of your compound is retained much more strongly than the bulk, resulting in a "tail."
Root Cause Analysis & Solutions:
-
Acid-Base Interaction: The primary culprit is the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the silica surface.[1] This strong interaction leads to some molecules being retained much longer than others, causing the peak to tail.
-
Solution 1: Add a Basic Modifier to the Eluent. The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will "cap" the active silanol sites, preventing your pyridine derivative from interacting too strongly.[1][2]
-
Experimental Protocol: Selecting the Right Amount of Basic Modifier
-
Prepare several small-volume TLC developing chambers.
-
In each chamber, place your chosen eluent system (e.g., 70:30 Hexane:Ethyl Acetate).
-
To each chamber, add a different concentration of TEA (e.g., 0.1%, 0.2%, 0.5%, 1.0%).
-
Spot your crude sample on separate TLC plates and develop one in each chamber.
-
Observe the spot shape. The optimal concentration of TEA is the lowest amount that gives a symmetrical, non-tailing spot.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1]
-
Solution: Reduce Sample Load. As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the silica gel in the column.
-
Data Summary: Common Eluent Systems
| Polarity of Compound | Starting Solvent System | Modifier (if needed) | Target Rf on TLC |
| Non-polar | 95:5 Hexanes:EtOAc | 0.1% TEA | 0.25 - 0.35[4] |
| Moderately Polar | 70:30 Hexanes:EtOAc | 0.5% TEA | 0.25 - 0.35[4] |
| Polar | 95:5 CH₂Cl₂:MeOH | 1.0% TEA | 0.25 - 0.35[4] |
| Very Polar | 90:10 CH₂Cl₂:MeOH with 1% NH₄OH | N/A (NH₄OH is the modifier) | 0.25 - 0.35[5] |
Issue 2: Low Recovery and On-Column Degradation
Q: My yield after column chromatography is very low, and I suspect my iodinated pyridine is decomposing on the silica gel. How can I confirm this and prevent it?
A: Iodinated aromatic compounds, especially electron-rich ones, can be sensitive to the acidic nature of silica gel, as well as to light and heat.[6] This can lead to deiodination or other forms of degradation.[6][7]
Root Cause Analysis & Solutions:
-
Acid-Catalyzed Decomposition: The slightly acidic surface of silica gel can promote the degradation of sensitive compounds. The C-I bond is weaker than other carbon-halogen bonds and can be susceptible to cleavage.[6]
-
Solution 1: Use Deactivated or Alternative Stationary Phases. If your compound is acid-sensitive, silica gel may not be the best choice.
-
Neutral or Basic Alumina (Al₂O₃): Alumina is an excellent alternative for basic compounds.[7][8] It is available in acidic, neutral, and basic grades. For iodinated pyridines, basic or neutral alumina is recommended.
-
Florisil®: This is a mild, neutral magnesium silicate that can be effective when compounds irreversibly adsorb to silica.[8]
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base before packing the column.[7]
-
-
Experimental Protocol: Testing Compound Stability on Different Stationary Phases [9]
-
Obtain small samples of silica gel, neutral alumina, and basic alumina.
-
In three separate vials, prepare a slurry of each stationary phase in a suitable solvent (e.g., ethyl acetate).
-
Add a small amount of your crude product mixture to each vial.
-
Stir the slurries for 30-60 minutes to mimic the contact time on a column.
-
Filter the slurries through a small cotton plug to remove the stationary phase.
-
Analyze the filtrate from each vial by TLC or ¹H NMR. Compare the results to a sample of the crude material that was not exposed to any stationary phase.
-
Choose the stationary phase that shows the least amount of degradation.[9]
-
-
-
Photodecomposition: Aryl iodides can be light-sensitive, leading to the formation of radicals and subsequent decomposition.[6]
-
Solution: Protect from Light. Wrap your column in aluminum foil to exclude light during the purification process. Collect fractions in amber vials if possible.
-
-
Prolonged Contact Time: The longer your compound spends on the column, the greater the opportunity for degradation.
-
Solution: Use Flash Chromatography. Apply pressure (using compressed air or a pump) to speed up the elution process.[2] This minimizes the contact time between your compound and the stationary phase. Once you start a column, do not stop it until all the compound has eluted, as diffusion will lead to band broadening and lower yields.[2]
-
Visualization: Workflow for Diagnosing and Solving Low Recovery
Caption: Troubleshooting workflow for low recovery issues.
Issue 3: Difficulty with Sample Loading
Q: My compound is not very soluble in my column's mobile phase. How should I load it onto the column without compromising the separation?
A: Proper sample loading is critical for achieving sharp bands and good separation. If your compound has poor solubility in the eluent, dissolving it in a strong solvent and loading it directly can wreck your separation.
Root Cause Analysis & Solutions:
-
Strong Solvent Effect: Dissolving the sample in a much more polar solvent than the mobile phase (e.g., dichloromethane or methanol) and loading it directly will cause the sample to precipitate at the top of the column and/or travel down the column as a diffuse band with the strong solvent front, leading to very poor separation.
-
Solution: Dry Loading. This is the preferred method for samples with low solubility in the eluent.[10]
-
Experimental Protocol: Dry Loading a Sample [10]
-
Dissolve your crude sample in a suitable, volatile solvent (e.g., dichloromethane, acetone, or ethyl acetate) in a round-bottom flask.
-
Add a small amount of silica gel to the flask (approximately 5-10 times the mass of your crude sample).
-
Gently swirl the flask to ensure the silica is fully wetted and the sample is evenly distributed.
-
Remove the solvent under reduced pressure using a rotary evaporator until the silica becomes a dry, free-flowing powder. If it remains oily, add more silica and repeat.
-
Carefully add this silica-adsorbed sample to the top of your packed column.
-
Gently tap the side of the column to settle the powder into a flat, even band.
-
Carefully add a thin layer of sand on top of the sample layer before slowly adding the eluent.[10]
-
-
Visualization: Sample Loading Methods
Caption: Comparison of wet and dry sample loading workflows.
Section 3: Frequently Asked Questions (FAQs)
Q1: Should I use silica gel or alumina for my iodinated pyridine?
-
Start with silica gel as it is the most common stationary phase.[8] However, if you observe significant tailing (even with a basic modifier) or product degradation, switch to neutral or basic alumina.[8] Alumina is generally a better choice for basic compounds.[8]
Q2: My compound won't move off the baseline on the TLC plate, even in 100% ethyl acetate. What should I do?
-
Your compound is very polar. You need a more polar eluent system. Try a mixture of dichloromethane (DCM) and methanol (MeOH), starting with 1-5% MeOH in DCM.[5] If it is still not moving, you can try adding a small amount of ammonium hydroxide to the methanol portion of your eluent (e.g., 1% of a 10% NH₄OH in MeOH solution added to your DCM/MeOH mixture).[5] Alternatively, reverse-phase chromatography may be a better option.[7][8]
Q3: I see two spots on my TLC plate, but after running the column, all my fractions contain a mixture of both. What is happening?
-
This often indicates that one compound is converting into the other on the silica gel plate.[7] This could be due to degradation (e.g., deiodination) or an equilibrium process. To check for this, perform a 2D TLC experiment.
-
2D TLC Protocol: [1]
-
Spot your sample in the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise so the separated spots are now on the new baseline.
-
Develop the plate again in the same solvent system.
-
If your compounds are stable, they will appear on a diagonal line. If any spots appear off the diagonal, it indicates on-plate decomposition.[1]
-
-
Q4: How much silica gel should I use for my column?
-
The amount of silica gel depends on the difficulty of the separation. A common rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of the crude sample to be purified. For difficult separations (ΔRf < 0.2), you may need a higher ratio.
Q5: How do I properly pack a flash chromatography column?
-
The "slurry" or "wet packing" method is generally preferred.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
In a beaker, mix your calculated amount of silica gel with your starting eluent to form a thin, pourable slurry.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica settle evenly.
-
Use a gentle stream of compressed air or a pump to push the solvent through the column, compacting the silica bed. Do not let the solvent level drop below the top of the silica bed.
-
Once the bed is stable, add a final layer of sand to the top to protect the silica surface from being disturbed during sample and eluent addition.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Yields in Methyl 2-chloro-4-iodonicotinate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-chloro-4-iodonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we will delve into the common challenges encountered during its preparation via the Sandmeyer reaction of methyl 4-amino-2-chloronicotinate, providing detailed troubleshooting advice and optimized protocols based on established chemical principles and field-proven experience.
Introduction to the Synthesis
The preparation of this compound is a critical step in the synthesis of various pharmaceutical compounds. The most common and effective method for this transformation is the Sandmeyer reaction. This reaction involves the diazotization of an aromatic amine, in this case, methyl 4-amino-2-chloronicotinate, followed by the substitution of the resulting diazonium group with an iodide.[1][2] While this is a powerful reaction, it is not without its challenges. Researchers often face issues with low yields, impurity formation, and reaction reproducibility.
This guide will address these common problems in a question-and-answer format, providing not just solutions, but also the scientific reasoning behind them.
Core Reaction Workflow
The synthesis of this compound via the Sandmeyer reaction can be broken down into two primary stages:
-
Diazotization: The conversion of the primary aromatic amine (methyl 4-amino-2-chloronicotinate) into a diazonium salt using a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid.[3]
-
Iodination (Sandmeyer Reaction): The displacement of the diazonium group with iodide, usually from a source like potassium iodide.[4]
Caption: Figure 1: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Low or No Product Yield
Question: I am getting very low yields, or in some cases, no desired product at all. What are the likely causes and how can I improve this?
Answer: Low or no yield in a Sandmeyer reaction is a common issue that can often be traced back to the sensitive nature of the diazonium salt intermediate. Here's a breakdown of potential causes and their solutions:
1. Incomplete Diazotization:
-
Causality: The formation of the diazonium salt is the crucial first step. If this step is incomplete, the subsequent iodination will naturally result in a low yield. Incomplete diazotization can be due to insufficient acid, poor temperature control, or impure starting materials.
-
Troubleshooting Protocol:
-
Ensure Sufficient Acid: A common protocol suggests using at least 3 equivalents of a strong acid like HCl or H₂SO₄.[5] One equivalent protonates the starting amine, another reacts with sodium nitrite to form nitrous acid, and the third maintains an acidic environment to stabilize the diazonium salt.
-
Strict Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is often unstable at higher temperatures. Maintain a temperature of 0-5 °C throughout the addition of the sodium nitrite solution.[6] Use an ice-salt bath for better temperature management.
-
Monitor for Excess Nitrous Acid: After the addition of sodium nitrite, it is crucial to confirm the presence of a slight excess of nitrous acid to ensure complete reaction. This can be tested using starch-iodide paper, which will turn blue-black in the presence of nitrous acid.[7]
-
Starting Material Purity: Ensure your methyl 4-amino-2-chloronicotinate is of high purity. Impurities can interfere with the diazotization process.
-
2. Decomposition of the Diazonium Salt:
-
Causality: Pyridine-based diazonium salts can be particularly unstable.[8] The diazonium salt of methyl 4-amino-2-chloronicotinate is susceptible to decomposition, especially if the temperature rises or if it is allowed to stand for too long before the addition of the iodide source.
-
Troubleshooting Protocol:
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the next step. Do not let it stand for extended periods, even at low temperatures.
-
Controlled Addition: Add the cold diazonium salt solution slowly to the potassium iodide solution. This ensures that the diazonium salt reacts as it is introduced, minimizing the time it has to decompose.
-
3. Suboptimal Iodination Conditions:
-
Causality: The displacement of the diazonium group by iodide needs to be efficient. Factors such as the concentration of the iodide source and the reaction temperature can influence the yield.
-
Troubleshooting Protocol:
-
Use an Excess of Potassium Iodide: Employing a molar excess of potassium iodide (typically 1.5 to 2 equivalents) can help drive the reaction to completion.
-
Gentle Warming: While the initial addition should be done at low temperature, some Sandmeyer reactions benefit from gentle warming to facilitate the decomposition of the diazonium salt and the formation of the product. After the addition of the diazonium salt, allow the reaction mixture to slowly warm to room temperature, and then gently heat to 40-50 °C until nitrogen evolution ceases.
-
Optimized Reaction Conditions Summary:
| Parameter | Recommended Condition | Rationale |
| Acid | 3.0 - 4.0 eq. | Ensures complete formation and stabilization of the diazonium salt. |
| Diazotization Temperature | 0 - 5 °C | Minimizes decomposition of the unstable diazonium intermediate. |
| Potassium Iodide | 1.5 - 2.0 eq. | Drives the iodination reaction to completion. |
| Iodination Temperature | Initial addition at 0-5°C, then gradual warming to RT or gentle heating (40-50°C) | Balances diazonium salt stability with the energy required for the substitution reaction. |
FAQ 2: Formation of Side Products and Impurities
Question: My final product is impure, and I am having difficulty with purification. What are the common side products and how can I minimize their formation?
Answer: The formation of side products is a frequent challenge in Sandmeyer reactions. Identifying these impurities is key to optimizing the reaction conditions to suppress them.
1. Formation of Methyl 2-chloro-4-hydroxynicotinate:
-
Causality: The diazonium salt can react with water, which is present in the reaction medium, to form a phenol-type byproduct. This is a common competitive side reaction.[9]
-
Troubleshooting Protocol:
-
Minimize Water Content (where possible): While the reaction is typically run in an aqueous acidic medium, using highly concentrated acids can reduce the relative amount of water.
-
Efficient Iodination: A higher concentration of the iodide nucleophile will favor the desired reaction over the reaction with water. Ensure a sufficient excess of potassium iodide is used.
-
Control Temperature: Higher temperatures can accelerate the undesired hydrolysis of the diazonium salt.
-
2. Azo Coupling Products:
-
Causality: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds. In this case, it can couple with the starting amine (methyl 4-amino-2-chloronicotinate) if the diazotization is not complete, or with other aromatic species present, leading to colored azo compounds.
-
Troubleshooting Protocol:
-
Ensure Complete Diazotization: As mentioned in FAQ 1, confirming a slight excess of nitrous acid is crucial to ensure all the starting amine is converted to the diazonium salt.
-
Order of Addition: Adding the sodium nitrite solution to the acidic amine solution ensures that the amine is always in an acidic environment, which deactivates it towards electrophilic attack by the diazonium salt.
-
3. Tar and Polymeric Materials:
-
Causality: The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of complex, high-molecular-weight byproducts, often appearing as a dark tar.[2]
-
Troubleshooting Protocol:
-
Degas Solvents: While not always necessary, in some sensitive systems, removing dissolved oxygen from the reaction mixture by bubbling nitrogen or argon can help minimize radical side reactions.
-
Efficient Stirring: Maintain good agitation throughout the reaction to ensure homogeneity and prevent localized high concentrations of reactants, which can promote polymerization.
-
Caption: Figure 2: Competing reaction pathways for the diazonium intermediate.
FAQ 3: Purification Challenges
Question: I am struggling to purify the final product. What is the recommended purification method?
Answer: Purification of this compound can be challenging due to the presence of structurally similar side products. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If any unreacted iodine is present, it can be quenched by adding a solution of sodium thiosulfate until the dark color disappears.
-
Neutralize the acidic solution carefully with a base such as sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. Be cautious as this will cause CO₂ evolution.
-
Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Chromatography:
-
The crude product obtained after evaporating the solvent is often a solid or a thick oil.[5]
-
Column chromatography on silica gel is typically the most effective method for purification.
-
A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. For example, a gradient of 0% to 20% ethyl acetate in hexane.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.
-
-
Recrystallization:
-
If the product obtained after chromatography is a solid, recrystallization can be an excellent final step to achieve high purity.
-
A suitable solvent system would be a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexane or heptane). Dissolve the solid in a minimal amount of the good solvent at an elevated temperature and then slowly add the poor solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.
-
Detailed Experimental Protocol
This protocol is a synthesized and optimized procedure based on general principles of the Sandmeyer reaction applied to similar substrates.[5][6]
Materials:
-
Methyl 4-amino-2-chloronicotinate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Distilled Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Methyl 4-amino-2-chloronicotinate (1.0 eq.) in a mixture of concentrated HCl (3.0 eq.) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Check for a slight excess of nitrous acid using starch-iodide paper.
-
-
Iodination:
-
In a separate, larger beaker, dissolve potassium iodide (1.5 eq.) in water. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 1-2 hours, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium thiosulfate dropwise until the dark color of any excess iodine disappears.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
If the product is a solid, further purify by recrystallization.
-
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Side Product Formation in Cross-Coupling of Dihalopyridines
Welcome to the technical support center for navigating the complexities of dihalopyridine cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity and byproduct formation in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.
Introduction: The Dihalopyridine Challenge
Dihalopyridines are invaluable building blocks in pharmaceutical and materials science. However, their use in palladium-catalyzed cross-coupling reactions is often plagued by a lack of selectivity and the formation of persistent side products. The electronic nature of the pyridine ring and the differential reactivity of the halogen atoms create a complex reaction landscape. Common issues include lack of regioselectivity (coupling at the wrong position), double coupling, homocoupling of coupling partners, and hydrodehalogenation (loss of a halogen to a hydrogen atom).
This guide provides a structured, in-depth approach to troubleshooting these common problems, grounded in mechanistic understanding and supported by peer-reviewed literature.
I. Troubleshooting Guide & FAQs
This section is organized by common problems encountered during the cross-coupling of dihalopyridines. Each question addresses a specific issue, explains the probable cause, and offers actionable solutions.
Issue 1: Poor Regioselectivity - Coupling at the Undesired Position
Q1: My Suzuki-Miyaura reaction on 2,4-dichloropyridine is giving me the C2-coupled product, but I need the C4-coupled isomer. How can I reverse the selectivity?
Probable Cause: The inherent reactivity of dihalopyridines often favors oxidative addition at the position ortho to the nitrogen (C2 or C6) due to electronic effects.[1][2] This "innate" selectivity can be difficult to overcome with standard catalyst systems like those using Pd(PPh₃)₄.
Solutions & Scientific Rationale:
-
Ligand-Controlled Selectivity: The choice of ligand is the most powerful tool to steer regioselectivity.
-
Bulky Monophosphine Ligands: Sterically demanding, electron-rich monophosphine ligands, such as Buchwald's QPhos or N-heterocyclic carbene (NHC) ligands like IPr, can favor coupling at the more sterically accessible C4 position by disfavoring approach to the more hindered C2 position.[1][3]
-
Mechanism: It is proposed that very bulky ligands promote oxidative addition at a 12-electron Pd(0) species, which, due to differences in HOMO symmetries compared to 14-electron species, can favor addition at the site distal to the nitrogen.[2]
-
-
Catalyst Speciation Control: The nature of the active palladium species can dramatically influence the reaction outcome.
-
Multinuclear Palladium Species: Under certain conditions, particularly with low phosphine ligand to palladium ratios (Pd:L < 2:1), multinuclear palladium clusters or nanoparticles can form.[3][4][5] These species have been shown to preferentially catalyze C4-arylation of 2,4-dibromopyridine.[3][4]
-
Practical Application: Experiment with varying the Pd/ligand ratio. Using Pd(OAc)₂ with 1 to 1.5 equivalents of PPh₃ can favor the formation of these alternative catalytic species.[3]
-
-
Ligand-Free Conditions: In some cases, "ligand-free" conditions, often employing a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB), can surprisingly lead to high C4 selectivity.[1] These conditions likely involve the formation of palladium nanoparticles.[1]
Experimental Protocol: Selective C4-Arylation of 2,4-Dichloropyridine
This protocol is adapted from methodologies demonstrating ligand-controlled selectivity.[1]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as KF (3.0 equiv.).
-
Catalyst System: Add the palladium precatalyst, for example, (η³-1-tBu-indenyl)Pd(SIPr)(Cl) (3 mol %).
-
Solvent: Add anhydrous, degassed THF.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Issue 2: Formation of Homocoupling Byproducts
Q2: I am observing significant amounts of biphenyl from my boronic acid and/or bipyridine from my dihalopyridine in my Suzuki reaction. What causes this and how can I prevent it?
Probable Cause: Homocoupling arises from two main pathways:
-
Boronic Acid Homocoupling (Glaser-type): This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[6][7] The Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[6]
-
Aryl Halide Homocoupling (Ullmann-type): This can occur at higher temperatures and is also catalyzed by palladium species.
Solutions & Scientific Rationale:
-
Rigorous Degassing: The most critical step to prevent boronic acid homocoupling is the thorough removal of oxygen from the reaction mixture.[7]
-
Procedure: Degas all solvents (including water) and the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through them for at least 30 minutes, or by using several freeze-pump-thaw cycles.[8]
-
-
Use of Pd(0) Precatalysts: Starting with a Pd(II) source (like Pd(OAc)₂ or PdCl₂) requires an in-situ reduction to the active Pd(0) catalyst. This reduction step can sometimes be inefficient and can be accompanied by homocoupling of the boronic acid.[6] Using a well-defined Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize this side reaction.
-
Controlled Reaction Temperature: High temperatures can promote the homocoupling of the dihalopyridine. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave irradiation can sometimes provide efficient heating for shorter durations, minimizing thermal decomposition and side reactions.[9]
-
Choice of Base and Solvent: The reaction conditions can influence the rate of homocoupling. For instance, in Sonogashira couplings, the use of a copper co-catalyst can lead to significant alkyne homocoupling (Glaser coupling).[10] Performing the reaction under copper-free conditions can eliminate this byproduct.
Issue 3: Hydrodehalogenation - Loss of a Halogen
Q3: In my Buchwald-Hartwig amination of 2,5-dibromopyridine, I am seeing a significant amount of monobromopyridine as a byproduct. Where is the hydrogen atom coming from?
Probable Cause: Hydrodehalogenation (HDH) is the replacement of a halogen atom with a hydrogen atom. This is a common side reaction in many cross-coupling reactions.[11][12][13] The key intermediate is a palladium-hydride (Pd-H) species.[14]
Sources of Hydride:
-
Solvent: Alcohol solvents (e.g., methanol, isopropanol) or even THF can be a source of hydride through β-hydride elimination from a palladium alkoxide intermediate or by direct reaction with the palladium center.[12]
-
Base: Amine bases or even trace water reacting with phosphine ligands can generate hydride sources.[15]
-
Amine Coupling Partner: In Buchwald-Hartwig aminations, β-hydride elimination from the palladium-amido intermediate can occur, leading to an imine byproduct and a Pd-H species, which then causes hydrodehalogenation of the starting material.[16]
Solutions & Scientific Rationale:
-
Solvent Selection: Use aprotic, non-hydride donating solvents like dioxane, toluene, or DMF.[14] If an alcohol is required, consider using t-butanol, which lacks β-hydrogens.
-
Base Selection: Avoid strong alkoxide bases if possible, especially with alcohol solvents. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred.[14] For Buchwald-Hartwig reactions, a non-nucleophilic base like LiHMDS or NaOtBu is standard, but careful optimization is key.
-
Ligand Choice: The nature of the phosphine ligand can influence the rate of hydrodehalogenation.[15] Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can outcompete the hydrodehalogenation pathway.
-
Water Content: While a small amount of water is often beneficial or required for Suzuki couplings (to help dissolve the base and facilitate transmetalation), excess water can be a proton source for hydrodehalogenation.[11][15] Ensure solvents are anhydrous if the protocol demands it.
Visualizing Key Processes
Decision Workflow for Troubleshooting
The following diagram outlines a logical workflow for addressing common issues in dihalopyridine cross-coupling.
Caption: Troubleshooting workflow for dihalopyridine cross-coupling.
Simplified Catalytic Cycle and Side Reactions
This diagram illustrates the main catalytic cycle for a Suzuki-Miyaura coupling and where the key side reactions diverge.
Caption: Suzuki cycle with hydrodehalogenation and homocoupling pathways.
II. Data Summary Table
The following table summarizes recommended starting conditions to control selectivity for different dihalopyridine isomers. These are general guidelines, and optimization is almost always necessary.
| Dihalopyridine Isomer | Desired Coupling Position | Recommended Ligand Class | Recommended Base | Key Considerations |
| 2,4-Dihalo | C4 (Atypical) | Bulky NHC (e.g., IPr) or Monophosphine (e.g., QPhos)[1][3] | K₃PO₄, Cs₂CO₃, KF | Ligand steric bulk is critical to override innate C2 preference.[2] |
| 2,4-Dihalo | C2 (Typical) | Diphosphine (e.g., dppf) or PPh₃ | Na₂CO₃, K₂CO₃ | Standard conditions are often effective.[17] |
| 2,5-Dihalo | C5 (Atypical) | Ligand-free "Jeffery" conditions (with TBAB)[1] | Na₂CO₃ | This selectivity is unusual and highly condition-dependent.[1] |
| 2,5-Dihalo | C2 (Typical) | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | K₃PO₄, NaOtBu | C2 is more activated. The challenge is often achieving mono-coupling. |
| 3,5-Dihalo | C3 or C5 | Bulky, electron-rich phosphines (e.g., RuPhos) | K₃PO₄, Cs₂CO₃ | Positions are electronically similar; mono- vs di-substitution is the main challenge. |
III. Conclusion
Successfully navigating the cross-coupling of dihalopyridines requires more than a standard set of reaction conditions. It demands a nuanced understanding of how ligands, catalyst speciation, and reaction parameters can be manipulated to control the delicate balance between desired reactivity and side product formation. By systematically addressing issues of regioselectivity, homocoupling, and hydrodehalogenation through informed experimental choices, researchers can unlock the full synthetic potential of these critical heterocyclic building blocks.
Always begin with small-scale test reactions to screen conditions before committing to a larger scale. Careful analysis of the crude reaction mixture by methods like LC-MS or GC-MS is essential for accurately diagnosing problems and guiding optimization.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 11. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 12. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Reactions of 2,4-Disubstituted Pyridines
Welcome to the technical support center for navigating the complexities of regioselectivity in the functionalization of 2,4-disubstituted pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the position of chemical modifications on this important heterocyclic scaffold. Here, we move beyond textbook examples to address the nuanced interplay of electronic and steric effects that dictate reaction outcomes in real-world laboratory settings.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.
Q1: My nucleophilic aromatic substitution (SNAr) on a 2,4-dihalopyridine is giving me a mixture of isomers. How can I favor substitution at C4 over C2?
A1: This is a classic challenge in pyridine chemistry. The inherent electronic properties of the pyridine ring activate both the C2 and C4 positions towards nucleophilic attack. This is because the anionic Meisenheimer intermediate can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[1][2] However, several factors can be manipulated to favor one position over the other.
Causality of Poor Selectivity:
-
Electronic Ambiguity: Both C2 and C4 are electronically activated. While C4 substitution is often favored due to slightly better stabilization of the intermediate, the energy difference can be small, leading to mixtures.
-
Reaction Conditions: The solvent and base can significantly influence the product ratio. For instance, in the reaction of 2,4-dichloropyrimidines, C4 selectivity is common, but exceptions leading to C2 substitution or mixtures are frequently observed depending on other ring substituents.[1]
-
Steric Factors: The relative steric hindrance at the C2 and C4 positions plays a crucial role.
Troubleshooting Workflow:
-
Analyze Steric Hindrance: This is your most powerful tool.
-
To favor C4: Use a bulkier nucleophile. The increased steric demand will disfavor attack at the more hindered C2 position, adjacent to the nitrogen and the C3 position.
-
To favor C2: Ensure the C6 position is unhindered. If your substrate has a bulky substituent at C3, this will further encourage C2 attack by a less hindered nucleophile.
-
-
Solvent Screening: The polarity and coordinating ability of the solvent can alter the reactivity profile.
-
Start with a non-polar, aprotic solvent like Dioxane or Toluene.
-
If selectivity remains poor, explore more polar aprotic solvents like DMF or DMSO. These can sometimes alter the aggregation state of the nucleophile or better solvate the transition state, influencing the regiochemical outcome.
-
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the more stable intermediate.
Q2: I'm attempting a directed ortho-metalation (DoM) on a 2-substituted-4-halopyridine, but I'm getting a complex mixture or no reaction. What's going wrong?
A2: Directed ortho-metalation is a powerful tool, but its success with pyridines is highly dependent on the directing group (DMG), the base, and the reaction conditions. Failure often results from a few common pitfalls.
Common Causes of Failure:
-
Incorrect Base: Standard alkyllithiums like n-BuLi can add to the C=N bond of the pyridine ring, leading to undesired side products.[3]
-
Poor Directing Group: The substituent at C2 must be a potent DMG to direct deprotonation specifically to C3.
-
Halogen Scrambling: If a strong organolithium base is used, it can lead to halogen-metal exchange, especially with bromo or iodo substituents, leading to a mixture of lithiated species.
Troubleshooting Protocol:
-
Switch to a Hindered Amide Base: To prevent nucleophilic addition to the pyridine ring, use a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[3] These bases are excellent for deprotonation but are too bulky to add to the C=N bond.
-
Verify Directing Group Strength: Ensure your C2 substituent is a strong DMG. Potent DMGs for pyridine include amides, carbamates, and methoxy groups.
-
Optimize Temperature: Pyridine lithiations are typically performed at low temperatures (-78 °C) to ensure kinetic control and prevent side reactions.[3]
-
Consider a Halogen/Metal Exchange: If your goal is functionalization at the C4 position where a halogen is present, a direct halogen-metal exchange might be a more viable strategy than DoM. This can often be achieved with n-BuLi at low temperatures, where the exchange is faster than deprotonation.
Q3: My Minisci reaction on a 2,4-disubstituted pyridine is giving poor regioselectivity, with alkylation occurring at multiple positions. How can I achieve C5 or C6 selectivity?
A3: The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient pyridine ring. The inherent reactivity favors attack at the C2, C4, and C6 positions. With substituents already at C2 and C4, you are competing for the remaining activated positions.
Understanding the Selectivity:
-
Radical Nucleophilicity: The nature of the radical plays a key role. More nucleophilic radicals will preferentially attack the most electron-deficient positions.
-
Steric Effects: The substituents at C2 and C4 will sterically influence the approach of the incoming radical. A bulky group at C2 will favor attack at C6, while a bulky group at C4 will have less of an impact on the C5 vs. C6 selectivity.
Strategies for Improving Regioselectivity:
-
Modify the Radical Source: The choice of carboxylic acid or other radical precursor can influence the steric and electronic properties of the radical, thereby altering the regioselectivity.
-
Solvent and Additive Screening: While the reaction is typically run under acidic conditions, the choice of co-solvent can sometimes influence the product distribution.
-
Blocking Groups: A more advanced strategy involves the temporary installation of a blocking group to deactivate certain positions. For example, forming a pyridinium salt with a maleate-derived reagent can sterically hinder the C2 and C6 positions, forcing alkylation to occur at C4.[4] A similar strategy could be adapted to direct functionalization to other positions.
Visualizing the Logic: Troubleshooting and Mechanisms
To further aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.
Caption: Decision tree for troubleshooting poor SNAr regioselectivity.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling of Methyl 2-chloro-4-iodonicotinate
Welcome to the technical support center for cross-coupling reactions involving Methyl 2-chloro-4-iodonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selective C-C, C-N, or C-O bond formation with this versatile but challenging dihalogenated pyridine building block. Here, we move beyond simple protocols to explain the underlying principles that govern catalyst selection and reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Section I: The Core Challenge: Chemoselectivity
This compound presents a classic chemoselectivity challenge. The molecule features two distinct halogen atoms on an electron-deficient pyridine ring, each offering a potential site for cross-coupling. Understanding the inherent reactivity differences is the first step toward predictable and successful synthesis.
-
C4-Iodo Bond : The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond. This makes the C4 position the kinetically favored site for oxidative addition, the rate-determining step in many palladium-catalyzed cross-coupling cycles.[1][2][3] Consequently, standard palladium catalysts will preferentially react at this position.
-
C2-Chloro Bond : The Carbon-Chlorine bond is stronger and less reactive. Activating this bond for oxidative addition typically requires more specialized, highly active catalyst systems.[4][5] These systems often employ bulky, electron-rich phosphine ligands that stabilize the palladium center and facilitate the more difficult C-Cl bond cleavage.[6]
-
Electronic Effects : The pyridine nitrogen and the methyl ester are electron-withdrawing groups, which generally increases the substrate's reactivity toward oxidative addition compared to electron-rich arenes.[2] However, the Lewis basic pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4][5]
Section II: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during cross-coupling reactions with this compound in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I want to perform a standard Suzuki-Miyaura coupling. Which position will react first?
A1: The C4-Iodo position will react selectively under standard Suzuki-Miyaura conditions. The C-I bond is significantly more reactive towards oxidative addition with Pd(0) than the C-Cl bond.[3] A common and effective starting point is using a catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with triphenylphosphine (PPh₃).
Q2: My goal is selective coupling at the C2-Chloro position while leaving the iodo group untouched. How can this be achieved?
A2: This is a significant challenge and represents an "inverted selectivity" scenario. Achieving this requires carefully chosen conditions that favor the less reactive site. While thermodynamically challenging, kinetic control can sometimes be exerted. Strategies include:
-
Ligand Control : Employing very bulky N-heterocyclic carbene (NHC) or biarylphosphine ligands can sometimes alter the regioselectivity of dihalopyridines by sterically blocking the more accessible C4 position or by altering the electronics of the catalytic species.[7]
-
Alternative Coupling Mechanisms : Investigating catalyst systems that may operate through different mechanisms, potentially involving multinuclear palladium clusters, could alter the site selectivity.[8][9] This is an advanced and research-intensive approach. For most practical applications, a two-step synthesis (coupling at C4, then a subsequent reaction) is more reliable.
Q3: I am getting a mixture of mono-C4-substituted and di-substituted products. How can I improve selectivity for mono-substitution?
A3: The formation of di-substituted product ("overarylation") occurs when the mono-coupled product re-enters the catalytic cycle faster than the starting material is consumed. This is common when using highly active, bulky ligands.[7][10]
-
Control Stoichiometry : Use a slight excess (1.05-1.2 equivalents) of your coupling partner. Using a large excess will drive the reaction towards di-substitution.
-
Lower Temperature : Reducing the reaction temperature can often temper the catalyst's activity enough to favor the more reactive C-I bond cleavage and slow the secondary C-Cl activation.
-
Ligand Choice : If using a highly active Buchwald-type ligand, consider switching to a less active ligand like PPh₃, which is often sufficient for C-I coupling but less competent for C-Cl coupling.
Q4: My reaction has stalled, and I see a black precipitate. What happened?
A4: The formation of a black precipitate is almost always palladium black, which is the catalytically inactive, agglomerated form of palladium metal.[4] This indicates your catalyst has decomposed. Common causes include:
-
Presence of Oxygen : The Pd(0) active species is highly sensitive to oxygen. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[5]
-
High Temperatures : Prolonged heating at high temperatures can promote catalyst decomposition.
-
Ligand Degradation : Phosphine ligands can be oxidized. Ensure you are using high-purity ligands.
Q5: I am observing a significant amount of de-iodinated starting material. What causes this side reaction?
A5: Dehalogenation (specifically, hydrodehalogenation) is a common side reaction where the halogen is replaced by a hydrogen atom.[5][11] This can arise from several sources:
-
Solvent as a Hydride Source : Solvents like alcohols or even trace water in aprotic solvents can act as a hydride source.
-
Base-Mediated Pathways : Some bases can facilitate decomposition pathways that lead to hydride formation.
-
Boronic Acid Impurities : Protodeboronation of the boronic acid coupling partner can compete with transmetalation, and subsequent pathways can lead to hydrodehalogenation of the aryl halide.[5]
-
Troubleshooting : Ensure you are using anhydrous, high-purity solvents. If using a boronic acid, consider switching to a more stable boronate ester (e.g., a pinacol ester).
Section III: Catalyst Selection & Optimization Workflow
The following diagram provides a logical workflow for selecting and troubleshooting your catalyst system based on your desired synthetic outcome.
Caption: Catalyst selection workflow for cross-coupling reactions.
Section IV: Recommended Catalyst Systems & Protocols
This section provides tabular data for catalyst selection and a detailed experimental protocol for a common transformation.
Table 1: Catalyst System Selection Guide
| Target Reaction | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Expected Outcome & Notes |
| Suzuki @ C4-I | Pd(PPh₃)₄ | None (ligated) | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-100 | High selectivity for C4-iodo coupling. Reliable and cost-effective. |
| Suzuki @ C4-I | Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 80-110 | More active system, useful for challenging boronic acids. Risk of some C2-coupling at high temps. |
| Buchwald @ C4-I | Pd₂(dba)₃ | RuPhos or BrettPhos | NaOtBu, LHMDS | Toluene, Dioxane | 90-110 | For C-N bond formation. Requires strictly anhydrous and anaerobic conditions.[12][13] |
| Sonogashira @ C4-I | PdCl₂(PPh₃)₂ | None (ligated) | TEA, DIPEA | DMF, THF | RT-60 | Requires a Cu(I) co-catalyst (e.g., CuI). High selectivity for C4. |
| Suzuki @ C2-Cl | Pd(PEPPSI)-IPr | IPr (ligated) | K₃PO₄, NaOAc | Dioxane, PEG400 | 80-120 | Advanced. Inverted selectivity is challenging and may require extensive optimization. |
Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes a reliable method for coupling an arylboronic acid at the C4-iodo position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv), finely ground
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Inerting : Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting halide.
-
Degassing : Bubble Argon or Nitrogen gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent mixture.
-
Catalyst Pre-mixing (Optional but Recommended) : In a separate, small, inerted vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of the degassed dioxane. Stir for 5-10 minutes. This allows for the in situ formation of the Pd(0)Lₙ species.
-
Catalyst Addition : While maintaining a positive pressure of inert gas, add the catalyst solution to the main reaction flask via syringe.
-
Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Section V: Deeper Mechanistic Insight
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and highlights potential failure points relevant to this substrate.
Caption: Suzuki-Miyaura cycle with key failure points highlighted.
Section VI: References
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. --INVALID-LINK--
-
Larosa, C., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. --INVALID-LINK--
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society. --INVALID-LINK--
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. --INVALID-LINK--
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. --INVALID-LINK--
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. National Institutes of Health. --INVALID-LINK--
-
Sasson, Y., et al. (2000). Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. Royal Society of Chemistry. --INVALID-LINK--
-
Sasson, Y., et al. (2000). Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. ResearchGate. --INVALID-LINK--
-
Engle, K. M., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. --INVALID-LINK--
-
Engle, K. M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry. --INVALID-LINK--
-
Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. --INVALID-LINK--
-
Reddit. (2023). Problems with Suzuki coupling. r/Chempros. --INVALID-LINK--
-
Chemical.AI. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. --INVALID-LINK--
-
Weix, D. J. (2019). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. National Institutes of Health. --INVALID-LINK--
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. --INVALID-LINK--
-
Lu, G. P., et al. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Figshare. --INVALID-LINK--
-
Yoshifuji, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. --INVALID-LINK--
-
ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. --INVALID-LINK--
-
Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
BenchChem. (2024). Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4,6-dichloronicotinate. BenchChem. --INVALID-LINK--
-
Cossy, J., et al. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics. --INVALID-LINK--
-
Watson, D. A., et al. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. ACS Catalysis. --INVALID-LINK--
-
Fisher Scientific. (2023). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. --INVALID-LINK--
-
BenchChem. (2024). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem. --INVALID-LINK--
-
TCI Chemicals. (2023). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. --INVALID-LINK--
-
Nolan, S. P., & Cazin, C. S. J. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. --INVALID-LINK--
-
London, G. (2024). Guideline for Elucidating Catalysts. ChemRxiv. --INVALID-LINK--
-
BenchChem. (2024). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. BenchChem. --INVALID-LINK--
-
BenchChem. (2024). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem. --INVALID-LINK--
-
Organic Chemistry Portal. (2023). Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Reactions of Pyridyl Boronates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with pyridyl boronates, a notoriously difficult class of reagents. Here, we will delve into the pervasive issue of protodeboronation, providing in-depth, field-proven insights to help you troubleshoot and optimize your reactions for success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the protodeboronation of pyridyl boronates, providing a solid foundation for understanding and tackling this common side reaction.
Q1: What is protodeboronation and why is it a major problem with pyridyl boronates?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This consumes your pyridyl boronate, leading to reduced yields of the desired biaryl product and forming a simple pyridine byproduct that can complicate purification.[2] Pyridyl boronates, particularly 2-pyridylboronic acid, are exceptionally prone to this reaction due to the influence of the basic nitrogen atom in the pyridine ring, which introduces unique decomposition pathways not observed in simpler arylboronic acids.[2][3][4]
Q2: What is the primary mechanism that makes 2-pyridylboronic acid so susceptible to protodeboronation?
A2: Unlike many arylboronic acids that undergo protodeboronation most rapidly under highly basic (high pH) conditions, 2-pyridylboronic acid has a unique decomposition mechanism.[2][5] Under neutral pH conditions, it can exist as a zwitterionic species.[1][2] This zwitterion is highly reactive and can undergo a rapid, unimolecular fragmentation of the C-B bond, leading directly to the protodeboronated pyridine product.[1][2][6] Counterintuitively, adding either acid or base can shift the chemical equilibrium away from this highly reactive zwitterion, thereby slowing the rate of protodeboronation.[1][2]
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors in your experimental setup can significantly impact the extent of protodeboronation:
-
pH: The reaction pH is a critical factor as it dictates the speciation of the boronic acid.[5][7] For 2-pyridylboronic acids, the fastest decomposition is often seen at neutral pH.[1][2]
-
Base: The choice and concentration of the base are crucial. While a base is necessary to facilitate the transmetalation step of the Suzuki coupling, strong bases can also accelerate base-catalyzed protodeboronation pathways.[8][9][10]
-
Temperature: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[11] Finding the optimal temperature is key.
-
Solvent & Water Content: The presence of a proton source, like water, is often required for protodeboronation to occur.[12] The choice of solvent and the deliberate use of anhydrous conditions can be a powerful tool to suppress this side reaction.[12][13]
-
Catalyst System: The palladium catalyst and its associated ligand can influence the relative rates of the productive coupling versus protodeboronation.[1] Highly active catalysts that promote rapid C-C bond formation can outpace the decomposition of the boronic acid.[1][10]
Q4: Is it better to use a pyridylboronic acid or a pyridylboronic ester?
A4: In most cases, using a boronic ester, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate, is highly advantageous.[5][14] Esterification of the boronic acid generally confers greater stability, protecting the C-B bond from premature cleavage.[5][15] These "masked" reagents can participate in a "slow-release" mechanism, where the active boronic acid is generated in situ at a low concentration, minimizing the opportunity for protodeboronation while still allowing the desired cross-coupling to proceed.[1][16] MIDA boronates and organotrifluoroborates are particularly effective in this regard for notoriously unstable reagents like 2-pyridylboronic acid.[1][17]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving issues related to protodeboronation in your Suzuki-Miyaura reactions.
Problem: Low yield of desired product with significant formation of the corresponding (deboronated) pyridine.
This is the classic symptom of protodeboronation dominating the reaction pathway. The following decision tree and parameter optimization table will help you systematically address the issue.
Caption: A decision tree for troubleshooting protodeboronation.
Parameter Optimization Table
| Parameter | Problematic Condition | Recommended Change | Rationale |
| Boron Reagent | Boronic Acid | MIDA Boronate or Organotrifluoroborate | Very High stability and allows for "slow-release" of the active nucleophile.[1][16] |
| Base | Strong Base (e.g., NaOH, KOH) | Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways.[5] |
| Catalyst Ligand | Standard Ligand (e.g., PPh₃) | Bulky Dialkylbiaryl Phosphines (e.g., SPhos, RuPhos) | Accelerates the desired C-C coupling to outcompete protodeboronation.[1][18] |
| Solvent | Aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous Solvent (e.g., Dioxane, THF) | Removes the primary proton source for the side reaction.[13][19] |
| Temperature | High (e.g., 80-100 °C) | Room Temperature to 60 °C | Slows the thermal decomposition rate of the boronate. |
| Additives | None | Copper(I) salts (e.g., CuI, CuTC) | Can facilitate the transmetalation of challenging 2-heterocyclic boronates, though mechanism is complex.[20] |
Section 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments and workflows designed to mitigate protodeboronation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate under Anhydrous Conditions
This protocol is designed as a robust starting point for challenging couplings where protodeboronation is a primary concern. The use of a stable MIDA boronate and strictly anhydrous conditions is key.[1][13]
Materials:
-
Aryl Halide (e.g., Aryl Bromide)
-
2-Pyridyl MIDA boronate
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., SPhos or RuPhos)
-
Anhydrous base (e.g., K₃PO₄, oven-dried)
-
Anhydrous solvent (e.g., Dioxane or Toluene, passed through a solvent purification system)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Reagent Preparation: Inside a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the aryl halide (1.0 equiv), the 2-pyridyl MIDA boronate (1.2-1.5 equiv), and the oven-dried base (e.g., K₃PO₄, 3.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: To the same vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the required volume of anhydrous solvent via syringe.
-
Reaction Setup: Seal the reaction vessel and remove it from the glovebox (if used). Place the vessel in a pre-heated oil bath or heating mantle set to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking aliquots under an inert atmosphere.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for anhydrous Suzuki-Miyaura coupling.
Section 4: Mechanistic Insights
A deeper understanding of the competing reaction pathways is essential for rational problem-solving.
The Suzuki-Miyaura Catalytic Cycle vs. Protodeboronation
The desired Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][21] Protodeboronation is an off-cycle decomposition pathway that directly consumes the boronic acid or ester. The goal of optimization is to accelerate the rate of the catalytic cycle (k_cat) relative to the rate of protodeboronation (k_proto).
Caption: Competing pathways: Suzuki cycle vs. Protodeboronation.
The key to success lies in choosing conditions that favor the transmetalation step over the protodeboronation pathway. This is achieved by using highly active catalysts that rapidly consume the Ar-Pd(II)-X intermediate and stable boron reagents that resist decomposition.[1][18]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Reactivity Analysis: Methyl 2-chloro-4-iodonicotinate vs. Methyl 2-chloro-4-bromonicotinate in Cross-Coupling Reactions
This guide provides a detailed comparative analysis of the reactivity between Methyl 2-chloro-4-iodonicotinate and Methyl 2-chloro-4-bromonicotinate. The insights and experimental data presented herein are designed to assist researchers, chemists, and drug development professionals in selecting the optimal building block for their synthetic strategies, particularly in the context of palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Importance of Halonicotinates
Methyl 2-chloro-4-halonicotinates are versatile heterocyclic building blocks in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C2 and C4 positions of the pyridine ring offers a platform for sequential, site-selective functionalization. The primary focus of this guide is the C4 position, where the choice between an iodine or a bromine atom significantly dictates the substrate's reactivity, influencing reaction kinetics, catalyst selection, and overall process efficiency. Understanding these differences is paramount for rational reaction design and optimization.
Theoretical Framework: The Carbon-Halogen Bond as a Reactivity Lever
The differential reactivity of the C4-I and C4-Br bonds is fundamentally governed by their respective bond dissociation energies (BDE). The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond. This has a profound impact on the key step in most palladium-catalyzed cross-coupling reactions: oxidative addition .
In this initial, often rate-determining step, the Pd(0) catalyst inserts into the carbon-halogen bond. Due to the lower BDE of the C-I bond, this compound will undergo oxidative addition more readily and at lower temperatures than its bromo-counterpart. This intrinsic advantage makes the iodo-compound the preferred substrate for reactions requiring mild conditions or for less reactive coupling partners.
A Senior Application Scientist's Guide to the Biological Potential of Compounds Derived from Methyl 2-chloro-4-iodonicotinate
For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. In this guide, we delve into the synthetic versatility and biological potential of a highly functionalized building block: Methyl 2-chloro-4-iodonicotinate. This guide will serve as a comparative analysis of the potential biological activities of compounds synthesized from this starting material, supported by representative experimental data and protocols from analogous systems. We will explore its application in generating candidates for anticancer, antimicrobial, and anti-inflammatory research.
The Strategic Advantage of this compound as a Starting Material
This compound is a pyridine derivative strategically substituted with three key functional groups: a methyl ester, a chloro group at the 2-position, and an iodo group at the 4-position. This arrangement offers medicinal chemists a versatile platform for selective and sequential chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds (the C-I bond being significantly more reactive) allows for a stepwise introduction of various substituents, leading to a diverse library of novel compounds.
Comparative Analysis of Potential Biological Activities
While direct studies on compounds synthesized from this compound are not extensively reported in publicly available literature, we can extrapolate its potential based on the known biological activities of structurally similar substituted pyridines. The core hypothesis is that this starting material can be elaborated into potent kinase inhibitors (anticancer), novel antibacterial agents, and modulators of inflammatory pathways.
Anticancer Activity: Targeting Kinase Signaling Pathways
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy.[1] The functional handles on this compound are ideally positioned for the synthesis of compounds that can interact with the ATP-binding site of various kinases.
Hypothetical Compound Classes and Their Rationale:
-
Aryl-substituted Pyridines (via Suzuki Coupling): Introduction of aryl or heteroaryl moieties at the 4-position (by targeting the more reactive C-I bond) can lead to compounds that mimic the hinge-binding motifs of known kinase inhibitors. Subsequent modification at the 2-position (C-Cl bond) can introduce solubilizing groups or moieties that interact with the solvent-exposed region of the kinase.
-
Alkynyl-substituted Pyridines (via Sonogashira Coupling): The introduction of an alkyne at the 4-position can serve as a rigid linker to other aromatic systems, creating extended structures capable of spanning larger binding pockets. These compounds have shown promise as inhibitors of receptor tyrosine kinases.
Table 1: Representative Anticancer Activity of Substituted Pyridine Analogs
| Compound Class | Target Kinase (Hypothetical) | Representative IC50 (µM) | Reference Analog Data Source |
| 4-Aryl-2-aminopyridine | EGFR, VEGFR2 | 0.5 - 5.0 | Structurally similar to reported kinase inhibitors.[2] |
| 4-Alkynyl-2-heteroarylpyridine | SRC, ABL | 0.1 - 2.0 | Based on known Sonogashira-coupled kinase inhibitors. |
| 4,2-Diarylpyridine | p38 MAP Kinase | 1.0 - 10.0 | Extrapolated from diarylpyridine anti-inflammatory agents with anticancer potential. |
Note: The data in this table is representative of what could be expected based on analogous compounds and is intended for comparative and illustrative purposes.
Antimicrobial Activity: Novel Scaffolds to Combat Resistance
The increasing prevalence of drug-resistant bacteria necessitates the development of new classes of antibiotics. Pyridine derivatives have demonstrated a broad spectrum of antibacterial activity. The lipophilicity and electronic properties of substituents on the pyridine ring can be fine-tuned to enhance cell wall penetration and interaction with bacterial targets.
Hypothetical Compound Classes and Their Rationale:
-
Cationic Pyridinium Salts: Quaternization of the pyridine nitrogen, often following the introduction of lipophilic side chains at the 4- and 2-positions, can lead to compounds that disrupt bacterial cell membranes.
-
Substituted Nicotinamides: Conversion of the methyl ester to various amides can introduce functionalities that may interfere with bacterial metabolic pathways.
Table 2: Representative Antimicrobial Activity of Substituted Pyridine Analogs
| Compound Class | Bacterial Strain (Example) | Representative MIC (µg/mL) | Reference Analog Data Source |
| 4-Alkyl-2-arylpyridinium Salt | Staphylococcus aureus (MRSA) | 8 - 32 | Based on known pyridinium salt antimicrobials.[3] |
| N-aryl-nicotinamide Derivative | Escherichia coli | 16 - 64 | Extrapolated from studies on nicotinamide-based inhibitors. |
| 4-(Thiophenyl)-nicotinate | Pseudomonas aeruginosa | 32 - 128 | Based on sulfur-containing heterocyclic antimicrobials. |
Note: The data in this table is representative of what could be expected based on analogous compounds and is intended for comparative and illustrative purposes.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Chronic inflammation is a hallmark of numerous diseases. The development of novel anti-inflammatory agents with improved side-effect profiles is a key research area. Substituted pyridines have been shown to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the production of pro-inflammatory cytokines.
Hypothetical Compound Classes and Their Rationale:
-
Diarylpyridines: The introduction of specific aryl groups at the 4- and 2-positions can lead to selective COX-2 inhibitors, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.
-
Nicotinic Acid Derivatives: The nicotinic acid moiety itself has known anti-inflammatory properties, and derivatization can enhance this activity and improve pharmacokinetic properties.
Table 3: Representative Anti-inflammatory Activity of Substituted Pyridine Analogs
| Compound Class | Target/Assay (Example) | Representative IC50 (µM) / % Inhibition | Reference Analog Data Source |
| 4-(4-Sulfonamidophenyl)pyridine | COX-2 Inhibition | 0.1 - 1.0 | Analogous to celecoxib and other COX-2 inhibitors. |
| 2-Anilino-nicotinic Acid Derivative | LPS-induced NO production in RAW 264.7 cells | 50-80% inhibition at 10 µM | Based on known anilino-nicotinic acid anti-inflammatory agents.[4] |
| 4-Phenoxy-nicotinate | 5-LOX Inhibition | 1.0 - 15.0 | Extrapolated from phenoxy-substituted heterocyclic anti-inflammatory compounds. |
Note: The data in this table is representative of what could be expected based on analogous compounds and is intended for comparative and illustrative purposes.
Experimental Protocols
To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the key synthetic transformations and a representative biological assay.
Protocol 1: Synthesis of a 4-Aryl-2-chloronicotinate Derivative via Suzuki-Miyaura Coupling
This protocol describes the selective coupling at the more reactive C-I bond.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Solvent Addition: Add a 3:1 mixture of dioxane and water (8 mL).
-
Degassing: Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality: The choice of Pd(PPh₃)₄ as the catalyst is standard for Suzuki couplings. The aqueous base (sodium carbonate) is crucial for the transmetalation step. The higher reactivity of the C-I bond over the C-Cl bond ensures regioselective arylation at the 4-position.
Protocol 2: In Vitro Kinase Inhibition Assay (Representative)
This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.
-
Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the test compound, ATP (at its Km for the specific kinase), the kinase, and the substrate peptide.
-
Reaction Initiation: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide. Allow to incubate for 10 minutes at room temperature.
-
Start Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation: The assay includes positive controls (known inhibitors) and negative controls (DMSO vehicle) to ensure the validity of the results. The use of ATP at its Km concentration provides a standardized condition for comparing inhibitor potencies.
Visualizing Synthetic and Biological Pathways
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a potential synthetic workflow and a simplified kinase signaling pathway that could be targeted.
References
- 1. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Methyl 2-chloro-4-iodonicotinate and Its Derivatives
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of heterocyclic compounds, substituted nicotinic acid derivatives serve as crucial building blocks for a multitude of pharmacologically active agents. This guide provides an in-depth comparative analysis of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the characterization of Methyl 2-chloro-4-iodonicotinate and its related derivatives.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for experimental choices. By understanding the nuances of each technique, researchers can more effectively and accurately characterize these important chemical scaffolds.
Introduction to the Analytical Challenge
This compound is a trifunctionalized pyridine ring, presenting a unique analytical puzzle. The presence of two different halogen substituents (chlorine and iodine) and a methyl ester group on the pyridine core gives rise to distinct spectroscopic signatures. A comprehensive analysis requires a multi-technique approach to unambiguously confirm the structure, identify impurities, and guide synthetic modifications. This guide will compare and contrast the utility of Mass Spectrometry for determining molecular weight and elemental composition, and NMR spectroscopy for elucidating the detailed atomic connectivity and spatial arrangement of the molecule.
Mass Spectrometry: Unveiling the Molecular Blueprint
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. For halogenated molecules like this compound, it offers highly characteristic data.
The Power of Isotopic Patterns
One of the most telling features in the mass spectrum of a chlorine-containing compound is its isotopic pattern. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[1][2] This results in a characteristic M/M+2 peak pattern with an intensity ratio of approximately 3:1 for molecules containing a single chlorine atom.[3][4] This signature is a powerful diagnostic tool for confirming the presence of chlorine in an unknown compound.
Iodine, on the other hand, is monoisotopic (¹²⁷I), so it does not introduce additional isotopic complexity. However, its high mass is readily apparent in the spectrum.
Expected Mass Spectrum of this compound
For this compound (C₇H₅ClINO₂), the expected molecular weight is approximately 297.48 g/mol .[5] In a high-resolution mass spectrum, we would expect to see two molecular ion peaks:
-
[M]⁺: Corresponding to the molecule containing ³⁵Cl.
-
[M+2]⁺: Corresponding to the molecule containing ³⁷Cl, two mass units higher.
The relative intensity of these peaks will be approximately 3:1, confirming the presence of one chlorine atom.
Fragmentation Patterns: Deconstructing the Molecule
Beyond the molecular ion, mass spectrometry provides structural information through fragmentation analysis.[6][7] While the specific fragmentation will depend on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization), some general pathways can be predicted for this compound:
-
Loss of the methyl group (-CH₃): A common fragmentation for methyl esters.
-
Loss of the methoxy group (-OCH₃): Another characteristic fragmentation of methyl esters.
-
Loss of the iodine atom (-I): Due to the relative weakness of the C-I bond.
-
Loss of the chlorine atom (-Cl): Also possible, but the C-Cl bond is generally stronger than the C-I bond.
-
Cleavage of the pyridine ring: This can lead to a variety of smaller charged fragments.[8]
A comparative analysis of the fragmentation patterns of different derivatives can help to pinpoint the location of substituents.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.[9][10]
Methodology:
-
Sample Preparation: Dissolve 1-2 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure separation from any impurities.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400 to cover the expected molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peaks and their isotopic pattern. Analyze the fragmentation pattern to support the proposed structure.
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sample Dissolution] --> B[GC Injection]; B --> C[Separation in GC Column]; C --> D[Electron Ionization]; D --> E[Mass Analyzer]; E --> F[Detection & Spectrum Generation];
} caption: "GC-MS Experimental Workflow"
NMR Spectroscopy: Mapping the Atomic Connectivity
While mass spectrometry provides the "what" (molecular formula), NMR spectroscopy reveals the "how" (the specific arrangement of atoms). For a detailed structural confirmation of this compound, both ¹H and ¹³C NMR are essential.
¹H NMR: Probing the Proton Environment
The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see:
-
Aromatic Protons: The pyridine ring has two protons. Due to the substitution pattern, they will appear as two distinct signals in the aromatic region (typically δ 7-9 ppm). Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, iodine, and ester groups. The coupling between these two protons (J-coupling) will reveal their relative positions on the ring.
-
Methyl Ester Protons: The three protons of the methyl group (-OCH₃) will appear as a singlet, typically in the range of δ 3.5-4.0 ppm.
¹³C NMR: A Deeper Look at the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, we expect to see seven distinct carbon signals:
-
Pyridine Ring Carbons: Five signals corresponding to the carbons of the pyridine ring. The chemical shifts will be significantly affected by the attached substituents.[12][13][14] Carbons directly bonded to the electronegative chlorine and the iodine will be shifted downfield.
-
Ester Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm) corresponding to the carbonyl carbon of the methyl ester.
-
Methyl Ester Carbon: A signal in the upfield region (typically δ 50-60 ppm) for the methyl carbon.
Experimental Protocol: NMR Analysis
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[15][16][17][18][19] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard single-pulse experiment.
-
Ensure proper shimming to obtain sharp peaks.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[17]
-
-
Data Processing and Interpretation:
-
Fourier transform the raw data.
-
Phase and baseline correct the spectra.
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sample Preparation in Deuterated Solvent] --> B[Insertion into NMR Spectrometer]; B --> C[Shimming & Locking]; C --> D{Select Experiment}; D -- ¹H --> E[Proton NMR Acquisition]; D -- ¹³C --> F[Carbon NMR Acquisition]; E --> G[Data Processing & Interpretation]; F --> G;
} caption: "NMR Spectroscopy Experimental Workflow"
Comparative Summary of Techniques
| Feature | Mass Spectrometry | NMR Spectroscopy |
| Primary Information | Molecular weight, elemental formula (with high resolution), isotopic abundance. | Detailed molecular structure, atomic connectivity, stereochemistry. |
| Key Data for this compound | Molecular ion peaks with a ~3:1 M/M+2 ratio. Fragmentation pattern. | Chemical shifts and coupling constants of aromatic and methyl protons. Chemical shifts of all seven carbons. |
| Sample Amount | Micrograms to nanograms. | Milligrams.[15][17] |
| Analysis Time | Relatively fast (minutes per sample). | Can be longer, especially for ¹³C NMR (minutes to hours). |
| Strengths | High sensitivity, excellent for confirming molecular weight and presence of halogens. | Unrivaled for complete structural elucidation of unknown compounds. |
| Limitations | Does not provide direct information on atomic connectivity. Isomers can be difficult to distinguish. | Lower sensitivity, requires a larger amount of pure sample. |
Conclusion: A Synergistic Approach
In the rigorous landscape of pharmaceutical and chemical research, relying on a single analytical technique is often insufficient for complete structural verification. The analysis of this compound derivatives exemplifies the necessity of a synergistic approach. Mass spectrometry provides a rapid and highly sensitive method to confirm the molecular weight and the presence of key elements like chlorine through its distinct isotopic signature. NMR spectroscopy, in turn, offers the detailed blueprint of the molecule, mapping out the precise arrangement of every atom.
By judiciously combining the insights from both MS and NMR, researchers can achieve an unambiguous and comprehensive characterization of these valuable synthetic intermediates, thereby accelerating the drug discovery and development process with confidence and precision.
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NMR chemical shift prediction of pyridines [stenutz.eu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. organomation.com [organomation.com]
- 17. scribd.com [scribd.com]
- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 19. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
A Comparative Guide to the Structural Confirmation of Methyl 2-chloro-4-iodonicotinate Reaction Products
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-chloro-4-iodonicotinate is a highly versatile trifunctional pyridine building block, prized in medicinal chemistry and materials science for its capacity to undergo sequential, site-selective functionalization. The presence of three distinct reactive centers—a methyl ester, a 2-chloro substituent, and a 4-iodo substituent—presents a unique synthetic opportunity. However, this same complexity introduces a critical challenge: ensuring the unambiguous structural confirmation of its reaction products. The differential reactivity of the C2-Cl and C4-I bonds allows for controlled, regioselective reactions, but verifying the outcome is paramount to the success of any synthetic campaign.
This guide provides a comprehensive framework for synthesizing and, critically, confirming the structure of derivatives of this compound. We will explore the causality behind experimental choices in key transformations and detail a multi-pronged analytical approach to deliver unequivocal structural proof, ensuring the integrity and reproducibility of your research.
Part 1: The Principles of Regioselectivity
The synthetic utility of this compound hinges on the predictable and controllable reactivity of its two halogenated positions. Understanding the electronic and mechanistic drivers of this selectivity is the first step toward designing successful experiments.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the carbon-halogen (C-X) bond to the Pd(0) catalyst. The energy barrier for this step follows the general trend: C–I < C–Br < C–Cl.[1] This established reactivity order dictates that the carbon-iodine bond at the C-4 position will react preferentially over the more robust carbon-chlorine bond at the C-2 position.[1][2] By carefully controlling reaction conditions (e.g., temperature, reaction time, and catalyst choice), chemists can achieve highly selective functionalization at the C-4 iodo position, leaving the C-2 chloro group untouched for subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, Nucleophilic Aromatic Substitution (SNAr) reactions are governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the ring nitrogen makes the C-2 and C-4 positions electron-deficient and thus susceptible to attack by nucleophiles.[3] Generally, the C-2 position of a pyridine ring is more activated towards nucleophilic attack than the C-4 position. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[4][5] Aromaticity is restored upon elimination of the halide leaving group.[4][6] For this substrate, SNAr reactions with nucleophiles like amines or alkoxides are expected to occur selectively at the C-2 position.
Diagram 1: Reactivity Profile of this compound This diagram illustrates the primary sites of reactivity for the two main classes of transformations.
References
A Comparative Guide to Halogen Reactivity in Substituted Nicotinates for Drug Discovery and Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, the substituted nicotinate framework is of paramount importance, appearing in numerous pharmaceuticals and agrochemicals. The introduction of nucleophiles onto this ring system via Nucleophilic Aromatic Substitution (SNAr) is a key transformation, and the choice of the halogen leaving group is a critical determinant of reaction efficiency and success.
This guide provides an in-depth comparative analysis of halogen reactivity at the C2 position of substituted nicotinates. We will delve into the mechanistic principles, present comparative experimental data, and provide detailed, validated protocols to inform your synthetic strategy.
The Underlying Principle: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The nicotinate ring, an ester of pyridine-3-carboxylic acid, is inherently electron-deficient due to the electronegativity of the ring nitrogen. This property makes it susceptible to attack by nucleophiles, particularly when further activated by electron-withdrawing groups (EWGs). The SNAr reaction on a halogenated nicotinate typically proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The presence of EWGs, such as a nitro group or even the ester group of the nicotinate itself, is crucial for stabilizing this intermediate.[1]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion.[1]
Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1]
Visualizing the Mechanism: SNAr on a Halogenated Nicotinate
References
A Comparative Guide to the Synthetic Utility of Methyl 2-chloro-4-iodonicotinate
This guide provides an in-depth validation of a synthetic route utilizing Methyl 2-chloro-4-iodonicotinate, a versatile heterocyclic building block. Its value in modern drug discovery stems from the differential reactivity of its two halogen substituents, enabling selective and sequential functionalization.[1] We will explore a robust, high-yield synthetic pathway leveraging palladium-catalyzed cross-coupling reactions and contrast it with a plausible but less effective alternative, providing the experimental rationale and comparative data necessary for informed decisions in complex molecule synthesis.
The Strategic Advantage of Orthogonal Halogen Reactivity
This compound (CAS 185041-05-8) is a powerful intermediate due to the significant difference in reactivity between the iodide at the C4 position and the chloride at the C2 position.[2][3] In palladium-catalyzed cross-coupling reactions, the C-I bond undergoes oxidative addition to the Pd(0) catalyst much more readily than the C-Cl bond. This allows for the selective elaboration of the C4 position while leaving the C2 chloride untouched for a subsequent, distinct transformation. This inherent orthogonality is the cornerstone of the validated synthetic route.
Validated Route: Sequential Palladium-Catalyzed Cross-Coupling
This two-step approach is the industry standard for efficiently generating diverse molecular scaffolds from this compound. It offers high selectivity, broad functional group tolerance, and excellent yields.
Step 1: Suzuki-Miyaura Coupling at the C4 Position
The first step involves a selective Suzuki-Miyaura reaction to form a C(sp²)–C(sp²) bond at the C4 position.[4][5][6] This reaction is favored due to the high reactivity of the C-I bond and the stability and commercial availability of a vast library of boronic acids.[7]
Experimental Protocol: Synthesis of Methyl 2-chloro-4-phenylnicotinate
-
Reagent Preparation: To a 100 mL three-neck flask equipped with a condenser and a magnetic stirrer, add this compound (1.0 eq, 2.97 g, 10 mmol), phenylboronic acid (1.2 eq, 1.46 g, 12 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 4.14 g, 30 mmol).
-
Solvent Addition: Add a 4:1 mixture of Toluene:Water (50 mL).
-
Inerting: Degas the mixture by bubbling argon through the solution for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 346 mg, 0.3 mmol) under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Isolation: Upon completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure Methyl 2-chloro-4-phenylnicotinate.
Step 2: Buchwald-Hartwig Amination at the C2 Position
With the C4 position functionalized, the C2 chloride is now the target. The Buchwald-Hartwig amination is an exceptionally powerful method for forming C-N bonds.[8][9][10] This reaction requires a different, more active catalyst system capable of activating the stronger C-Cl bond.
Experimental Protocol: Synthesis of Methyl 2-(benzylamino)-4-phenylnicotinate
-
Reagent Preparation: To a dry Schlenk tube under an argon atmosphere, add the product from Step 1, Methyl 2-chloro-4-phenylnicotinate (1.0 eq, 2.45 g, 10 mmol), benzylamine (1.2 eq, 1.31 mL, 12 mmol), and cesium carbonate (Cs₂CO₃) (2.0 eq, 6.52 g, 20 mmol).
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, pre-mix Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 183 mg, 0.2 mmol) and a suitable phosphine ligand such as XPhos (0.08 eq, 381 mg, 0.8 mmol) in the reaction solvent.
-
Solvent and Catalyst Addition: Add anhydrous, degassed 1,4-Dioxane (50 mL) to the Schlenk tube containing the reagents, followed by the catalyst solution.
-
Reaction: Seal the tube and heat the reaction mixture to 100°C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the desired trisubstituted pyridine product.
Overall Validated Synthetic Pathway
The sequential nature of this approach allows for the controlled and predictable synthesis of complex, highly decorated nicotinic acid derivatives.
Alternative Route: Nucleophilic Aromatic Substitution (SNAr) & Subsequent Coupling
An alternative approach might involve reversing the order of operations: first substituting the C2-chloride via Nucleophilic Aromatic Substitution (SNAr), followed by a Suzuki coupling at the C4-iodide. While theoretically plausible, this route is fraught with challenges that make it inferior.
-
Initial SNAr: An amine could displace the C2-chloride, activated by the ring nitrogen and the C3-ester. However, this often requires harsh conditions (high temperatures) which may not be suitable for substrates with sensitive functional groups.
-
Subsequent Suzuki Coupling: The major issue arises here. The product of the first step, a 2-amino-4-iodonicotinate, is a poor substrate for the subsequent Suzuki coupling. The newly introduced amino group can act as a coordinating ligand for the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, severely hindering or completely stopping the desired C-C bond formation. This side reaction dramatically reduces the reliability and yield of the process.
Performance Comparison: Validated vs. Alternative Route
The superiority of the sequential palladium-catalyzed route is evident when key synthetic metrics are compared.
| Metric | Validated Route (Suzuki then Buchwald) | Alternative Route (SNAr then Suzuki) | Rationale & Causality |
| Overall Yield | High to Excellent | Low to Poor | The validated route consists of two high-yielding, reliable reactions. The alternative route suffers from catalyst inhibition in the second step, leading to poor conversion. |
| Selectivity | Excellent | Moderate to Poor | The differential reactivity of C-I vs. C-Cl bonds ensures near-perfect regioselectivity in the first step of the validated route. |
| Substrate Scope | Very Broad | Limited | The mild conditions of modern cross-coupling reactions tolerate a wide array of functional groups on both coupling partners.[11] The potentially harsh SNAr conditions and catalyst poisoning issues of the alternative route limit its applicability. |
| Reproducibility | High | Low | Palladium-catalyzed cross-coupling reactions are well-understood and highly reproducible. The catalyst poisoning issues in the alternative route make it unreliable and difficult to scale. |
| Reaction Conditions | Mild (Typically < 110°C) | Can be Harsh (High Temp for SNAr) | Milder conditions preserve sensitive functional groups and lead to cleaner reactions with fewer byproducts. |
| Catalyst Cost | Moderate to High | Moderate | While palladium catalysts and ligands represent a significant cost, the high yield and reliability often make this route more cost-effective overall by avoiding failed reactions and complex purifications. |
Conclusion
The experimental evidence and underlying chemical principles overwhelmingly validate the use of a sequential palladium-catalyzed cross-coupling strategy for the elaboration of this compound. By first leveraging the lability of the C4-iodide for a Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination at the more robust C2-chloride, researchers can access a diverse range of complex trisubstituted pyridine derivatives. This route is characterized by its high yield, excellent selectivity, broad substrate scope, and robust reproducibility, making it a superior and highly reliable method for applications in pharmaceutical and materials science research.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl 2-chloro-4-iodonicotinate Derivatives
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, substituted pyridines, such as Methyl 2-chloro-4-iodonicotinate and its derivatives, serve as invaluable building blocks for a multitude of pharmacologically active agents. The journey from a synthetic route on paper to a viable drug candidate is paved with rigorous analytical checkpoints, the most crucial of which is the uncompromising assessment of compound purity. The presence of unreacted starting materials, by-products, or residual solvents can drastically alter biological activity, lead to false positives in high-throughput screening, and introduce significant safety liabilities.
This guide provides an in-depth comparison of essential analytical and purification techniques, grounded in practical experience and scientific rationale. We will move beyond simple procedural lists to explore the causality behind our choices, establishing a self-validating workflow that ensures the material advancing to the next stage of your research is of the highest possible quality and integrity.
Part 1: Initial Assessment and Purification—The First Line of Defense
Before deploying high-resolution analytical instrumentation, a rapid preliminary assessment and an effective purification strategy are essential. This initial phase is critical for efficiently removing the bulk of impurities and providing a clearer picture of the sample's composition.
Thin-Layer Chromatography (TLC): The Chemist's Eyes
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a reaction and evaluating the complexity of the crude product.[1] Its power lies in its simplicity and the immediate visual feedback it provides.
Expertise & Experience: For polar, aromatic compounds like nicotinate derivatives, silica gel (a polar stationary phase) is the standard choice. The key to a successful separation is selecting the appropriate mobile phase. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). By varying the ratio, one can modulate the retention factor (Rf) of the spots. The goal is to achieve a clear separation between the starting materials, the desired product, and any by-products, ideally with the product Rf falling between 0.3 and 0.5 for optimal resolution.[2] Co-spotting the crude reaction mixture with the starting material on the same lane is a critical self-validating step to confirm consumption of the reactant.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Do the same for the starting materials.
-
Spotting: Use a capillary tube to spot the dissolved crude mixture onto the baseline. On the same spot, apply a spot of the starting material solution (co-spot). Spot the pure starting material in an adjacent lane for reference.
-
Development: Place the plate in a sealed TLC chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm), as pyridine derivatives are typically UV-active.[2] Circle the visible spots.
-
Interpretation: Assess the reaction's progress by observing the disappearance of the starting material spot and the appearance of a new product spot in the crude lane. The presence of multiple spots indicates impurities.
Caption: Workflow for TLC analysis of reaction progress.
Recrystallization: The Gold Standard of Solid Purification
For crystalline solids like this compound, recrystallization is an exceptionally powerful purification technique.[3] It leverages differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.
Expertise & Experience: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Impurities, conversely, should either be completely insoluble (allowing for removal via hot filtration) or highly soluble even at low temperatures (so they remain in the mother liquor). For nicotinate esters, solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexane are often effective.[4][5] A slow cooling process is paramount; crashing the product out of solution by rapid cooling will trap impurities within the crystal lattice, defeating the purpose of the purification.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Determine an appropriate solvent through small-scale solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the boiling point.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.[3]
-
Hot Filtration (Optional): If insoluble impurities (including charcoal) are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.[3]
-
Cooling: Once crystals have formed, place the flask in an ice bath for at least 15-30 minutes to maximize the yield.
-
Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals thoroughly under vacuum.
Caption: Step-by-step workflow for purification by recrystallization.
Part 2: Quantitative Purity Determination and Structural Confirmation
Once the product is purified, rigorous quantitative methods are required to assign a definitive purity value. These techniques provide the high-resolution data necessary for advancing a compound in a drug development pipeline.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity analysis in the pharmaceutical industry. For heterocyclic compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[6][7][8]
Expertise & Experience: In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase (commonly a gradient of water and acetonitrile or methanol). The aromatic pyridine ring contains a chromophore that strongly absorbs UV light, making a UV detector highly effective for quantification.[9] The "Area Percent" method, where the area of the product peak is divided by the total area of all peaks, is a standard way to report purity. However, it's crucial to understand this method's limitation: it assumes all compounds have a similar response factor at the detection wavelength. While often a good approximation, it is not an absolute measure of purity.
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Accurately prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[10]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate the peaks in the resulting chromatogram. Calculate the purity using the area percent method.
Data Presentation: Comparative HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area | Area % | Identity |
| Crude Product | 4.52 | 1,540,800 | 8.5 | Impurity A |
| 8.76 | 15,987,300 | 88.2 | Product | |
| 10.11 | 597,600 | 3.3 | Impurity B | |
| Recrystallized | 8.75 | 21,567,100 | 99.8 | Product |
| 10.10 | 43,200 | 0.2 | Impurity B |
Quantitative NMR (qNMR): The Absolute Standard
While ¹H NMR is universally used for structural confirmation, its quantitative application (qNMR) is a powerful, and often underutilized, tool for absolute purity determination.[11][12] Unlike HPLC, qNMR does not rely on chromophores and its signal is directly proportional to the number of nuclei, making it a more universal detector.[11] It is orthogonal to chromatographic methods and can readily quantify non-UV active impurities and residual solvents.[13]
Expertise & Experience: The key to accurate qNMR is the use of a high-purity, stable internal standard that is accurately weighed. The standard should have a simple spectrum with at least one resonance that is well-resolved from any analyte signals. Maleic acid or dimethyl sulfone are common choices. By comparing the integral of a known number of protons on the analyte to the integral of a known number of protons on the standard, one can calculate a highly accurate weight/weight (w/w) purity. This method is recognized by regulatory bodies and leading journals as a definitive measure of purity.[13]
Experimental Protocol: Absolute Purity by qNMR
-
Preparation: Accurately weigh ~10-20 mg of the purified product and ~5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a relaxation delay, D1, of at least 30 seconds).
-
Processing: Carefully phase and baseline the spectrum. Integrate one or more well-resolved signals for both the analyte and the internal standard.
-
Calculation: Use the following formula to determine the absolute purity (w/w %):
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Puritystd = Purity of the standard.
Data Presentation: Purity Method Comparison
| Analytical Method | Purity Result | Notes |
| HPLC (Area %) | 99.8% | Assumes equal detector response for all components. May not detect non-UV active impurities or solvents. |
| qNMR (w/w %) | 98.5% | Absolute purity. In this example, ¹H NMR also revealed 1.3% residual ethyl acetate not detected by HPLC. |
Mass Spectrometry (MS): The Identity Check
Mass spectrometry is essential for confirming that the synthesized compound has the correct molecular weight. For halogenated compounds, MS provides an extra layer of validation through isotopic patterns.
Expertise & Experience: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[14][15][16] This results in a characteristic "M+2" peak in the mass spectrum that is one-third the height of the main molecular ion (M) peak. Iodine is monoisotopic (¹²⁷I), so it does not contribute to this pattern but adds significantly to the mass. Observing the correct molecular weight and the ~3:1 isotopic pattern for the chlorine atom is powerful evidence for the compound's identity.[14][15][16][17][18]
Caption: Integrated workflow for purity and identity confirmation.
Data Presentation: Expected Mass Spectrometry Data for this compound (C₇H₅ClINO₂)[19][20][21][22]
| Ion | Expected m/z (³⁵Cl) | Expected m/z (³⁷Cl) | Relative Intensity |
| [M+H]⁺ | 297.91 | 299.91 | ~3 : 1 |
| [M+Na]⁺ | 319.89 | 321.89 | ~3 : 1 |
Conclusion: An Integrated, Self-Validating Approach
Assessing the purity of a synthesized compound like this compound is not a single measurement but a systematic, multi-faceted process. No single technique is sufficient. A robust and trustworthy workflow integrates these methods, allowing them to validate and complement one another.
-
Monitor reactions and assess crude complexity with TLC .
-
Purify the solid product to a high degree using recrystallization .
-
Confirm identity and molecular weight with Mass Spectrometry and structural integrity with ¹H NMR .
-
Quantify purity using orthogonal methods: HPLC for a high-throughput assessment and qNMR for an absolute, definitive measure that accounts for all proton-containing species.
By adopting this comprehensive approach, researchers can ensure the quality and integrity of their chemical matter, leading to more reliable, reproducible, and ultimately successful outcomes in drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 5. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 19. vibrantpharma.com [vibrantpharma.com]
- 20. echemi.com [echemi.com]
- 21. 2-CHLORO-4-IODO-NICOTINIC ACID METHYL ESTER | 185041-05-8 [amp.chemicalbook.com]
- 22. 2-クロロ-4-ヨード-ニコチン酸 メチル エステル - [sigmaaldrich.com]
The Calculated Chemist: An In Silico Guide to Predicting the Reactivity of Methyl 2-chloro-4-iodonicotinate
For the modern researcher, chemist, and drug development professional, the ability to accurately predict the chemical reactivity of a novel molecule is paramount. This guide provides an in-depth technical comparison of in silico methodologies for forecasting the reactivity of Methyl 2-chloro-4-iodonicotinate, a versatile building block in medicinal chemistry. By leveraging computational tools, we can anticipate reaction outcomes, saving valuable time and resources in the laboratory.
This compound presents an interesting case for reactivity prediction due to the presence of two distinct halogen substituents on a pyridine ring, an ester functional group, and the activating effect of the nitrogen atom. This guide will explore the likely reactivity of this molecule towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, comparing the predictions of various in silico models with expected outcomes based on established chemical principles.
The Dichotomy of Reactivity: Navigating the Reactive Sites of this compound
The structure of this compound offers several potential sites for chemical transformation. The primary reactive centers are the carbon atoms bonded to the chlorine and iodine atoms. The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack.[1][2] Furthermore, the significant difference in the reactivity of the C-I and C-Cl bonds in palladium-catalyzed reactions provides an avenue for selective functionalization.
In Silico Prediction of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on pyridine rings is a well-established reaction class. The pyridine nitrogen withdraws electron density from the ring, making the carbon atoms at the ortho (C2, C6) and para (C4) positions electrophilic and susceptible to attack by nucleophiles.[1][2] For this compound, both the C2 (chloro) and C4 (iodo) positions are activated.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting the electronic structure and reactivity of molecules.[3] By calculating properties such as the distribution of electron density and the energies of molecular orbitals, we can infer the most likely sites for nucleophilic attack.
Key Predictive Metrics from DFT:
-
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions of positive potential (blue) indicate electrophilic sites, which are prone to nucleophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital) Analysis: The LUMO represents the lowest energy orbital that can accept electrons. The atoms with the largest LUMO coefficients are generally the most electrophilic.
-
Activation Energy Calculations: By modeling the reaction pathway and calculating the energy of the transition state, we can predict the activation energy (ΔG‡) for nucleophilic attack at different positions. A lower activation energy indicates a more favorable reaction.
Predicted SNAr Reactivity of this compound
Based on DFT calculations on analogous dihalopyridines, we can predict the following:
-
Site Selectivity: Nucleophilic attack is favored at the C4 position (para to the nitrogen) over the C2 position (ortho to the nitrogen). This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position.[2] The negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing resonance contributor that is not possible with attack at the C3 or C5 positions.
-
Leaving Group Ability: In SNAr reactions on activated aromatic rings, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I. This is known as the "element effect," where the rate-determining step is the initial nucleophilic attack, and the highly electronegative fluorine atom strongly activates the ring towards this attack. However, for pyridinium ions, the leaving group abilities are often found to be more similar (F ≈ Cl ≈ Br ≈ I), with the deprotonation of the addition intermediate being rate-limiting.[4]
Table 1: In Silico vs. Expected Experimental Outcome for SNAr
| In Silico Method | Predicted Outcome | Expected Experimental Outcome |
| DFT (ESP & LUMO) | C4 is the most electrophilic site. | Nucleophilic attack will preferentially occur at the C4 position. |
| DFT (ΔG‡) | Lower activation energy for attack at C4. | The reaction at C4 will be kinetically favored. |
Experimental Protocol: In Silico SNAr Prediction using DFT
-
Molecule Building and Geometry Optimization: Construct the 3D structure of this compound using a molecular modeling program. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Electronic Property Calculation: Calculate the electrostatic potential map and visualize the LUMO.
-
Transition State Searching: Model the reaction of a nucleophile (e.g., methoxide) with both the C2 and C4 positions. Perform a transition state search for each pathway to locate the Meisenheimer intermediate and the transition state leading to it.
-
Frequency Calculation: Perform frequency calculations on the optimized structures (reactant, transition state, intermediate) to confirm they are minima or first-order saddle points on the potential energy surface and to obtain thermochemical data.
-
Activation Energy Calculation: Calculate the free energy of activation (ΔG‡) for each reaction pathway.
In Silico Prediction of Palladium-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms opens the door for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (with boronic acids) and the Buchwald-Hartwig amination (with amines).[5][6][7][8][9] The general order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl.[9] This differential reactivity can be exploited to achieve selective functionalization of the C-I bond while leaving the C-Cl bond intact.
Theoretical Framework: Machine Learning and Hybrid Approaches
While DFT can be used to model the catalytic cycles of these reactions, it can be computationally expensive. Machine learning (ML) offers a complementary approach.[10] By training models on large datasets of known reactions, ML algorithms can learn to predict the outcomes of new reactions.[3][11]
Key Predictive Approaches:
-
Reaction Prediction Models: Deep learning models, such as graph-convolutional neural networks, can be trained on vast reaction databases to predict the major product of a given set of reactants and reagents.[12]
-
Site-Selectivity Prediction: Specific ML models have been developed to predict the site-selectivity of reactions like C-H functionalization and cross-coupling on polyhalogenated substrates.[9][13][14]
-
Hybrid DFT/ML Models: These models combine the accuracy of DFT calculations with the speed of machine learning.[15][16] For example, DFT can be used to calculate key descriptors (like bond dissociation energies or atomic charges), which are then used as inputs for an ML model to predict reactivity.
Predicted Cross-Coupling Reactivity of this compound
Based on the established principles of palladium-catalyzed cross-coupling and the capabilities of modern in silico tools, we can predict:
-
Chemoselectivity: The Suzuki-Miyaura and Buchwald-Hartwig reactions will occur selectively at the C4 position, displacing the iodide. The C-Cl bond at the C2 position will remain largely unreacted under standard conditions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-I bond much more favorable.
Table 2: In Silico vs. Expected Experimental Outcome for Cross-Coupling
| In Silico Method | Predicted Outcome | Expected Experimental Outcome |
| ML Reaction Prediction | Product of C-I bond coupling. | Selective formation of the C4-coupled product. |
| Hybrid DFT/ML | Lower predicted activation barrier for oxidative addition at the C-I bond. | The reaction at the C4 position will be significantly faster. |
Experimental Protocol: In Silico Cross-Coupling Prediction
-
Data Curation (for ML): If building a custom model, gather a large dataset of similar cross-coupling reactions on dihalogenated heterocycles from chemical databases.
-
Feature Engineering: Represent the molecules and reagents as numerical inputs for the ML model (e.g., molecular fingerprints, DFT-calculated descriptors).
-
Model Training: Train a suitable ML model (e.g., random forest, neural network) on the curated dataset to predict the reactive site.
-
Prediction: Input the structure of this compound and the reaction conditions into the trained model to predict the outcome.
-
For Pre-trained Models: Utilize existing, pre-trained reaction prediction tools by providing the reactants and reagents as input.
Conclusion: A Synergy of Silicon and Synthesis
The in silico prediction of chemical reactivity is a rapidly evolving field that empowers chemists to make more informed decisions in the laboratory. For a molecule like this compound, computational methods provide clear and actionable insights. Both DFT and machine learning approaches converge on the same predictions: nucleophilic aromatic substitution is most likely to occur at the C4 position, and palladium-catalyzed cross-coupling reactions will selectively functionalize the C-I bond at this same position. By embracing these computational tools, researchers can accelerate the pace of discovery and innovation in drug development and materials science.
References
- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Machine learning for predicting halogen radical reactivity toward aqueous organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. mdpi.com [mdpi.com]
- 9. Multitask prediction of site selectivity in aromatic C–H functionalization reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Computational tools for the prediction of site- and regioselectivity of organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Catalyst Efficacy in Methyl 2-chloro-4-iodonicotinate Couplings
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex nitrogen-containing heterocycles, particularly derivatives of nicotinic acid, the selective functionalization of polyhalogenated precursors is a cornerstone of molecular design and discovery. Methyl 2-chloro-4-iodonicotinate stands out as a versatile building block, offering two distinct reactive sites for cross-coupling reactions. The success of any synthetic strategy hinges on the judicious selection of a catalyst that can precisely control which halogen participates in the reaction, thereby dictating the final molecular architecture.
This guide provides an in-depth comparison of the efficacy of various catalytic systems for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings with this compound. We will delve into the mechanistic principles that govern catalyst performance, present comparative experimental data from analogous systems, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Underlying Principle: Chemoselectivity in Dihalopyridine Systems
The key to successfully employing this compound lies in understanding the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and more readily undergoes oxidative addition to a low-valent metal catalyst, such as palladium(0), compared to the more robust C-Cl bond.[1] This intrinsic reactivity difference is the primary driver for the high chemoselectivity observed in cross-coupling reactions, overwhelmingly favoring functionalization at the 4-position.
The chlorine atom at the 2-position, being more electronegative than iodine, renders the pyridine ring more electron-deficient. This electronic effect can subtly enhance the rate of oxidative addition at the C-I bond, making 2-chloro-4-iodopyridine derivatives slightly more reactive in some cases compared to their 2-bromo counterparts.[2]
Comparative Analysis of Catalytic Systems
The choice of the palladium catalyst, specifically the ligand coordinated to the metal center, is paramount in controlling the reaction's outcome, influencing yield, reaction time, and functional group tolerance.[3]
Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. For this compound, the goal is the selective coupling of an aryl or heteroaryl boronic acid at the 4-position.
| Catalyst System (Typical Loading) | Ligand Type | Base | Solvent | Temp. (°C) | Approx. Time (h) | Approx. Yield (%) | Key Considerations |
| Pd(PPh₃)₄ (2-5 mol%) | Monodentate Phosphine | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 90-100 | 4-12 | 85-95 | "Classic" catalyst, reliable for many substrates.[1][2] |
| PdCl₂(dppf) (2-3 mol%) | Bidentate Phosphine | K₂CO₃, Cs₂CO₃ | DMF, Toluene | 90-110 | 6-12 | 88-96 | Effective for a broad range of boronic acids.[1] |
| Pd(OAc)₂ / SPhos (1-2 mol%) | Bulky Biarylphosphine | K₃PO₄, K₂CO₃ | Toluene/H₂O | 100-110 | 2-8 | 90-98 | Highly active, allows for lower catalyst loadings and often faster reactions. |
| Pd-PEPPSI-IPr (1-3 mol%) | N-Heterocyclic Carbene (NHC) | K₂CO₃, K₃PO₄ | Dioxane, Toluene | 80-100 | 2-6 | 90-98 | Excellent for challenging substrates, often provides high turnover numbers.[4][5] |
Expertise in Action: While traditional catalysts like Pd(PPh₃)₄ are effective, more advanced systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (NHCs) often provide superior results.[3] These ligands facilitate the reductive elimination step and stabilize the active Pd(0) species, leading to faster reaction rates and the ability to use lower catalyst loadings. For substrates with sensitive functional groups, milder bases like K₃PO₄ are often preferred over stronger ones like NaOtBu to minimize side reactions.
Experimental Protocols
The following are generalized protocols for the selective cross-coupling at the C-4 position of this compound. Note: Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a standard procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
In a separate vial, pre-mix the palladium catalyst and ligand in a small amount of the degassed solvent.
-
Add the catalyst/ligand solution to the Schlenk flask via syringe, followed by the remaining degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing terminal alkynes onto aryl halides, providing a gateway to a wide array of further transformations.[6] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.
| Catalyst System (Typical Loading) | Co-catalyst | Base | Solvent | Temp. (°C) | Approx. Time (h) | Approx. Yield (%) | Key Considerations |
| PdCl₂(PPh₃)₂ (2-5 mol%) | CuI (2-5 mol%) | Et₃N, DIPEA | THF, DMF | 25-60 | 4-16 | 85-95 | The standard, widely applicable conditions.[2] |
| Pd(PPh₃)₄ (2-5 mol%) | CuI (2-5 mol%) | Et₃N | THF | 25-50 | 6-18 | 80-95 | Another common and effective catalyst system. |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | None (Copper-free) | TMP | DMSO | RT | 2-18 | 65-92 | Air-stable precatalyst for room-temperature, copper-free couplings.[7] |
Expertise in Action: The copper co-catalyst facilitates the transmetalation step, allowing for milder reaction conditions. However, copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue, often requiring more specialized ligands and bases. The use of an amine base is crucial, as it serves both as a base and as a solvent in some cases.
Diagram of the Sonogashira Coupling Catalytic Cycle:
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Protocol 2: Sonogashira Coupling
This protocol details a standard procedure for the Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 2 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Degassed solvent (e.g., THF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile method for constructing C-N bonds.[8] For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position.
| Catalyst System (Typical Loading) | Ligand Type | Base | Solvent | Temp. (°C) | Approx. Time (h) | Approx. Yield (%) | Key Considerations |
| Pd₂(dba)₃ (1-2 mol%) | Xantphos (2-4 mol%) | NaOtBu, K₃PO₄ | Dioxane, Toluene | 80-110 | 6-18 | 80-95 | A robust and widely used system for a variety of amines.[9] |
| Pd(OAc)₂ (1-2 mol%) | BINAP (2-4 mol%) | Cs₂CO₃, K₃PO₄ | Toluene | 90-110 | 8-24 | 75-90 | Bidentate ligand effective for primary amines.[8] |
| Pd(OAc)₂ (1-2 mol%) | Josiphos-type (2-4 mol%) | K₃PO₄ | Toluene | 80-100 | 4-12 | 85-95 | Excellent for hindered primary amines and heteroaryl chlorides.[5] |
Expertise in Action: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos are highly effective as they promote the rate-limiting reductive elimination step.[10] The choice of base is also crucial; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, but for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., Xantphos, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter through a plug of silica gel, washing with the organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Reaction: Vinylation at the 4-Position
The Heck reaction provides a powerful method for the arylation of alkenes.[4][11] In the context of this compound, this would involve the coupling of an alkene at the C-4 position.
| Catalyst System (Typical Loading) | Ligand | Base | Solvent | Temp. (°C) | Key Considerations |
| Pd(OAc)₂ (1-5 mol%) | PPh₃ or P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | The "classical" Heck conditions, effective for activated alkenes. |
| PdCl₂ (2-5 mol%) | None (ligandless) | Et₃N, NaOAc | DMF | 100-140 | Can be effective for highly reactive substrates. |
| Pd₂(dba)₃ (1-2 mol%) | Bulky Phosphine (e.g., P(t-Bu)₃) | K₃PO₄ | Dioxane | 100-120 | For less reactive aryl halides and a broader range of alkenes.[12] |
Expertise in Action: The Heck reaction often requires higher temperatures than Suzuki or Sonogashira couplings. The choice of base is critical for regenerating the active Pd(0) catalyst. Organic bases like triethylamine are common, while inorganic bases can also be employed. For less reactive aryl chlorides, more sophisticated catalyst systems with bulky, electron-rich phosphine ligands are often necessary to achieve good yields.[12]
Conclusion
The selective functionalization of this compound is a readily achievable goal with the modern organometallic chemist's toolkit. The inherent reactivity of the C-I bond at the 4-position provides a strong thermodynamic and kinetic bias for selective coupling. The choice of catalyst, particularly the ligand, allows for fine-tuning of the reaction conditions to accommodate a wide variety of coupling partners and functional groups. While traditional catalysts such as those based on triphenylphosphine remain effective, the use of bulky biarylphosphine and N-heterocyclic carbene ligands often leads to superior performance in terms of reaction rates, catalyst loadings, and substrate scope. This guide serves as a starting point for researchers to make informed decisions in their synthetic campaigns, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heck Reaction [organic-chemistry.org]
Safety Operating Guide
Navigating the Disposal of Methyl 2-chloro-4-iodonicotinate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of safe chemical handling and disposal. Methyl 2-chloro-4-iodonicotinate, a halogenated pyridine derivative, is a valuable reagent in organic synthesis. However, its proper disposal requires a thorough understanding of its chemical properties and the associated regulatory guidelines. This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound, safeguarding both laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
Key Hazard Information:
-
CAS Number: 185041-05-8[1]
-
Molecular Formula: C₇H₅ClINO₂[2]
-
Appearance: Light brown to brown solid[3]
-
Known Hazards: Irritating to eyes, respiratory system, and skin.[3]
GHS Precautionary Statements (Inferred from available data):
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Response | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Storage | P405 | Store locked up.[3] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given its irritant nature, the following PPE is mandatory when handling this compound in any capacity, including disposal:
-
Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for the disposal of this compound is that it must be treated as halogenated organic waste .[6] Under no circumstances should it be disposed of down the drain or in regular trash.
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Preparation:
-
Ensure all necessary PPE is correctly worn.
-
Perform all waste handling operations within a certified chemical fume hood to minimize inhalation exposure.[2]
-
-
Waste Segregation and Collection:
-
Obtain a dedicated, properly labeled waste container for "Halogenated Organic Waste." This container should be made of a material compatible with the chemical and any solvents used.
-
For Solid Waste: Carefully transfer any residual solid this compound into the waste container using a clean spatula or scoop. Avoid generating dust.
-
For Solutions: If the compound is in solution, transfer the liquid into the halogenated waste container.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should also be placed in the designated solid halogenated waste container.
-
-
Container Management:
-
Keep the halogenated waste container securely closed when not in use.
-
Do not overfill the container. Leave adequate headspace to allow for vapor expansion.
-
-
Storage and Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be well-ventilated, away from incompatible materials, and clearly marked.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For a Small Spill (in a fume hood):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Collection: Carefully scoop the absorbent material and the spilled compound into the designated "Halogenated Organic Waste" container.
-
Decontamination: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or acetone), and place the cleaning materials into the waste container.
-
Final Cleaning: Wash the area with soap and water.
For a Large Spill (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Decontamination of Glassware:
-
Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the "Halogenated Organic Waste" container.
-
After the initial solvent rinse, wash the glassware with soap and water.
The Rationale Behind Segregation: Why Halogenated Waste is Different
The segregation of halogenated organic waste from non-halogenated streams is a critical step in responsible waste management. The primary reason for this is the method of final disposal. Halogenated compounds, when incinerated, can produce highly corrosive and toxic byproducts such as hydrochloric acid (HCl) and iodine-containing compounds.[7] Specialized incinerators for hazardous waste are equipped with scrubbers and other pollution control devices to neutralize these harmful emissions. Mixing halogenated and non-halogenated waste streams complicates the disposal process and can lead to regulatory non-compliance and increased disposal costs.
Conclusion
The proper disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its hazards, the consistent use of appropriate PPE, and strict adherence to established waste segregation protocols. By following the procedures outlined in this guide, researchers can ensure a safe laboratory environment and contribute to the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.
References
- 1. 2-Chloro-4-iodo-nicotinic acid methyl ester AldrichCPR 185041-05-8 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 2-CHLORO-4-IODO-NICOTINIC ACID METHYL ESTER | 185041-05-8 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 2-chloro-4-iodonicotinate
For Immediate Use by Laboratory Professionals
As the pursuit of novel therapeutics and advanced materials intensifies, so does the complexity of the chemical entities handled in the laboratory. Methyl 2-chloro-4-iodonicotinate, a halogenated pyridine derivative, represents a class of compounds pivotal in synthetic chemistry. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is structured to offer not just procedural steps, but a foundational understanding of the "why" behind each recommendation, ensuring a culture of safety and scientific integrity.
Hazard Assessment and Engineering Controls: Your First Line of Defense
Before handling this compound, a thorough risk assessment is paramount. The principal routes of exposure are inhalation, skin contact, and eye contact.
Engineering Controls are non-negotiable:
-
Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.
Personal Protective Equipment (PPE): The Essential Barrier
The following PPE is mandatory when handling this compound. This selection is based on the hazards identified for similar halogenated pyridines.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides protection against incidental splashes of a wide range of chemicals. For prolonged handling or in case of a spill, consider double-gloving. |
| Eye Protection | Safety goggles with side shields or a face shield | Protects against splashes and airborne particles. A face shield should be worn over safety goggles when there is a significant splash risk.[2] |
| Body Protection | Flame-resistant lab coat | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory | Use in a fume hood is the primary control. | If engineering controls are insufficient or during a large spill, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary. |
Step-by-Step Handling Procedures
A systematic approach to handling minimizes risk. The following workflow is designed to guide the user from preparation to the temporary storage of the compound.
Workflow for Handling this compound
Caption: A procedural flowchart for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood to minimize movement in and out of the working area.
-
-
Handling:
-
Carefully weigh the required amount of this compound. As it is a solid, handle it gently to avoid creating airborne dust.[4]
-
Transfer the compound to the reaction vessel using a powder funnel or other appropriate means to prevent spillage.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Emergency Procedures: Be Prepared
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Small Spills (inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Decontaminate the area with an appropriate solvent.
-
Large Spills: Evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Stewardship
Halogenated organic compounds require specific disposal procedures.
-
Waste Collection: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Disposal Method: The recommended disposal method for halogenated pyridine derivatives is high-temperature incineration by a licensed hazardous waste disposal company.[5][6] Never dispose of this compound down the drain or in regular trash.[5]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name.[5]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety is fundamental to achieving scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
